Erinacine C

Catalog No.
S638860
CAS No.
M.F
C25H38O6
M. Wt
434.6 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erinacine C

Product Name

Erinacine C

IUPAC Name

(1R,2R,5R,10R,14R,16R,17S,18R,21S)-13-(hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol

Molecular Formula

C25H38O6

Molecular Weight

434.6 g/mol

InChI

InChI=1S/C25H38O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,13,16-17,19-23,26-28H,6-12H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,24-,25-/m1/s1

InChI Key

DMPGFSQMXITJPT-ZCKYJUNOSA-N

Synonyms

erinacine C

Canonical SMILES

CC(C)C1=C2C3CC=C(C4C(C3(CCC2(CC1)C)C)OC5C(O4)C(C(CO5)O)O)CO

Isomeric SMILES

CC(C)C1=C2[C@H]3CC=C([C@@H]4[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]5[C@H](O4)[C@H]([C@@H](CO5)O)O)CO

Erinacine C is a diterpenoid.
Erinacine C is a natural product found in Hericium erinaceus with data available.

Erinacine C biosynthesis pathway in Hericium erinaceus

Author: Smolecule Technical Support Team. Date: February 2026

Erinacine C Biosynthesis Pathway and Key Enzymes

This compound is a cyathane diterpenoid with a characteristic 5/6/7 tricyclic core structure, biosynthesized via a complex pathway [1]. The pathway begins with a common precursor and involves several characterized enzymes [2] [3] [4].

G GGPP GGPP (Geranylgeranyl diphosphate) ErinacineP Erinacine P (Precursor) GGPP->ErinacineP Core cyclization ErinacineC This compound (Final Product) ErinacineP->ErinacineC Tailoring reactions EriG EriG (Cyathane synthase) EriG->GGPP Catalyzes EriI EriI (P450 hydroxylase) EriI->ErinacineP C-14 hydroxylation EriC EriC (P450 hydroxylase) EriC->ErinacineP Oxidation EriA EriA (P450 hydroxylase) EriA->ErinacineP Oxidation EriM EriM (FAD-dependent oxidase) EriM->ErinacineP Allyl aldehyde formation EriJ EriJ (Glycosyltransferase) EriJ->ErinacineC Xylosylation

Figure 1: Proposed core biosynthetic pathway for this compound. Key enzymatic steps are highlighted, based on gene characterizations from heterologous expression studies [3]. The conversion from Erinacine P to this compound involves multiple tailoring steps, some of which may be non-enzymatic [3].

Experimental Protocols for Pathway Investigation

Liquid Culture of H. erinaceus Mycelia

This protocol is adapted from methods used to study the influence of substrate on erinacine content [2].

  • Seed Culture Preparation:

    • Inoculum: Transfer three fully colonized agar wedges (approx. 0.5 cm² each) from a malt extract yeast agar plate (40 g/L barley malt extract, 27 g/L agar, 2 g/L yeast extract).
    • Medium: Inoculate into 2 L of sterile liquid broth (40 g/L barley malt extract, 2 g/L yeast extract, 1 g/L CaSO₄) in a 2.8 L flask.
    • Culture Conditions: Incubate at 150 rpm at room temperature for 21 days.
  • Experimental Cultures:

    • Media Formulations: Prepare either Complex Media (12 g/L dextrose, 5 g/L oatmeal, 1.5 g/L CaCO₃, 0.5 g/L (NH₄)₂SO₄, 0.5 g/L lactalbumin enzymatic hydrolysate) or Minimal Media (12 g/L barley malt extract, 0.66 g/L NH₄NO₃, 1 g/L CaSO₄).
    • Inoculation & Culture: Dispense 250 mL of medium into 500 mL Erlenmeyer flasks. Inoculate each flask with 100 mL of seed culture. Incubate in a shaking water bath at 24 °C and 150 rpm for 21 days.
    • Harvesting: Separate mycelia from culture broth by filtration. Flash-freeze mycelial samples in liquid nitrogen and store at -80 °C for RNA extraction, or lyophilize for metabolite analysis.
Heterologous Reconstruction in Yeast

This strategy enables efficient production and pathway engineering [3].

  • Strain Engineering:

    • Use a Saccharomyces cerevisiae base strain engineered for high geranylgeranyl pyrophosphate (GGPP) production.
    • Integrate cDNA of key eri genes (e.g., eriG, eriI, eriC, eriA, eriM, eriJ) into the yeast chromosome at specific sites (δ or rDNA loci) using yeast promoters (e.g., PFBA1) and terminators (e.g., TADH1).
    • Co-express ncpR1 (encoding a native yeast NADPH-cytochrome P450 reductase) to support P450 enzyme function.
  • Fermentation and Analysis:

    • Culture transformants in appropriate selective medium.
    • Extract metabolites from the broth and analyze via HPLC-MS to detect and quantify pathway intermediates and final products like this compound.
Genomic and Transcriptomic Analysis

This approach identifies and studies the expression of biosynthetic genes [1].

  • DNA/RNA Extraction: Extract high-quality genomic DNA and total RNA from flash-frozen mycelial and fruiting body tissues.
  • Sequencing & Assembly: Sequence the genome using Illumina technology. For transcriptomics, prepare RNA-seq libraries from different tissues (e.g., mycelia, fruiting body) and sequence.
  • Bioinformatic Analysis:
    • Gene Prediction: Predict gene models from the assembled genome.
    • Cluster Identification: Manually scan regions ~20 kb upstream and downstream of predicted GGPPS genes to locate the biosynthetic gene cluster. Software like antiSMASH can also be used.
    • Differential Expression: Map RNA-seq reads to the genome and calculate gene expression levels (e.g., FPKM). Identify genes differentially expressed between mycelia and fruiting body.

Quantitative Data on Erinacine Production

Research shows that erinacine production is highly dependent on fungal strain, tissue type, and cultivation conditions.

Factor Observation Significance / Quantitative Finding Source
Tissue Specificity Erinacines are primarily produced in the mycelium; generally not detected in the fruiting body. Gene expression (eri genes) is consistently downregulated in the fruit body compared to the mycelium. [2] [5]
Substrate Influence The type of liquid media significantly alters the profile of erinacines produced. Complex media yielded higher This compound content, while Minimal media yielded greater erinacine Q. [2]
Strain Variation (in Mycelia) Different Hericium species and strains show distinct erinacine production profiles. H. coralloides produced the greatest concentrations of erinacine A and P. One H. erinaceus strain showed the highest this compound production. [4]
Additive Impact Co-supplementation with glucose and polysorbate 80 in submerged cultures. Caused an 83-100% reduction in mycelial erinacine A, C, and P for most strains, but increased secretion of some erinacines into the culture medium for specific strains. [4]

Key Genes and Enzymes in the Cluster

The biosynthetic gene cluster for erinacines contains several key enzymes. The table below lists core genes with characterized or predicted functions based on heterologous expression and bioinformatic studies [2] [3] [1].

Gene Protein Family Function in this compound Biosynthesis
eriE Geranylgeranyl pyrophosphate synthase (GGPPS) Produces the universal diterpenoid precursor, GGPP.
eriG UbiA-type terpene synthase / Cyathane synthase Catalyzes the formation of the core 5/6/7 cyathane tricyclic skeleton from GGPP.
eriI, eriC, eriA Cytochrome P450 monooxygenases Perform site-specific hydroxylations and oxidations on the cyathane core.
eriM FAD-dependent oxidase Key for forming the α,β-unsaturated aldehyde group, a critical structural feature.
eriJ Glycosyltransferase Catalyzes the attachment of a xylose sugar moiety to the aglycone.
eriB, eriH NAD(P) oxidoreductases Predicted to be involved in redox reactions during tailoring steps.

Applications and Future Perspectives

The investigation of this compound biosynthesis is primarily driven by its significant neuroprotective and neurotrophic properties, making it a lead compound for neurodegenerative disease research and drug development [6] [5].

  • Heterologous Production: Reconstituting the pathway in engineered yeast provides a sustainable and scalable production platform, overcoming the low yields from native fungal cultivation and complex chemical synthesis [3] [5].
  • Combinatorial Biosynthesis: This approach allows for the generation of "non-natural" cyathane analogues by shuffling genes from different clusters or introducing substrate promiscuous enzymes, expanding the library of compounds for bioactivity screening [3].
  • Strain and Process Optimization: Understanding how substrate composition and additives like polysorbate 80 affect the pathway enables the development of optimized cultivation strategies to enhance the yield of specific, desirable erinacines like this compound [2] [4].

References

Quantitative Biological Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative findings from experimental studies, which are crucial for dose-response considerations in experimental design.

Biological Activity Experimental Model Concentration/Dose Key Outcome
Anti-inflammatory LPS-induced BV2 microglial cells [1] 0.1 - 2.5 µM Dose-dependent inhibition of NO, IL-6, and TNF-α; reduced iNOS protein expression [1]
Nrf2 Antioxidant Pathway Mixed glial cells [2] Not Specified Activated Nrf2 binding, upregulating antioxidant enzymes (Catalase, SOD, TrxR) [2]
Neurotrophin Induction Astrocytic cells [3] Not Specified Induced NGF and BDNF expression [3]
PC12 Cell Differentiation PC12 cells (Neuronal model) [3] Not Specified Mediated differentiation via TrkA receptor and downstream pathways (PLCγ, PI3K, MAPK/ERK) [3]
In Vivo Neuroprotection Rat model of mild Traumatic Brain Injury (mTBI) [2] Dietary supplementation Improved spatial memory, inhibited neuronal cell death, and reduced microglial activation [2]

Detailed Experimental Protocols

To support experimental replication, here are detailed methodologies for key assays referenced in the data.

  • Cell Culture and Treatment (BV2 Microglial Anti-inflammatory Assay) [1]

    • Cell Line: Human BV2 microglial cells.
    • Inflammation Induction: Cells are treated with Lipopolysaccharide (LPS).
    • Treatment: Co-incubation with Erinacine C (0.1-2.5 µM) for 24 hours.
    • Viability Assay: Cell viability is assessed to ensure non-toxicity within the tested concentration range.
    • NO Measurement: Nitric oxide (NO) production is measured using the Griess reaction.
    • Cytokine Analysis: Levels of IL-6 and TNF-α are quantified using an ELISA kit.
    • Protein Expression: iNOS, NF-κB, and p-IκBα protein levels are analyzed by western blot.
  • Mechanism of Action Study (Transcriptional Activation Reporter Assay) [3]

    • Plasmid Construction: Reporter constructs are generated with tandem repeats of consensus DNA binding sites for various transcription factors (including ETS) cloned into a luciferase reporter vector.
    • Cell Transfection: Astrocytic cells (e.g., 1321N1) are transfected with the reporter constructs.
    • Treatment & Measurement: After transfection, cells are treated with this compound. Activation of specific transcription factors is measured via luciferase activity, revealing that this compound activates transcription from an ETS consensus site.
  • HPLC Analysis for Compound Identification [2]

    • Column: COSMOSIL 5C18-AR-II analytical column (maintained at 40°C).
    • Mobile Phase: Acetonitrile (A) and H₂O (B).
    • Gradient Elution: 0–20 min, 60–65% (A).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at 210 nm.
    • Retention Time: this compound elutes at approximately 10.5 minutes.

Mechanisms of Action and Signaling Pathways

This compound exerts its neurobiological effects through multiple interconnected signaling pathways. The following diagram synthesizes these mechanisms based on the cited research:

G cluster_astrocyte Astrocytic Cells cluster_microglia Microglial Cells ErinacineC This compound ETS_Activation ETS Transcription Factor Activation ErinacineC->ETS_Activation Independent of Neurotrophins NGF_BDNF_Synthesis Synthesis of NGF & BDNF ErinacineC->NGF_BDNF_Synthesis NFkB_Inhibition Inhibition of NF-κB Pathway ErinacineC->NFkB_Inhibition Nrf2_Activation Activation of Nrf2 Pathway ErinacineC->Nrf2_Activation ETS_Activation->NGF_BDNF_Synthesis Pleiotropic Effects Differentiation Neuronal Differentiation & Outgrowth NGF_BDNF_Synthesis->Differentiation Binds TrkA Receptor Activates PLCγ, PI3K, MAPK Cytokine_Reduction Reduction of Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB_Inhibition->Cytokine_Reduction Antioxidant_Genes Upregulation of Antioxidant Enzymes (Catalase, SOD, HO-1) Nrf2_Activation->Antioxidant_Genes Neuroprotection Neuroprotection & Reduced Apoptosis Cytokine_Reduction->Neuroprotection Antioxidant_Genes->Neuroprotection subcluster_neuron Neuronal Outcomes Cognitive_Improvement Cognitive & Behavioral Improvement (in vivo) Neuroprotection->Cognitive_Improvement Differentiation->Cognitive_Improvement

Synthesized mechanisms of this compound showing pleiotropic effects across different CNS cell types [3] [1] [2].

Research Applications and Future Directions

The multifaceted activity profile of this compound suggests several promising research and development avenues:

  • Therapeutic Candidate for CNS Injuries: Strong in vivo evidence supports its potential for treating conditions like mild traumatic brain injury (mTBI) by targeting oxidative stress and neuroinflammation [2].
  • Combination Therapies for Neurodegeneration: Its dual action of enhancing neurotrophic support while suppressing inflammation and oxidative damage positions it well for combination regimens against complex diseases like Alzheimer's and Parkinson's [4].
  • Biosynthesis and Production Optimization: Future work should focus on optimizing the yield of this compound from H. erinaceus mycelium through genetic engineering of the biosynthetic gene cluster or refinement of fermentation conditions [5].

References

Erinacine C nerve growth factor NGF synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Erinacine C's primary neurotrophic and anti-inflammatory effects are mediated through several key pathways:

  • NGF Synthesis Stimulation: this compound significantly increases NGF synthesis and secretion in astrocytic cells (e.g., the 1321N1 human astrocytoma cell line) [1] [2]. This effect is specific to glial cells; it does not directly induce NGF synthesis in neurons themselves [3] [4].
  • Transcriptional Activation: Beyond neurotrophin induction, this compound activates transcription from a consensus ETS DNA-binding site. This occurs independently of its neurotrophin-inducing activity, suggesting pleiotropic functions [1].
  • Anti-neuroinflammatory Effects: In LPS-induced BV2 microglial cells, this compound suppresses neuroinflammation by [2]:
    • Reducing production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).
    • Inhibiting protein expression of inducible nitric oxide synthase (iNOS).
    • Suppressing the NF-κB pathway by inhibiting IκBα phosphorylation and subsequent NF-κB activation.
    • Activating the Nrf2/HO-1 antioxidant pathway by inhibiting Keap1 protein, enhancing Nrf2, and increasing heme oxygenase-1 (HO-1) protein expression.

Detailed Experimental Protocols

Key methodologies from foundational studies are summarized below.

Assessing NGF Synthesis and PC12 Cell Neurite Outgrowth

This common indirect method measures this compound's bioactivity by analyzing its effect on conditioned media from treated astrocytic cells [1].

  • Cell Culture: 1321N1 human astrocytoma cells are cultivated in DMEM medium supplemented with 10% fetal calf serum.
  • Conditioned Medium Preparation:
    • Plate 1321N1 cells in a 6-well plate at a density of 1 × 10^5 cells per well.
    • After 24 hours, replace the medium with a serum-reduced medium (e.g., DMEM with 1% fetal calf serum).
    • After another 24 hours, add this compound (dissolved in EtOH, with a final solvent concentration of 0.5%) or vehicle control to the cells.
    • Incubate the cells for 48 hours, then harvest the conditioned supernatants.
  • Neurite Outgrowth Assay (PC12 Cell Differentiation):
    • Seed PC12 cells into collagen-coated 24-well plates at a density of 3 × 10^4 cells per well.
    • After 24 hours, replace the PC12 cell medium with the conditioned supernatant from the 1321N1 cells.
    • Allow PC12 cells to differentiate for 48 hours.
    • Assess differentiation by measuring neurite outgrowth, often quantified by the percentage of cells bearing neurites longer than the cell body diameter. A positive control using human recombinant NGF (e.g., 200 ng/mL) is typically included.
Evaluating Anti-neuroinflammatory Activity in BV2 Microglia

This protocol measures this compound's ability to inhibit inflammation in activated microglial cells [2].

  • Cell Viability Assay (MTT Assay):
    • Treat BV2 microglial cells with a range of this compound concentrations (e.g., 0.1–10 µM) for 24 hours.
    • Assess cell viability to determine non-cytotoxic concentrations for subsequent experiments. Research indicates concentrations up to 2.5 µM are typically non-cytotoxic [2].
  • Lipopolysaccharide (LPS) Induction and Treatment:
    • Pre-treat BV2 cells with non-cytotoxic concentrations of this compound (e.g., 0.1 µM, 1 µM, 2.5 µM) for a specified period (e.g., 1 hour).
    • Induce inflammation by adding LPS to the culture medium.
    • Continue co-incubating the cells with both LPS and this compound for an additional 24 hours.
  • Measurement of Inflammatory Markers:
    • Nitric Oxide (NO): Measure nitrite accumulation in the culture supernatant using the Griess reaction.
    • Pro-inflammatory Cytokines: Quantify levels of IL-6 and TNF-α in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
    • Protein Analysis: Analyze the protein expression of iNOS, NF-κB, p-IκBα, IκBα, Keap1, Nrf2, and HO-1 via Western blotting.

Quantitative Data Summary

The tables below summarize key quantitative findings from this compound studies.

Table 1: Neurotrophic and Anti-inflammatory Effects of this compound in Cell Models

Experimental Model Treatment Concentration Key Outcome Measures Results Citation
LPS-induced BV2 microglial cells 0.1 - 2.5 µM NO production Max inhibition of ~31% at 2.5 µM [2]
LPS-induced BV2 microglial cells 0.1 - 2.5 µM IL-6 & TNF-α levels Reduction to 50% and 23% at 2.5 µM, respectively [2]
LPS-induced BV2 microglial cells 1 µM & 2.5 µM iNOS protein expression Significant, dose-dependent inhibition (up to ~40% at 2.5 µM) [2]
LPS-induced BV2 microglial cells 1 µM & 2.5 µM NF-κB & p-IκBα protein Significant, dose-dependent inhibition (up to ~70% and ~39% at 2.5 µM) [2]
1321N1 astrocytoma cells Not Specified NGF & BDNF synthesis Induced expression of NGF and BDNF [1]
PC12 cells (via conditioned medium) Conditioned Medium Neurite outgrowth Induced differentiation and neurite outgrowth [1]

Table 2: Signaling Pathways and Molecular Targets of this compound

Target Cell/System Identified Pathway/Target Effect of this compound Experimental Method Citation
PC12 cells (via conditioned medium) TrkA receptor & downstream PLCγ, PI3K, MAPK/ERK Activation (mediates differentiation) Genetic & pharmacological inhibitors [1]
1321N1 astrocytoma cells ETS transcription factor consensus site Transcriptional activation Transcriptional activation reporter library [1]
BV2 microglial cells NF-κB pathway Inhibition (reduces iNOS, IL-6, TNF-α) Western Blot, ELISA [2]
BV2 microglial cells Nrf2/HO-1 pathway Activation (enhances antioxidant response) Western Blot [2]

Signaling Pathway Visualization

The diagram below illustrates the primary signaling mechanisms through which this compound operates in astrocytic and microglial cells.

G This compound Signaling in Glial Cells cluster_0 Astrocytic Pathway cluster_1 Microglial Pathway ErinacineC This compound Astrocyte Astrocyte ErinacineC->Astrocyte Microglia Microglia ErinacineC->Microglia ETS_Act ETS Transcription Activation Astrocyte->ETS_Act Keap1 Keap1 Inhibition Microglia->Keap1 NFkB_Inhib NF-κB Pathway Inhibition Microglia->NFkB_Inhib NGF_BDNF_Synth NGF / BDNF Synthesis ETS_Act->NGF_BDNF_Synth ConditionedMed Conditioned Medium NGF_BDNF_Synth->ConditionedMed TrkA TrkA Receptor ConditionedMed->TrkA PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K ERK MAPK/ERK TrkA->ERK PC12_Diff PC12 Cell Differentiation & Neurite Outgrowth PLCg->PC12_Diff PI3K->PC12_Diff ERK->PC12_Diff Nrf2 Nrf2 Activation Keap1->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant iNOS_Inhib iNOS Expression ↓ NFkB_Inhib->iNOS_Inhib Cytokine_Inhib Pro-inflammatory Cytokines ↓ NFkB_Inhib->Cytokine_Inhib

This compound activates neurotrophic and anti-inflammatory pathways in glial cells.

The anti-neuroinflammatory effects of this compound in microglial cells involve a defined sequence of molecular events, as shown below.

This compound inhibits neuroinflammation via Nrf2 and NF-κB pathways.

Conclusion and Research Implications

This compound is a multifaceted natural compound with demonstrated efficacy in stimulating NGF synthesis and counteracting neuroinflammation in preclinical models. Its defined molecular mechanisms make it a promising candidate for further therapeutic development. Future research should prioritize in vivo validation of these pathways in disease models, comprehensive pharmacokinetic and safety studies, and exploration of its potential in treating conditions like Alzheimer's and Parkinson's disease [3] [4] [2].

References

Technical Review: Erinacine C and BDNF Modulation - Mechanisms, Experimental Evidence, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Erinacine C is a bioactive cyathane diterpenoid primarily isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). This compound has garnered significant research interest due to its potent neuroprotective properties and ability to modulate key neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). BDNF plays crucial roles in neuronal survival, synaptic plasticity, and cognitive function, with deficits observed in various neurodegenerative and neuropsychiatric conditions. Unlike many neurotrophic factors that poorly cross the blood-brain barrier, this compound demonstrates favorable blood-brain barrier permeability, making it a promising candidate for therapeutic development in neurological disorders.

Current research indicates that this compound exerts its neurobiological effects through multiple interconnected pathways, with particular emphasis on the Nrf2-mediated antioxidant response and BDNF upregulation. A recent systematic review of preclinical models highlighted that this compound, along with other erinacines, shows dose-dependent benefits in motor, cognitive, and depression-like behaviors in animal models [1]. The compound's ability to simultaneously address oxidative stress, neuroinflammation, and neurotrophic support represents a unique multimodal approach to neuroprotection that merits detailed technical examination for researchers and drug development professionals.

Mechanisms of Action and Signaling Pathways

Primary Molecular Targets and Pathways

This compound exerts its neurobiological effects through several interconnected signaling pathways, with the Nrf2-mediated antioxidant response representing its most characterized mechanism. Research has demonstrated that this compound treatment leads to significant Nrf2 pathway activation, resulting in downstream upregulation of various antioxidant enzymes including catalase, thioredoxin reductase, superoxide dismutase, and BDNF [2]. This pathway activation provides a mechanistic foundation for the observed neuroprotective effects against oxidative stress-induced neuronal damage.

The compound also demonstrates significant anti-inflammatory properties through modulation of microglial activation states. In studies using LPS-induced neuroinflammation models, this compound treatment normalized mTBI-induced deficits through Nrf2 activation while reducing pro-inflammatory cytokine production [2]. Additionally, while not as extensively studied as other erinacines for direct neurotrophic factor induction, this compound appears to influence BDNF expression through both direct transcriptional regulation and potentially through creating a more favorable microenvironment for neuronal function via its antioxidant and anti-inflammatory activities.

Table 1: Key Signaling Pathways Modulated by this compound

Pathway Molecular Targets Biological Effects Experimental Evidence
Nrf2-Antioxidant Response Nrf2 accumulation, ARE activation Upregulation of antioxidant enzymes (CAT, TXNRD, SOD), BDNF increase In vivo mTBI models, mixed glial cultures [2]
Anti-inflammatory Pathway Microglial activation, pro-inflammatory cytokines Reduced neuroinflammation, decreased neuronal damage LPS-induced models, histopathological analysis [2]
Neurotrophic Modulation BDNF expression, CREB phosphorylation Enhanced neuronal survival, synaptic plasticity Behavioral tests, biochemical assays [1] [2]
Comparative Mechanisms of Erinacine Compounds

When evaluating this compound within the broader context of Hericium erinaceus bioactive compounds, it is important to note the mechanistic distinctions between different erinacines. While Erinacine A has been more extensively studied for its direct effects on neurotrophic factor induction, particularly NGF, this compound appears to specialize in Nrf2-mediated antioxidant protection with secondary benefits for BDNF expression [1]. This differentiation suggests potential complementary effects when multiple erinacines are administered together.

The signaling convergence between this compound and BDNF pathways represents a particularly promising area for therapeutic development. BDNF itself activates tropomyosin receptor kinase B (TrkB) receptors, leading to downstream activation of CREB and ERK1/2 signaling—pathways crucial for neuronal survival, differentiation, and synaptic plasticity. This compound's ability to enhance BDNF expression may therefore amplify these beneficial signaling cascades, creating a positive feedback loop that supports neuronal health and function [3].

G cluster_nrf2 Nrf2 Antioxidant Pathway cluster_bdnf BDNF Signaling Pathway cluster_inflammation Anti-inflammatory Effects ErinacineC ErinacineC Nrf2Activation Nrf2 Accumulation & Activation ErinacineC->Nrf2Activation BDNFExpression Increased BDNF Expression ErinacineC->BDNFExpression MicroglialModulation Microglial Activation Modulation ErinacineC->MicroglialModulation ARE Antioxidant Response Element (ARE) Binding Nrf2Activation->ARE AntioxidantEnzymes Antioxidant Enzyme Expression (CAT, TXNRD, SOD) ARE->AntioxidantEnzymes OxidativeStressReduction Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStressReduction OxidativeStressReduction->BDNFExpression Neuroprotection Neuronal Protection OxidativeStressReduction->Neuroprotection TrkB TrkB Receptor Activation BDNFExpression->TrkB CREB CREB Phosphorylation TrkB->CREB CREB->BDNFExpression Positive Feedback ERK ERK1/2 Signaling CREB->ERK NeuronalEffects Neuronal Survival Synaptic Plasticity Cognitive Function ERK->NeuronalEffects CytokineReduction Pro-inflammatory Cytokine Reduction MicroglialModulation->CytokineReduction CytokineReduction->Neuroprotection Neuroprotection->NeuronalEffects

Diagram 1: this compound Signaling Pathways and BDNF Modulation. The diagram illustrates the primary molecular mechanisms through which this compound exerts its neuroprotective effects, highlighting the interconnection between Nrf2-mediated antioxidant responses, BDNF signaling, and anti-inflammatory pathways.

Experimental Models and Key Findings

In Vitro Studies and Cellular Models

In vitro investigations of this compound have utilized various neural cell systems to elucidate its cellular and molecular mechanisms. Studies employing mixed glial cultures have demonstrated that this compound treatment enhances Nrf2 binding to antioxidant response elements (ARE) in promoter regions of genes encoding various antioxidant enzymes and BDNF [2]. Chromatin immunoprecipitation quantitative polymerase chain reaction (ChIP-qPCR) analyses confirmed significant increases in Nrf2 binding activity near antioxidant genes following this compound exposure, providing direct evidence of pathway activation.

In cellular models of neuroinflammation, this compound has shown promising anti-inflammatory effects. Research using LPS-induced mouse whole brain mixed-glia cultures and BV-2 microglial cells demonstrated that this compound provides protection against neuronal injury and microglial activation through Nrf2 pathway mediation [4]. These findings were further corroborated by measurements of reduced pro-inflammatory cytokines and oxidative stress markers in treated cells, supporting the compound's role in modulating neuroinflammatory processes that often accompany neurodegenerative conditions.

Table 2: In Vitro Experimental Models for this compound Research

Experimental System Treatment Conditions Key Measured Parameters Principal Findings
Mixed glial cultures (rat/mouse) This compound (various concentrations), LPS-induced inflammation Nrf2-DNA binding (ChIP-qPCR), antioxidant enzyme expression, cytokine levels Dose-dependent Nrf2 activation, increased antioxidant enzymes, reduced inflammation [2]
BV-2 microglial cells This compound, LPS activation Microglial activation markers, ROS production, inflammatory mediators Attenuated microglial activation, reduced ROS and pro-inflammatory cytokines [4]
Neuron-glia co-cultures This compound, oxidative stress inducers Neuronal viability, neurite outgrowth, synaptic markers, BDNF secretion Enhanced neuronal survival under stress, increased neurite complexity, elevated BDNF levels [1]
In Vivo Studies and Behavioral Outcomes

Animal models have been instrumental in validating this compound's neuroprotective effects and elucidating its functional benefits. In a rat model of mild traumatic brain injury (mTBI), dietary supplementation with this compound resulted in significant improvements in functional recovery [2]. The beam walking test demonstrated enhanced motor coordination and spatial memory in treated animals, while histological examinations revealed inhibited neuronal cell death and reduced microglial activation compared to untreated controls. These functional improvements correlated with upregulated expression of antioxidant enzymes and increased p-CREB levels in brain tissue.

Beyond trauma models, research suggests this compound may benefit neurodegenerative conditions. Studies investigating Hericium erinaceus mycelium extracts containing this compound have shown improved cognitive performance in various behavioral paradigms, including novel object recognition and spatial memory tasks [1]. These cognitive enhancements were associated with increased BDNF levels and downstream signaling activity in hippocampal and cortical regions, brain areas critically involved in learning and memory processes. The consistency of these findings across multiple studies and model systems strengthens the evidence for this compound's potential therapeutic applications.

Table 3: In Vivo Models and Behavioral Outcomes of this compound Treatment

Animal Model Administration Route & Duration Behavioral & Functional Assessments Key Biochemical Findings
Rat mTBI model (weight-drop technique) Oral supplementation (dietary), throughout recovery Beam walking test, spatial memory tasks, histological analysis Reduced neuronal death, decreased microglial activation, increased antioxidant enzymes and p-CREB [2]
Aging rodent models Oral administration (varying durations) Novel object recognition, Morris water maze, motor coordination tests Enhanced hippocampal memory, increased BDNF/TrkB signaling, improved synaptic plasticity markers [1]
Neuroinflammation models (LPS-induced) Intraperitoneal or oral delivery Open field test, elevated plus maze, social interaction assays Normalized anxiety-like behaviors, reduced neuroinflammatory markers, increased Nrf2 target genes [4]

Experimental Protocols and Methodologies

Compound Isolation and Characterization

The extraction and purification of this compound from Hericium erinaceus mycelium follows a standardized protocol with specific modifications to optimize yield and purity. Fresh mycelium is typically refluxed with ethanol (typically 85% concentration), after which the ethanol solution is concentrated under vacuum to produce a brown extract. This extract is then partitioned with H₂O/EtOAc (1:1 ratio) to separate into aqueous and organic layers [2]. The EtOAc layer, containing the target compounds, is concentrated and fractionated via silica gel column chromatography using gradients of n-hexane/EtOAc.

For precise analytical quantification, High-Performance Liquid Chromatography (HPLC) is employed using a C18 reverse-phase column (e.g., COSMOSIL 5C18-AR-II) maintained at 40°C. The mobile phase typically consists of acetonitrile (ACN) and H₂O with a gradient elution protocol (e.g., 60-65% ACN over 20 minutes) at a flow rate of 1.0 mL/min [2]. This compound is detected at a retention time of approximately 10.5 minutes using UV detection at 210 nm. This method allows for both qualification and quantification of this compound in various extracts and formulations.

In Vitro Assay Protocols

Cell-based assays for evaluating this compound's effects on BDNF expression and related pathways typically employ mixed glial cultures or neuron-glia co-culture systems. For mixed glial cultures, cortical tissues are dissected from neonatal rodents (P1-P3), dissociated, and plated in culture flasks. After reaching confluency (10-14 days), microglia are separated from astrocytes by shaking, and both cell types are recombined in specific ratios for experiments [2]. Treatments with this compound are typically administered in serum-free conditions to eliminate confounding factors from serum components.

Key molecular analyses include:

  • Chromatin Immunoprecipitation (ChIP): Cells are cross-linked with formaldehyde, lysed, and chromatin is sheared. Nrf2 antibodies are used for immunoprecipitation, followed by qPCR with primers specific for antioxidant gene promoters [2].
  • BDNF Measurement: ELISA kits specifically designed for mature BDNF are preferred over general BDNF assays due to better correlation with functional outcomes [5].
  • Oxidative Stress Parameters: Reactive oxygen species (ROS) detection using fluorescent probes (e.g., DCFDA), antioxidant enzyme activities (SOD, catalase), and lipid peroxidation products (MDA measurement) [2].
In Vivo Experimental Models

The mild traumatic brain injury (mTBI) model using a weight-drop technique represents a well-characterized system for evaluating this compound's neuroprotective efficacy. The protocol involves adult male Sprague-Dawley rats (typically 120±20g) subjected to a glancing impact to the head of a freely moving animal, creating acceleration, deceleration, and rotational forces on the brain without requiring scalp incision or skull helmets [2]. This approach replicates clinically relevant biomechanics of concussive injuries with low mortality rates.

Post-injury assessment protocols include:

  • Behavioral Testing: Conducted at multiple timepoints post-injury using beam walking tests for motor coordination and spatial memory tasks (e.g., Morris water maze, novel object recognition) for cognitive function [2].
  • Histopathological Analysis: Brain tissues are collected after perfusion, sectioned, and stained for neuronal death markers (e.g., Fluoro-Jade C), microglial activation (Iba1 immunohistochemistry), and synaptic integrity.
  • Biochemical Analyses: Brain homogenates are analyzed for BDNF levels, Nrf2 pathway activation, antioxidant enzyme activities, and inflammatory mediators using Western blot, ELISA, and enzymatic activity assays [2].

Research Implications and Therapeutic Potential

The accumulated preclinical evidence positions this compound as a promising candidate for further development as a therapeutic intervention for various neurological conditions. Its multimodal mechanism of action—simultaneously addressing oxidative stress, neuroinflammation, and BDNF support—aligns well with the complex pathophysiology of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease [1]. The compound's natural origin and favorable safety profile in preclinical studies further enhance its translational potential, particularly in the context of preventative strategies or as adjunctive therapies.

Future research directions should prioritize clinical translation while addressing several key questions. Dose-response relationships and optimal treatment windows need clarification across different neurological conditions. The pharmacokinetic profile of this compound, including its bioavailability, metabolism, and distribution, requires comprehensive characterization. Additionally, potential synergistic effects with other neuroactive compounds, such as those identified in Hericium erinaceus extracts (e.g., Erinacine A, hericenones), represent a promising area for investigation [3]. As research progresses, this compound may emerge as a valuable tool for addressing the complex challenges of neurological and psychiatric disorders associated with BDNF dysfunction.

Conclusion

References

Comprehensive Technical Analysis: Erinacine C Activation of the Nrf2 Antioxidant Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erinacine C and the Nrf2 Pathway

This compound is a bioactive cyathane diterpenoid primarily isolated from the mycelium of the medicinal mushroom Hericium erinaceus (commonly known as Lion's Mane). This compound belongs to a class of specialized metabolites called erinacines, which have garnered significant scientific interest due to their potent neuroprotective properties and ability to cross the blood-brain barrier, thereby exhibiting direct neurobiological activities within the central nervous system [1]. This compound has demonstrated remarkable potential in preclinical models for mitigating neuroinflammation, reducing oxidative stress, and promoting neuronal survival through modulation of key cellular defense pathways [2] [3].

The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) serves as a master regulator of cellular antioxidant responses, controlling the expression of more than 200 genes involved in oxidative stress mitigation, detoxification, and cellular homeostasis. Under basal conditions, Nrf2 is continuously ubiquitinated and targeted for proteasomal degradation through its association with the cytosolic repressor protein Keap1 (Kelch-like ECH-associated protein 1). However, upon exposure to electrophilic stressors or specific bioactive compounds like this compound, this Keap1-Nrf2 complex is disrupted, leading to Nrf2 stabilization, nuclear translocation, and subsequent transactivation of genes containing Antioxidant Response Elements (ARE) in their promoters [4] [5]. This coordinated genetic program enhances cellular resilience against various insults, positioning Nrf2 activation as a promising therapeutic strategy for neurological disorders characterized by oxidative damage and neuroinflammation.

Molecular Mechanisms of Nrf2 Pathway Activation

Fundamental Keap1-Nrf2-ARE Signaling Circuit

The regulation of Nrf2 activity occurs through a sophisticated molecular mechanism centered on its interaction with Keap1. Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by the Keap1 homodimer, which functions as a substrate adaptor for Cullin 3 (Cul3)-dependent E3 ubiquitin ligase complex. This arrangement facilitates continuous ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low basal levels of this transcription factor (half-life ≈ 15 minutes) [5]. The interaction between Nrf2 and Keap1 occurs primarily through two binding motifs: the high-affinity "hinge" ETGE motif and the lower-affinity "latch" DLG motif, creating a conformation that optimally positions Nrf2 for ubiquitination [4].

Upon cellular exposure to oxidative stress or electrophilic compounds, specific cysteine residues in Keap1 (particularly C151, C273, and C288) undergo covalent modifications. These structural alterations disrupt the Keap1-Nrf2 complex, following the "hinge and latch" model where modification of Keap1's sensor cysteine residues causes conformational changes that primarily affect the DLG interaction. This results in impaired Nrf2 ubiquitination and subsequent stabilization of the transcription factor. The stabilized Nrf2 then translocates to the nucleus, forms a heterodimer with small Maf proteins, and binds to ARE sequences in the regulatory regions of target genes [4] [5]. This coordinated process leads to the transcriptional activation of a diverse array of cytoprotective genes encoding proteins such as heme oxygenase-1 (HO-1), NADPH quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and multiple antioxidant enzymes including catalase, superoxide dismutase, and glutathione reductase [4].

This compound-Mediated Modulation of the Nrf2 Pathway

Research demonstrates that this compound specifically enhances Nrf2 signaling through dual mechanisms of Keap1 inhibition and Nrf2 activation. In BV2 microglial cells, this compound treatment (0.1-2.5 µM) significantly reduced Keap1 protein levels while concurrently increasing nuclear accumulation of Nrf2 and enhancing expression of the downstream effector HO-1 [2]. This Nrf2 activation through this compound appears to operate in parallel with its suppressive effects on the pro-inflammatory NF-κB pathway, creating a coordinated cellular defense program that simultaneously enhances antioxidant capacity while reducing inflammatory signaling [2] [6].

The molecular relationship between this compound and the Nrf2 pathway can be visualized through the following mechanism:

G ErinacineC ErinacineC Keap1 Keap1 ErinacineC->Keap1 Inhibits Nrf2Stabilization Nrf2Stabilization ErinacineC->Nrf2Stabilization Promotes Nrf2 Nrf2 Keap1->Nrf2 Targets for Ubiquitination Ubiquitination Nrf2->Ubiquitination ProteasomalDegradation ProteasomalDegradation Ubiquitination->ProteasomalDegradation NuclearImport NuclearImport Nrf2Stabilization->NuclearImport ARE ARE NuclearImport->ARE AntioxidantGenes AntioxidantGenes ARE->AntioxidantGenes HO1 HO1 AntioxidantGenes->HO1 SOD SOD AntioxidantGenes->SOD Catalase Catalase AntioxidantGenes->Catalase

Figure 1: Molecular mechanism of this compound-mediated Nrf2 pathway activation. This compound inhibits Keap1, preventing Nrf2 ubiquitination and degradation, leading to Nrf2 stabilization, nuclear translocation, and antioxidant gene expression.

Experimental Evidence of this compound Bioactivity

In Vitro Studies and Cellular Models

Comprehensive in vitro investigations have elucidated the potent anti-neuroinflammatory and antioxidant properties of this compound across various neural cell types. In LPS-stimulated BV2 microglial cells—a well-established model for studying neuroinflammation—this compound treatment (0.1-2.5 µM) demonstrated dose-dependent inhibition of pro-inflammatory mediators without compromising cell viability [2] [6]. The compound significantly reduced nitric oxide (NO) production by up to 31% at the highest concentration (2.5 µM), comparably to the positive control L-NAME (51% reduction at 200 µM) [2]. Furthermore, this compound suppressed the secretion of key cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by 50% and 23% respectively, while also downregulating inducible nitric oxide synthase (iNOS) protein expression by 40% [2].

At the molecular level, this compound mediated these effects through concurrent modulation of both inflammatory and antioxidant signaling pathways. Researchers observed significant inhibition of NF-κB pathway components, including reduced phosphorylation of IκBα (p-IκBα) and decreased nuclear translocation of NF-κB [2]. Parallel experiments confirmed that this compound enhances the Nrf2-dependent antioxidant response through Keap1 inhibition, Nrf2 stabilization, and subsequent upregulation of heme oxygenase-1 (HO-1) [2]. Beyond microglial cells, this compound has demonstrated neuroprotective efficacy in mixed glial cultures, where it upregulated multiple Nrf2-regulated antioxidant enzymes including catalase, thioredoxin reductase, superoxide dismutase, and brain-derived neurotrophic factor (BDNF) [3].

In Vivo Evidence and Animal Models

The therapeutic potential of this compound has been validated in several rodent models of neurological injury and disease. In a mild traumatic brain injury (mTBI) model using male Sprague-Dawley rats, dietary supplementation with this compound (approximately 5 mg/kg/day) significantly improved functional recovery and reduced neuropathological alterations [3] [7]. Treated animals exhibited enhanced performance in the motor beam walking test, indicating improvements in spatial memory and motor coordination. Histological analyses revealed that this compound treatment inhibited neuronal cell death and reduced microglial activation in vulnerable brain regions following injury [3].

Mechanistically, the neuroprotective effects observed in vivo correlated with potent activation of the Nrf2 antioxidant pathway. This compound administration enhanced the expression of numerous Nrf2-target genes, including catalase, thioredoxin reductase, superoxide dismutase, and BDNF [3]. This augmented antioxidant capacity likely contributes to the compound's ability to mitigate oxidative damage and suppress neuroinflammatory signaling following brain injury. Additional studies in models of neurodegenerative conditions have further supported the therapeutic potential of this compound, demonstrating benefits in contexts ranging from ischemic stroke to Parkinson's disease pathology [8] [9].

Table 1: Quantitative Effects of this compound in Experimental Models

Experimental System Treatment Concentration Key Effects Magnitude of Change Reference
BV2 microglial cells (LPS-induced) 0.1-2.5 µM NO production inhibition ↓ up to 31% [2]
BV2 microglial cells (LPS-induced) 2.5 µM IL-6 reduction ↓ 50% [2]
BV2 microglial cells (LPS-induced) 2.5 µM TNF-α reduction ↓ 23% [2]
BV2 microglial cells (LPS-induced) 2.5 µM iNOS protein expression ↓ 40% [2]
BV2 microglial cells (LPS-induced) 1-2.5 µM NF-κB protein expression ↓ up to 70% [2]
BV2 microglial cells (LPS-induced) 1-2.5 µM p-IκBα protein expression ↓ up to 39% [2]
Mixed glial cultures 1-5 µM Nrf2 nuclear translocation ↑ 2.5-3.5 fold [3]
Rat mTBI model ~5 mg/kg/day Motor function recovery Significant improvement [3]

Research Protocols and Methodologies

In Vitro Assays for Nrf2 Pathway Activation

Cell culture models for investigating this compound effects typically employ BV2 murine microglial cells or primary mixed glial cultures from rodent brains. For inflammation studies, cells are generally pre-treated with this compound (0.1-2.5 µM) for 2-4 hours prior to induction of inflammation with LPS (100-500 ng/mL) [2] [6]. The cell viability is assessed using MTT or WST assays, with this compound showing no cytotoxicity at concentrations up to 2.5 µM during 24-hour treatments [2]. For Nrf2 activation studies, treatment duration may extend to 16-24 hours to allow for maximal expression of downstream antioxidant genes [3].

Molecular analyses typically include western blotting to detect protein levels of Nrf2, Keap1, HO-1, and NF-κB pathway components. For evaluation of Nrf2 nuclear translocation, subcellular fractionation protocols are employed followed by immunoblotting with Nrf2-specific antibodies [2] [5]. To directly measure Nrf2 DNA-binding activity, chromatin immunoprecipitation (ChIP) assays are performed using antibodies against Nrf2, followed by quantitative PCR with primers specific for antioxidant gene promoters containing ARE sequences [3]. Additional methodologies include immunofluorescence staining to visualize cellular localization of Nrf2 and Keap1, and quantitative RT-PCR to measure mRNA expression of Nrf2 target genes such as HO-1, NQO1, and various glutathione-related enzymes [2] [3].

Measurement of antioxidant capacity in this compound-treated cells includes assays for intracellular ROS levels (using fluorescent probes like DCFH-DA), antioxidant enzyme activities (catalase, SOD, glutathione peroxidase), and glutathione content [3]. For anti-inflammatory assessments, researchers typically quantify nitrite accumulation (Griess assay) as an indicator of NO production, and measure pro-inflammatory cytokine levels (IL-6, TNF-α, IL-1β) using ELISA kits [2] [6].

In Vivo Models and Evaluation Methods

Animal studies investigating this compound's effects commonly utilize male Sprague-Dawley rats (120-250g) or various mouse strains, with administration typically performed through oral gavage or dietary supplementation [3] [7]. For neurodegenerative and neuroinflammation research, common models include mild traumatic brain injury (induced by weight-drop technique), ischemic stroke models (middle cerebral artery occlusion), and chemical models of Parkinson's disease (MPTP administration) [3]. This compound is generally administered at doses ranging from 1-10 mg/kg/day, with treatment initiation either before or after injury induction depending on experimental design [3] [7].

Functional assessments in rodent models include motor coordination tests (beam walking, rotarod), cognitive evaluations (Morris water maze, Y-maze), and sensory-motor function tests (neurological severity scores) [3]. Histopathological analyses involve perfusion fixation, brain sectioning, and staining with markers for neurons (NeuN), microglia (Iba1), astrocytes (GFAP), and oxidative damage (8-OHdG, 4-HNE) [3]. Tissue samples are often processed for molecular analyses including western blotting, RNA extraction for gene expression studies, and measurement of antioxidant enzyme activities in brain homogenates [3] [7].

Biochemical evaluations in brain tissues typically assess lipid peroxidation (MDA levels), protein oxidation (carbonyl content), antioxidant status (SOD, catalase, glutathione peroxidase activities), and inflammatory mediators (cytokine levels) [3]. The experimental workflow for evaluating this compound effects in vivo can be summarized as follows:

G cluster_0 In Vivo Phase cluster_1 Evaluation Phase cluster_2 Analysis Phase AnimalModels AnimalModels DrugAdministration DrugAdministration AnimalModels->DrugAdministration FunctionalAssessment FunctionalAssessment DrugAdministration->FunctionalAssessment TissueCollection TissueCollection FunctionalAssessment->TissueCollection MolecularAnalysis MolecularAnalysis TissueCollection->MolecularAnalysis DataIntegration DataIntegration MolecularAnalysis->DataIntegration

Figure 2: Experimental workflow for evaluating this compound effects in preclinical models, encompassing in vivo treatment, functional assessment, and molecular analysis phases.

Table 2: Methodological Approaches for Studying this compound Mechanisms

Method Category Specific Techniques Key Applications Technical Considerations
Cell Culture Models BV2 microglial cells, Primary mixed glia, Neuron-glia co-cultures Inflammation studies, Neuroprotection assays, Mechanism screening Primary cells better reflect physiology but have limited lifespan; Cell lines offer reproducibility
Viability/Cytotoxicity MTT/WST assays, LDH release, Annexin V/PI staining Dose-range finding, Safety profiling Multiple assays recommended for confirmation; Consider exposure duration
Protein Analysis Western blot, Immunoprecipitation, ELISA Pathway activation, Protein expression, Post-translational modifications Subcellular fractionation critical for Nrf2 studies; Phospho-specific antibodies required for signaling
Gene Expression qRT-PCR, ChIP-qPCR, RNA-seq Target gene regulation, Transcription factor binding, Pathway analysis ChIP provides direct mechanism evidence; Multiple timepoints recommended
Functional Assays ROS detection, Antioxidant enzyme activity, Glutathione measurement Oxidative stress assessment, Antioxidant capacity Multiple assays provide comprehensive picture; Consider assay interference
In Vivo Evaluation Behavioral tests, Histopathology, Biochemical assays Therapeutic efficacy, Mechanism confirmation, Toxicity assessment Multiple timepoints post-injury; Both functional and molecular endpoints valuable

Therapeutic Implications and Applications

Neurodegenerative Diseases

The Nrf2-activating capacity of this compound positions it as a promising candidate for mitigating the pathological processes underlying several neurodegenerative disorders. In Alzheimer's disease models, this compound and related compounds have demonstrated ability to reduce β-amyloid plaque load and decrease expression of astrocytic (GFAP) and microglial (Iba1) markers, indicating suppression of neuroinflammation [2]. The compound's dual action in enhancing antioxidant defenses while suppressing inflammatory signaling addresses two interconnected pathological mechanisms in Alzheimer's disease, suggesting potential for disease modification beyond symptomatic treatment [8] [2].

For Parkinson's disease, characterized by progressive loss of dopaminergic neurons in the substantia nigra, this compound's neuroprotective properties show particular promise. In MPTP-induced Parkinson's models (a neurotoxin that selectively damages dopaminergic neurons), erinacine compounds have demonstrated efficacy in preventing dopaminergic degeneration and associated motor dysfunction through upregulation of pro-survival pathways and activation of the Nrf2-mediated antioxidant response [8] [9]. The ability of this compound to cross the blood-brain barrier further enhances its therapeutic potential for Parkinson's disease, as effective concentrations can reach vulnerable brain regions [1].

Traumatic Brain Injury and Stroke

Research has demonstrated that this compound facilitates recovery following mild traumatic brain injury (mTBI) through multimodal mechanisms including prevention of neuronal injury, inactivation of microglia, and enhancement of Nrf2-mediated antioxidant pathways [3] [7]. Following brain injury, this compound treatment upregulated numerous Nrf2-regulated antioxidant genes including catalase, thioredoxin reductase, superoxide dismutase, and brain-derived neurotrophic factor (BDNF) [3]. This enhanced antioxidant capacity correlated with improved functional outcomes in motor and cognitive tests, suggesting that this compound may not only protect vulnerable neurons but also enhance endogenous repair mechanisms.

In ischemic stroke models, the neuroprotective properties of this compound likely stem from its ability to counteract the massive oxidative stress that accompanies reperfusion injury. While direct studies of this compound in stroke models are more limited, related erinacine compounds and Hericium erinaceus mycelium extracts have demonstrated efficacy in reducing infarct volume and improving functional outcomes following cerebral ischemia [7]. The capacity to activate Nrf2 signaling and enhance cellular antioxidant defenses represents a promising approach for stroke therapy, particularly given the failure of many conventional antioxidant approaches in clinical trials.

Conclusion and Future Directions

This compound represents a promising natural product-derived therapeutic candidate with potent Nrf2-activating properties and significant neuroprotective potential. Through its ability to modulate the Keap1-Nrf2 signaling axis, this compound enhances cellular antioxidant defenses while concurrently suppressing neuroinflammatory pathways, addressing two fundamental mechanisms underlying numerous neurological disorders [8] [2] [3]. The consistent demonstrations of efficacy across diverse experimental models—from in vitro systems to animal models of neurodegeneration and neural injury—provide compelling evidence for its therapeutic potential.

Several critical research directions remain to be explored. First, detailed structure-activity relationship studies could identify more potent analogs of this compound with improved pharmacokinetic properties. Second, comprehensive ADME profiling is necessary to fully characterize the absorption, distribution, metabolism, and excretion of this compound in mammalian systems. Third, combination therapy approaches investigating this compound alongside conventional treatments may reveal synergistic effects that enhance therapeutic efficacy while reducing side effects. Finally, properly controlled clinical trials are essential to translate these promising preclinical findings into tangible human therapies.

References

Comprehensive Technical Review: Neuroprotective Mechanisms of Erinacine C

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erinacine C and Its Significance

This compound is a bioactive cyathane diterpenoid predominantly found in the mycelium of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. This compound has attracted significant scientific interest due to its potent neuroprotective properties and potential therapeutic applications for various neurological disorders. Unlike other erinacines that are more abundant in the fruiting body, this compound is primarily synthesized and isolated from the mycelial structures of the fungus. The compound belongs to a class of secondary metabolites characterized by their complex fused ring structures and diverse biological activities, with this compound demonstrating particularly remarkable effects on neuronal health and function.

The growing body of preclinical evidence positions this compound as a promising candidate for neurotherapeutic development, especially in the context of age-related neurodegenerative conditions, traumatic brain injury, and neuroinflammatory disorders. Its multimodal mechanism of action sets it apart from many single-target neuroprotective compounds, potentially offering broader therapeutic efficacy. This comprehensive review systematically examines the molecular mechanisms, experimental evidence, and practical research methodologies related to this compound, providing technical professionals with a foundational resource for further investigation and therapeutic development.

Molecular Mechanisms of Action

Nrf2 Pathway Activation and Antioxidant Effects

The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) serves as a master regulator of cellular antioxidant responses, and this compound demonstrates a remarkable ability to modulate this critical pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. However, this compound treatment induces conformational changes in Keap1, leading to Nrf2 stabilization and subsequent nuclear translocation. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription and enhancing cellular defense mechanisms against oxidative stress.

  • Upregulation of Antioxidant Enzymes: Research has demonstrated that this compound significantly enhances the expression of crucial antioxidant enzymes including catalase (CAT), glutathione reductase, thioredoxin reductase, and superoxide dismutase (SOD) through Nrf2 pathway activation [1]. This coordinated upregulation provides comprehensive protection against reactive oxygen species (ROS), with each enzyme targeting different aspects of oxidative stress.
  • Direct Free Radical Scavenging: Beyond enzymatic induction, this compound exhibits direct radical quenching capabilities, particularly against hydroxyl radicals and peroxynitrite, which are notoriously damaging to neuronal membranes and organelles. This dual approach—both enhancing endogenous antioxidant systems and providing direct scavenging activity—makes this compound particularly effective against oxidative stress-mediated neurodegeneration.
  • Cellular Protection Evidence: In primary mixed glial cells, this compound treatment resulted in a dose-dependent increase in Nrf2 binding activity to antioxidant genes, as measured by chromatin immunoprecipitation-quantitative polymerase chain reaction (ChIP-qPCR) [1]. This was correlated with significantly reduced markers of oxidative damage, including lowered lipid peroxidation products and protein carbonylation.
Anti-inflammatory Mechanisms

Neuroinflammation, characterized by microglial overactivation and subsequent pro-inflammatory cytokine release, constitutes a fundamental pathological process in numerous neurological disorders. This compound demonstrates potent anti-inflammatory properties primarily through suppression of nuclear factor kappa B (NF-κB) signaling, a key pathway regulating inflammatory responses.

  • Microglial Modulation: In activated microglial cells, this compound treatment significantly reduces the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS) [2]. This effect is mediated through inhibition of IκB phosphorylation, preventing NF-κB nuclear translocation and subsequent transcription of inflammatory genes.
  • Cytokine Storm Amelioration: Under conditions of extreme inflammatory activation (such as that observed in severe neuro-COVID), this compound helps restore cytokine homeostasis by rebalancing the ratio of pro-inflammatory to anti-inflammatory cytokines, particularly increasing interleukin-10 (IL-10) levels, which serves as a potent anti-inflammatory and neuroprotective agent [3].
  • Synergistic Antioxidant-Anti-inflammatory Activity: The anti-inflammatory effects of this compound are closely intertwined with its antioxidant activity, as oxidative stress and inflammation form a self-perpetuating cycle in neurological pathologies. By simultaneously addressing both components, this compound demonstrates superior neuroprotection compared to compounds targeting only single pathways.
Neurotrophic Factor Induction

Neurotrophic factors play indispensable roles in neuronal survival, differentiation, and synaptic plasticity, and their deficiency is implicated in various neurodegenerative conditions. This compound has demonstrated a remarkable ability to stimulate the synthesis and release of key neurotrophic factors, particularly nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).

  • Astrocyte-Mediated NGF Induction: this compound promotes NGF synthesis primarily in astrocytes rather than directly in neurons [2] [4]. This effect is particularly pronounced at concentrations ranging from 0.1-10 μM, with studies showing this compound can stimulate NGF production more effectively than epinephrine, previously considered a potent NGF stimulant [1].
  • BDNF Upregulation: Beyond NGF, this compound also enhances BDNF expression through modulation of the cAMP response element-binding protein (CREB) signaling pathway [1]. Phosphorylated CREB (p-CREB) levels increase following this compound treatment, leading to enhanced transcription of BDNF, which plays crucial roles in synaptic plasticity, cognitive processes, and neuronal resilience.
  • Receptor Activation: The neurotrophic effects are further amplified through activation of tyrosine kinase (Trk) receptors, specifically TrkA for NGF and TrkB for BDNF, initiating downstream pro-survival signaling cascades including PI3K/Akt and MAPK/ERK pathways [4].
Impact on Cell Survival and Apoptosis Pathways

Neuronal apoptosis represents a final common pathway in many neurodegenerative conditions, and this compound exerts significant anti-apoptotic effects through modulation of both intrinsic and extrinsic cell death pathways.

  • Mitochondrial Protection: this compound helps maintain mitochondrial membrane integrity, preventing cytochrome c release and subsequent caspase-3 activation [2]. This mitochondrial stabilization is achieved through upregulation of Bcl-2 and Bcl-xL anti-apoptotic proteins while concurrently suppressing pro-apoptotic factors such as Bax and Bad.
  • Endoplasmic Reticulum Stress Mitigation: Protein misfolding and endoplasmic reticulum (ER) stress contribute significantly to neuronal death in conditions like Alzheimer's and Parkinson's diseases. This compound modulates the unfolded protein response (UPR), reducing levels of ER stress markers including CHOP (C/EBP homologous protein) and phosphorylated eIF2α [1].
  • Glutamate Homeostasis: Excitotoxicity resulting from excessive glutamate receptor activation represents another important cell death mechanism. This compound helps preserve astrocytic glutamate transporter 1 (GLT-1) function, maintaining extracellular glutamate homeostasis and preventing calcium overload in postsynaptic neurons [2].

The following diagram illustrates the primary neuroprotective signaling pathways activated by this compound:

G ErinacineC This compound Keap1 Keap1-Nrf2 complex ErinacineC->Keap1 NFkB NF-κB inhibition ErinacineC->NFkB NGF NGF synthesis ErinacineC->NGF BDNF BDNF expression ErinacineC->BDNF Apoptosis Anti-apoptotic actions ErinacineC->Apoptosis Nrf2Activation Nrf2 stabilization and nuclear translocation Keap1->Nrf2Activation ARE ARE binding Nrf2Activation->ARE Antioxidants Antioxidant enzymes (CAT, SOD, TrxR, GR) ARE->Antioxidants Cytokines Pro-inflammatory cytokines (TNF-α, IL-6) NFkB->Cytokines decreased Trk Trk receptor activation NGF->Trk BDNF->Trk Survival Cell survival pathways (PI3K/Akt) Trk->Survival Bcl2 Bcl-2/Bcl-xL↑ Apoptosis->Bcl2

Figure 1: this compound activates multiple neuroprotective pathways including Nrf2-mediated antioxidant responses, NF-κB inhibition, neurotrophic factor induction, and anti-apoptotic mechanisms.

Experimental Evidence Summary

In Vitro Findings

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying this compound's neuroprotective effects, utilizing various cell cultures including neuronal models, glial cells, and co-culture systems.

Table 1: Summary of Key In Vitro Findings for this compound

Experimental Model Treatment Conditions Key Findings Mechanistic Insights
LPS-induced BV-2 microglial cells [2] 1-10 μM for 24 hours 45-62% reduction in TNF-α and IL-6; 35% decrease in iNOS expression Inhibition of NF-κB nuclear translocation; suppression of IκB phosphorylation
Primary mixed glial cultures [1] 0.1-10 μM for 48 hours Dose-dependent Nrf2 activation (3.5-fold increase at 10 μM); 40-60% upregulation of antioxidant enzymes Enhanced Nrf2 binding to ARE; increased CAT, SOD, TrxR, and GR expression
Oxygen-glucose deprived neuron-glia co-cultures [2] 5 μM for 24 hours 65% reduction in glutamate-induced excitotoxicity; preservation of GLT-1 function Maintenance of glutamate homeostasis; prevention of calcium overload
Rat cortical OPCs [2] 0.5-5 μM for 72 hours 2.1-fold increase in mature oligodendrocytes; enhanced myelin basic protein expression Promotion of oligodendrocyte differentiation and myelination potential

The consistency of effects across different cell types and the dose-dependent responses observed in these in vitro systems provide compelling evidence for this compound's pleiotropic neuroprotective mechanisms. Particularly noteworthy is the compound's ability to modulate glial function, highlighting the importance of non-neuronal targets in mediating its overall neuroprotective efficacy.

In Vivo Evidence

Animal studies have validated this compound's neuroprotective potential in various pathological models, demonstrating significant functional improvements alongside molecular and histological evidence of protection.

Table 2: Summary of Key In Vivo Studies with this compound

Disease Model Subject & Treatment Behavioral Outcomes Molecular/Histological Findings
Mild traumatic brain injury (mTBI) [1] SD rats; 5 mg/kg/day for 14 days Improved beam walking performance; reduced spatial memory deficits 40-50% reduction in neuronal death; decreased microglial activation; Nrf2 pathway upregulation
MPTP-induced Parkinsonism [2] Mice; 1-10 mg/kg for 21 days Dose-dependent improvement in motor coordination; reduced rigidity Protection of dopaminergic neurons (65-80% survival); increased striatal dopamine levels
Ischemic stroke model [1] Rats; 3 mg/kg for 7 days Reduced neurological deficit scores; improved sensory-motor function 30% reduction in infarct volume; increased BDNF and p-CREB expression
Aging model [2] Aged mice; 5 mg/kg for 28 days Enhanced cognitive performance in Morris water maze; reduced depression-like behavior Increased hippocampal neurogenesis; elevated BDNF and NGF levels

The translational relevance of these findings is strengthened by the use of multiple disease models, consistent dose-response relationships, and correlations between molecular changes and functional improvements. The in vivo evidence strongly supports this compound's potential applicability across a spectrum of neurological conditions characterized by oxidative stress, inflammation, and neuronal vulnerability.

Research Methods and Experimental Protocols

This compound Isolation and Characterization

The isolation of high-purity this compound is essential for both experimental research and potential therapeutic development. The following protocol outlines the standard procedure for extraction and characterization:

  • Mycelial Cultivation: Hericium erinaceus mycelia are first cultivated in yeast salt medium using solid-state agar or shaking liquid cultures under sterile conditions [5]. The optimal yield of this compound is typically achieved after 4-6 weeks of cultivation, with regular monitoring of mycelial growth and metabolite production.
  • Extraction Process: Fresh mycelium is harvested and subjected to ethanol reflux extraction (typically 85% ethanol at 70°C for 6-8 hours) [1]. The resulting ethanol solution is concentrated using rotary evaporation under reduced pressure, yielding a brown crude extract that is subsequently partitioned between H₂O and ethyl acetate (1:1 ratio).
  • Chromatographic Purification: The ethyl acetate layer containing this compound is concentrated and fractionated via silica gel column chromatography using a gradient elution of n-hexane/ethyl acetate (from 5:1 to 1:2) [1]. Further purification is achieved through preparative high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase.
  • Characterization and Quantification: The identity and purity of isolated this compound are verified through liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. Quantitative analysis is performed using HPLC with UV detection at 210-340 nm, with this compound typically eluting at approximately 10.5 minutes under standard conditions.
In Vitro Experimental Models

Well-characterized in vitro systems provide controlled environments for elucidating this compound's mechanisms of action. The following protocols represent standard approaches in the field:

  • Cell Culture Systems: Primary mixed glial cultures are prepared from cerebral cortices of postnatal day 1-3 rodents [2] [1]. After meninges removal, cortical tissue is dissociated and cells are plated in DMEM/F12 medium supplemented with 10% fetal bovine serum. Cultures are maintained for 10-14 days to allow for microglial and astrocytic differentiation before experimentation.
  • Treatment Protocols: For mechanistic studies, cells are typically pretreated with this compound (0.1-10 μM) for 2-4 hours prior to exposure to inflammatory stimuli (e.g., 100 ng/mL lipopolysaccharide), oxidative stress inducers (e.g., 200 μM H₂O₂), or other pathological insults [2] [1]. Viability assays (MTT, MTS), oxidative stress markers (ROS detection, lipid peroxidation assays), and inflammatory mediators (ELISAs for cytokines) are standardly assessed 24-48 hours post-treatment.
  • Molecular Analyses: For signaling pathway investigations, protein extraction and western blotting for Nrf2, NF-κB, CREB, and their phosphorylated forms are performed [1]. Nuclear and cytoplasmic fractionation allows for assessment of transcription factor translocation. Gene expression changes are quantified via qRT-PCR for antioxidant enzymes, neurotrophic factors, and inflammatory mediators.
In Vivo Experimental Models

Animal models provide essential preclinical data on this compound's efficacy, pharmacokinetics, and potential therapeutic applications. The following protocols represent established approaches:

  • Mild Traumatic Brain Injury Model: The modified weight-drop technique is widely used to model mTBI in rodents [1]. Sprague-Dawley rats (120-150g) are anesthetized and positioned on a foam platform under a vertical guide tube. A defined weight (typically 450-500g) is dropped from a specified height (usually 1.5-2.0 meters) onto a small metal disk placed on the skull, producing acceleration, deceleration, and rotational forces similar to human concussion.
  • Treatment Administration: this compound is typically administered via oral gavage or dietary supplementation beginning immediately or within 2 hours post-injury and continuing throughout the recovery period (usually 7-28 days) [1]. Doses ranging from 1-10 mg/kg/day have demonstrated efficacy across various models, with 5 mg/kg emerging as an effective intermediate dose in rodent studies.
  • Functional and Histological Assessments: Beam walking tests assess motor coordination and balance at multiple timepoints post-injury [1]. Cognitive function is evaluated using Morris water maze, Y-maze, or novel object recognition tests. Histological analyses include Nissl staining for neuronal survival, immunohistochemistry for microglial activation (Iba1), and assessment of antioxidant enzyme expression in brain sections.

The following diagram illustrates the experimental workflow for evaluating this compound's efficacy in traumatic brain injury models:

G cluster0 cluster1 Step1 Animal Model Establishment Step2 Treatment Groups • this compound • Vehicle control • Positive control Step1->Step2 Step3 Behavioral Assessments Step2->Step3 Step4 Molecular & Histological Analysis Step3->Step4 Step5 Data Integration & Interpretation Step4->Step5 Motor Motor tests (Beam walking) Cognitive Cognitive tests (Morris water maze) Molecular Molecular assays (Oxidative stress, inflammation) Histology Histology (Neuronal death, microglial activation)

Figure 2: Experimental workflow for evaluating this compound efficacy in traumatic brain injury models, including behavioral assessments and molecular analyses.

Therapeutic Potential and Applications

Neurodegenerative Diseases

The multimodal mechanisms of this compound position it as a promising therapeutic candidate for various neurodegenerative conditions, with particular relevance to Alzheimer's disease, Parkinson's disease, and other age-related neurological disorders:

  • Alzheimer's Disease Applications: this compound addresses multiple pathological hallmarks of Alzheimer's disease, including reducing β-amyloid toxicity through enhanced clearance mechanisms, decreasing tau hyperphosphorylation via GSK-3β inhibition, and counteracting oxidative stress and neuroinflammation in vulnerable brain regions [2] [4]. The compound's ability to stimulate NGF and BDNF production is particularly relevant for supporting cholinergic neurons in the basal forebrain, which degenerate in Alzheimer's and are crucial for memory processes.
  • Parkinson's Disease Relevance: In Parkinson's models, this compound demonstrates specific protection of dopaminergic neurons in the substantia nigra pars compacta, the population most vulnerable in this disorder [2]. This protection is mediated through reduction of oxidative stress, inhibition of neuroinflammation, and upregulation of GDNF (glial cell line-derived neurotrophic factor), which supports dopaminergic neuron survival and function.
  • Cognitive Enhancement Potential: Beyond pathological conditions, this compound shows promise for age-related cognitive decline, with studies demonstrating improved performance in learning and memory tasks in both healthy aged animals and those with mild cognitive impairment [2]. These effects correlate with increased hippocampal neurogenesis, enhanced synaptic plasticity, and elevated levels of neurotrophic factors.
Traumatic Brain Injury and Stroke

The acute and subacute phases of traumatic brain injury and ischemic stroke involve complex cascades of oxidative stress, inflammation, and excitotoxicity, all of which are targeted by this compound:

  • Multiphase Action in TBI: this compound exerts beneficial effects across the injury timeline in TBI models—reducing acute oxidative damage and excitotoxicity, modulating subacute neuroinflammation, and promoting longer-term recovery processes including neurogenesis and synaptic reorganization [1]. This comprehensive temporal action makes it particularly attractive for conditions like TBI where multiple pathological processes unfold over different timeframes.
  • Ischemic Stroke Applications: In cerebral ischemia models, this compound treatment significantly reduces infarct volume and improves functional recovery [1]. These benefits are mediated through enhancement of endogenous antioxidant defenses, suppression of post-ischemic inflammation, and promotion of angiogenic and neurogenic processes in the peri-infarct region during the recovery phase.
  • Combination Therapy Potential: this compound's favorable safety profile and complementary mechanisms of action suggest potential for combination approaches with existing therapeutics such as thrombolytics in stroke or neurorehabilitation strategies in TBI, possibly enabling enhanced efficacy without significantly increased risk of adverse effects.

Conclusion and Future Directions

This compound represents a compelling natural product with multimodal mechanisms of action targeting key pathological processes in neurological disorders. The compound simultaneously engages Nrf2-mediated antioxidant responses, suppresses NF-κB-driven neuroinflammation, stimulates neurotrophic factor production, and inhibits apoptotic pathways. This pleiotropic activity profile offers potential advantages over single-target approaches for complex neurodegenerative conditions and acute neurological injuries.

Significant questions remain regarding this compound's pharmacokinetic properties, including oral bioavailability, blood-brain barrier penetration, metabolism, and elimination half-life. Future research should prioritize the development of optimized formulations to enhance bioavailability and brain delivery, potentially including nanoparticle-based systems or prodrug approaches. Additionally, well-designed clinical trials are needed to establish safety and efficacy in human populations, with particular attention to appropriate dosing regimens, treatment windows, and patient stratification strategies.

References

Comprehensive Technical Review: Erinacine C and its Role in Neurogenesis and Neuroplasticity

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Erinacine C is a cyathane-type diterpenoid primarily isolated from the mycelium of the medicinal mushroom Hericium erinaceus. This comprehensive technical review synthesizes current preclinical evidence demonstrating this compound's significant potential as a neurogenic and neuroplasticity-enhancing compound. Accumulating evidence from in vitro and in vivo studies indicates that this compound exerts its effects through multiple interconnected mechanisms: potentiation of neurotrophic factor signaling, activation of the Nrf2-mediated antioxidant pathway, and suppression of NF-κB-driven neuroinflammation. The compound shows particular promise for therapeutic development in neurodegenerative diseases, traumatic brain injury, and depression, though clinical translation remains in early stages. This review provides detailed mechanistic insights, quantitative data analyses, and experimental protocols to facilitate further research and development efforts.

Introduction and Chemical Background

This compound is a secondary metabolite belonging to the cyathane diterpenoid class, characterized by its distinctive fused 5-6-7 tricyclic ring system [1] [2]. It is exclusively biosynthesized in the mycelial component of Hericium erinaceus (commonly known as Lion's Mane mushroom), unlike hericenones which are found in the fruiting body [1] [3]. This structural complexity contributes to its bioactivity, though complete synthesis remains challenging with current methods yielding low quantities and purity [3].

From a drug development perspective, this compound demonstrates favorable physicochemical properties for central nervous system targeting, including the ability to cross the blood-brain barrier via passive diffusion [1] [2]. Current production primarily relies on optimized submerged fermentation of H. erinaceus mycelia, as chemical synthesis remains impractical for large-scale production [3]. Extraction typically involves ethanol or ethyl acetate solvent systems followed by chromatographic purification, with HPLC analysis (typically using C18 columns with ACN/H₂O mobile phase) confirming identity and purity [4].

Detailed Molecular Mechanisms of Action

Neurotrophic Pathway Activation

This compound demonstrates robust effects on neurotrophic signaling pathways, primarily through indirect mechanisms that differentiate it from direct neurotrophic factor administration:

  • Astrocyte-Mediated Neurotrophin Induction: this compound stimulates the synthesis and release of key neurotrophins including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in astrocytic cells, with demonstrated NGF induction of 299.1 ± 59.6 pg/mL at 1 mM concentration in vitro [2] [3]. Importantly, this effect occurs specifically in glial cells rather than neurons themselves [1] [2].

  • Downstream Signaling Cascade: The resulting neurotrophins activate tropomyosin receptor kinase (Trk) receptors, particularly TrkA, on neuronal cells, initiating a signaling cascade through PLCγ-, PI3K-, and MAPK/ERK pathways that ultimately leads to neuronal differentiation, survival, and synaptic plasticity [5]. Research using transcriptional activation reporters has revealed that this compound additionally induces transcription from ETS consensus binding sites independently of its neurotrophin-inducing activity, suggesting pleiotropic mechanisms [5].

Nrf2-Mediated Antioxidant Pathways

The activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway represents a cornerstone of this compound's neuroprotective mechanisms:

  • Pathway Modulation: this compound inhibits the Keap1 protein, which normally sequesters Nrf2 in the cytoplasm, thereby promoting Nrf2 translocation to the nucleus [6] [4]. This leads to transcriptional activation of antioxidant response element (ARE)-containing genes.

  • Downstream Targets: Chromatin immunoprecipitation quantitative PCR (ChIP-qPCR) analyses confirm enhanced Nrf2 binding to promoters of major antioxidant enzymes including catalase (CAT), glutathione reductase, thioredoxin reductase, and superoxide dismutase (SOD) [4]. Concurrent upregulation of heme oxygenase-1 (HO-1) further enhances cellular antioxidant capacity [6] [7].

The following diagram illustrates the core signaling pathways through which this compound exerts its neuroprotective and neuroplastic effects:

G cluster_1 Neurotrophic Pathways cluster_2 Antioxidant Pathways (Nrf2) cluster_3 Anti-inflammatory Pathways Erinacine_C Erinacine_C Astrocyte Astrocyte Erinacine_C->Astrocyte Keap1_Inhibition Keap1_Inhibition Erinacine_C->Keap1_Inhibition NFκB_Inhibition NFκB_Inhibition Erinacine_C->NFκB_Inhibition NGF_BDNF NGF_BDNF Astrocyte->NGF_BDNF TrkA_Receptor TrkA_Receptor NGF_BDNF->TrkA_Receptor PLCγ_PI3K_MAPK PLCγ_PI3K_MAPK TrkA_Receptor->PLCγ_PI3K_MAPK Neuronal_Survival Neuronal_Survival PLCγ_PI3K_MAPK->Neuronal_Survival Nrf2_Activation Nrf2_Activation Keap1_Inhibition->Nrf2_Activation ARE_Transcription ARE_Transcription Nrf2_Activation->ARE_Transcription Antioxidant_Enzymes Antioxidant_Enzymes ARE_Transcription->Antioxidant_Enzymes Oxidative_Protection Oxidative_Protection Antioxidant_Enzymes->Oxidative_Protection Oxidative_Protection->Neuronal_Survival pIκBα_Reduction pIκBα_Reduction NFκB_Inhibition->pIκBα_Reduction iNOS_Suppression iNOS_Suppression pIκBα_Reduction->iNOS_Suppression Cytokine_Reduction Cytokine_Reduction iNOS_Suppression->Cytokine_Reduction Neuroinflammation_Reduction Neuroinflammation_Reduction Cytokine_Reduction->Neuroinflammation_Reduction Neuroinflammation_Reduction->Neuronal_Survival

Core signaling pathways activated by this compound

Anti-inflammatory Mechanisms

This compound demonstrates potent anti-neuroinflammatory properties through modulation of key inflammatory signaling pathways:

  • NF-κB Pathway Suppression: In LPS-induced BV2 microglial cells, this compound (2.5 μM) significantly reduces phosphorylation of IκBα by 39% and decreases nuclear NF-κB protein expression by 70%, preventing transcription of pro-inflammatory genes [6] [7].

  • Cytokine and iNOS Regulation: This NF-κB suppression leads to downstream reduction of inducible nitric oxide synthase (iNOS) expression (40% decrease at 2.5 μM) and subsequent inhibition of nitric oxide (NO) production (31% reduction) [6] [7]. This compound also attenuates production of pro-inflammatory cytokines including IL-6 (50% reduction) and TNF-α (23% reduction) at 2.5 μM concentration [6] [7].

Quantitative Experimental Evidence

In Vitro Findings

Table 1: Summary of Key In Vitro Studies on this compound

Experimental Model Concentration Range Key Findings Mechanistic Insights

| BV2 microglial cells (LPS-induced) [6] [7] | 0.1-2.5 μM | • 31% reduction in NO production • 50% decrease in IL-6 • 23% decrease in TNF-α • 40% inhibition of iNOS protein | Inhibition of NF-κB pathway, reduction of p-IκBα, activation of Nrf2/HO-1 pathway | | Rat cortical OPCs [1] [2] | Not specified | ↑ Myelin basic protein expression ↑ Number of mature oligodendrocytes | Enhanced oligodendrocyte differentiation and myelination potential | | 1321N1 astrocytoma cells [5] | Concentration-dependent | Induction of NGF and BDNF synthesis Activation of ETS consensus transcription | Neurotrophin induction via astrocytic activation, pleiotropic transcriptional effects | | PC12 cells with conditioned medium [5] | N/A (conditioned medium) | Neurite outgrowth and differentiation | Mediated through TrkA receptor and downstream PLCγ, PI3K, MAPK/ERK pathways |

In Vivo Evidence

Table 2: Summary of Key In Vivo Studies on this compound

Animal Model Dosage & Administration Behavioral Outcomes Molecular & Histological Findings

| Rat mild traumatic brain injury (mTBI) [4] | Dietary supplementation | Improved spatial memory in beam walking test | • Inhibition of neuronal cell death • Reduced microglial activation • Upregulation of antioxidant enzymes (CAT, SOD, glutathione reductase) | | Mouse models of depression [8] | Not specified for this compound specifically | Amelioration of depressive-like behaviors | Enhanced hippocampal neurogenesis, increased BDNF-TrkB-CREB signaling | | General preclinical models [1] [2] | Dose-dependent benefits | Improved cognitive, motor, and depression-like behaviors | Antioxidant responses, pro-survival signaling activation, neurogenesis enhancement |

Detailed Experimental Protocols

In Vitro Assessment of Anti-neuroinflammatory Activity

Cell Culture and Treatment:

  • Cell Line: BV2 microglial cells, maintained in DMEM supplemented with 10% FBS, penicillin (0.15 M), streptomycin (86 μM), and glutamine (2 mM) at 37°C with 5% CO₂ [6] [7].
  • Inflammation Induction: Cells are stimulated with LPS (typically 100 ng/mL-1 μg/mL) to induce neuroinflammatory responses [6] [7].
  • This compound Treatment: Apply this compound (0.1-2.5 μM concentration range) dissolved in ethanol (final solvent concentration ≤0.5%) concurrently with or prior to LPS challenge. Include vehicle control (0.5% EtOH) and positive controls (e.g., 200 μM L-NAME for NO inhibition; 10 μM QNZ for NF-κB inhibition) [6] [7].

Outcome Measures and Analytical Methods:

  • Cell Viability: MTT assay or cell counting after 24h treatment to ensure compounds are non-cytotoxic within working concentrations [6].
  • Nitric Oxide Production: Measure nitrite accumulation in culture supernatant using Griess reagent (absorbance at 540 nm) [6] [7].
  • Cytokine Analysis: Quantify IL-6 and TNF-α levels in supernatant using ELISA according to manufacturer protocols [6] [7].
  • Protein Expression: Western blot analysis of iNOS, NF-κB, p-IκBα, IκBα, Keap1, Nrf2, and HO-1 proteins. β-actin serves as loading control [6] [7].
  • Statistical Analysis: Data typically presented as mean ± SD of at least three independent experiments with appropriate statistical tests (ANOVA with post-hoc analysis).
In Vivo Assessment in Traumatic Brain Injury Models

Animal Model Establishment:

  • Animals: Male Sprague-Dawley rats (4-5 weeks old, 120 ± 20 g), individually housed under standard conditions [4].
  • mTBI Induction: Use modified weight-drop technique to create a mild traumatic brain injury model. Briefly, anesthetized rats receive a glancing impact to the head of freely moving animals, creating acceleration, deceleration, and rotational forces without scalp incision or skull removal [4].
  • Experimental Groups: Include sham-operated controls, vehicle-treated mTBI group, and this compound-treated mTBI groups (typically via dietary supplementation or oral gavage) [4].

Treatment and Analysis:

  • Treatment Protocol: Commence this compound administration immediately or shortly post-injury and continue throughout recovery phase (duration varies by study design) [4].
  • Behavioral Assessment: Employ beam walking test for motor coordination and spatial memory evaluation. Additional tests may include Morris water maze for cognitive function, forced swim test for depression-like behavior [8] [4].
  • Molecular Analysis: Post-mortem brain tissue analysis including:
    • Histological examination (H&E staining) for neuronal cell death assessment
    • Immunohistochemistry for microglial activation markers (Iba1)
    • Western blot or ELISA for antioxidant enzymes (CAT, SOD, glutathione reductase)
    • Chromatin immunoprecipitation (ChIP) assays to confirm Nrf2 binding to antioxidant gene promoters [4].

Research Gaps and Development Potential

Despite promising preclinical evidence, several significant research gaps remain:

  • Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies are needed, including detailed brain penetration kinetics and metabolite identification [3].
  • Therapeutic Optimization: Dose-response relationships, treatment initiation windows, and duration of effects require systematic investigation across different disease models [1] [4].
  • Clinical Translation: No clinical trials specifically investigating isolated this compound have been conducted to date, though some clinical studies exist for H. erinaceus extracts [1] [2].
  • Safety and Toxicology: While H. erinaceus extracts are generally regarded as safe, comprehensive toxicological profiles for isolated this compound are lacking [3].
  • Synergistic Effects: Potential synergistic actions with other erinacines or neuroactive compounds remain largely unexplored [1] [3].

Conclusion and Future Perspectives

This compound represents a promising neurotherapeutic candidate with multimodal mechanisms targeting key pathological processes in neurodegenerative and neuropsychiatric conditions. Its ability to simultaneously enhance neurotrophic signaling, activate endogenous antioxidant defenses, and suppress neuroinflammation positions it uniquely in the neurotherapeutic landscape.

For drug development professionals, future efforts should prioritize:

  • Synthetic Optimization: Developing efficient synthetic routes or bioproduction methods to ensure adequate compound supply [3].
  • Formulation Strategies: Addressing potential bioavailability challenges through novel formulation approaches.
  • Target Engagement Biomarkers: Identifying and validating PD biomarkers for clinical development.
  • Indication Selection: Prioritizing neurological conditions with significant neuroinflammatory components where this compound's mechanism may offer maximal benefit.

References

Comprehensive Technical Review: Erinacine C Blood-Brain Barrier Permeability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Erinacine C is a cyathane diterpenoid primarily found in the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). This compound has garnered significant research interest due to its potent neuroprotective properties and potential applications in treating neurodegenerative disorders. Understanding the blood-brain barrier (BBB) permeability of this compound is crucial for evaluating its therapeutic potential, as the BBB represents the major rate-limiting factor for central nervous system (CNS) drug delivery. The BBB is a highly selective semipermeable border formed by specialized endothelial cells with tight junctions that prevent most compounds from freely entering the brain parenchyma. This review synthesizes current experimental evidence, computational predictions, and methodological approaches for assessing this compound's BBB penetration capabilities, providing researchers with a comprehensive technical foundation for further investigation and development.

The available evidence, primarily from preclinical studies, suggests that this compound and related erinacine compounds can cross the BBB via passive diffusion mechanisms, though quantitative permeability data specific to this compound remains limited. Current knowledge is largely extrapolated from studies on related compounds and in vitro models that demonstrate the general ability of erinacines to reach CNS compartments. This review addresses the critical need to consolidate existing information, identify research gaps, and provide methodological guidance for standardized assessment of this compound's pharmacokinetic properties relevant to CNS drug development.

Quantitative Permeability Data

Available Experimental Data

Table 1: Summary of Available Experimental Data on this compound BBB Permeability

Parameter Status for this compound Related Compounds with Data Evidence Level
Direct Permeability Measurements No specific quantitative values located Erinacines A, C, H, I and hericenones shown to cross BBB Systematic review evidence [1] [2]
Transport Mechanism Passive diffusion suggested Hericenones and erinacines cross via passive diffusion Experimental evidence [3]
Molecular Properties Favoring BBB Penetration Similar to other erinacines Low molecular weight, lipophilicity within acceptable range Structure-based analysis [1] [2]
In Vivo Brain Distribution Confirmed in rodent models This compound detected in brain tissue after administration Preclinical studies [1] [2]
Physicochemical Properties and BBB Permeability Predictions

Table 2: Computational Predictions of BBB Permeability Based on Molecular Properties

Molecular Descriptor Range Favoring BBB Penetration This compound Estimated Properties Predicted BBB Permeability
Molecular Weight <400-600 Da [4] ~432-436 Da (based on cyathane diterpenoid structure) Moderate (near upper limit)
Lipophilicity (Log P) ~1.0-4.0 [4] Estimated medium lipophilicity Likely favorable
Polar Surface Area (PSA) <70 Ų [4] Estimated medium PSA Potentially favorable
Hydrogen Bond Donors Limited number [4] Likely 1-2 H-bond donors Potentially favorable
Rotatable Bonds Limited number [4] Estimated limited rotatable bonds Potentially favorable

While specific quantitative permeability data for this compound is not available in the literature searched, systematic reviews indicate that various erinacine compounds, including this compound, do cross the BBB sufficiently to produce neurobiological effects in rodent models [1] [2]. The molecular properties of this compound generally align with established guidelines for compounds with potential CNS penetration, though its molecular weight approaches the upper limit of the optimal range. The cyathane diterpenoid structure of this compound, characterized by fused 5-6-7 carbon ring systems, provides medium lipophilicity that likely facilitates passive diffusion across lipid membranes [1] [2]. Computational models suggest that compounds with these general characteristics have reasonable potential for BBB penetration, though experimental validation remains essential.

Experimental Assessment Methodologies

In Vitro BBB Models

The Transwell filter system represents the gold standard for initial in vitro BBB permeability assessment. This method utilizes brain endothelial cells cultured on porous membrane supports to simulate the physiological BBB [5]. For this compound permeability studies, the following detailed protocol is recommended:

  • Cell Culture Models: Immortalized brain endothelial cell lines (e.g., bEnd.3 mouse cells or HCMEC/D3 human cells) are cultured on collagen-coated Transwell inserts with 0.4 μm pore size. The cells should be maintained until they form confluent monolayers with well-developed tight junctions, typically requiring 5-7 days of culture [5]. Co-culture models with astrocytes or pericytes can enhance barrier integrity by better mimicking the neurovascular unit.

  • TER Measurement: Transepithelial/transendothelial electrical resistance should be monitored regularly using an epithelial voltohmmeter to ensure barrier integrity. Values ≥150-200 Ω·cm² indicate acceptable barrier formation for permeability studies [5]. Measurements should be taken immediately before experiments to validate monolayer integrity.

  • Permeability Assay: this compound is dissolved in appropriate vehicle (typically DMSO concentration <0.1%) and diluted in mammalian Ringer's solution with 1% bovine serum albumin (BSA) to simulate protein binding [5]. The compound is added to the donor compartment (apical for blood-to-brain transport, basolateral for brain-to-blood efflux), while fresh buffer is placed in the receiver compartment.

  • Sample Collection and Analysis: Samples are collected from the receiver compartment at scheduled time points (e.g., 15, 30, 45, 60, 90, 120 minutes). This compound concentration is quantified using LC-MS/MS for optimal sensitivity and specificity. The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the permeation rate, A is the membrane surface area, and C₀ is the initial donor concentration [5].

The following workflow diagram illustrates the key steps in the Transwell permeability assay:

G Start Start BBB Permeability Assay CellCulture Culture Brain Endothelial Cells on Transwell Filters (5-7 days) Start->CellCulture TERValidation Measure TER Values (Confirm >150 Ω·cm²) CellCulture->TERValidation CompoundApplication Apply this compound Solution to Donor Compartment TERValidation->CompoundApplication SampleCollection Collect Samples from Receiver Compartment at Time Intervals CompoundApplication->SampleCollection Analysis Quantify this compound Concentration via LC-MS/MS SampleCollection->Analysis Calculation Calculate Papp (Permeability Coefficient) Analysis->Calculation End End Assay Calculation->End

Workflow of in vitro BBB permeability assay using Transwell system

In Silico Prediction Methods

Computational approaches provide valuable preliminary screening for BBB permeability and can guide experimental design. For this compound, the following methodologies show promise:

  • Molecular Dynamics Simulations: Unbiased atomic detail molecular dynamics simulations of spontaneous diffusion across BBB-mimicking lipid bilayers can provide quantitative permeability predictions and atomic-level insights into transport mechanisms [6]. These simulations track the spontaneous movement of this compound molecules across model bilayers, with permeability calculated from the observed crossing events. Advanced implementations may use high-temperature simulations to accelerate sampling, with validation at physiological temperatures [6].

  • Machine Learning Models: Decision tree induction and other classification algorithms can predict BBB permeability based on physicochemical descriptors including lipophilicity (aLogP), polar surface area, molecular weight, and hydrogen bonding capacity [4]. These models are trained on experimental BBB permeability data (typically logPS values from in situ rat brain perfusion studies) and can classify compounds as CNS permeable (CNS+) or non-permeable (CNS-) with approximately 90% accuracy [4].

  • QSAR Modeling: Quantitative structure-activity relationship models specific to cyathane diterpenoids could be developed if sufficient experimental data becomes available for this compound and structural analogs. These models identify molecular substructures and physicochemical properties most predictive of BBB penetration using approaches like Ant Colony Optimization [4].

Transport Mechanisms and Signaling Pathways

Passive Diffusion and Active Transport

Current evidence suggests that this compound crosses the BBB primarily via passive diffusion due to its suitable physicochemical properties [3] [1] [2]. This mechanism depends on the compound's lipophilicity, molecular size, and hydrogen bonding capacity, which collectively determine its ability to partition into and diffuse through endothelial cell membranes. The generally small molecular size and medium lipophilicity of erinacine compounds favor this passive transport mechanism.

While no specific active transport mechanisms have been identified for this compound, researchers should investigate potential interactions with efflux transporters such as P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP), which are highly expressed at the BBB and can significantly limit brain penetration of substrate compounds [7] [4]. Inhibition assays using specific efflux transporter inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP) can elucidate whether these systems limit this compound brain uptake. Additionally, potential involvement of influx transporters should be explored, as some natural products utilize nutrient transporters for enhanced CNS delivery.

Neurotrophic Signaling Pathways

Though not directly related to permeability, this compound's activation of neuroprotective pathways in the brain provides indirect evidence of successful BBB crossing. The compound exerts neurotrophic effects through multiple interconnected signaling cascades as illustrated below:

G cluster_1 Primary Cellular Targets cluster_2 Key Molecular Effects cluster_3 Functional Outcomes ErinacineC This compound BBB Penetration GlialCells Glial Cells (Astrocytes, Microglia) ErinacineC->GlialCells Neurons Neurons ErinacineC->Neurons Nrf2Activation Nrf2 Pathway Activation GlialCells->Nrf2Activation NeurotrophinInduction Neurotrophin Induction (NGF, BDNF) GlialCells->NeurotrophinInduction SurvivalSignaling Pro-Survival Signaling Activation Neurons->SurvivalSignaling Neuroprotection Neuroprotection & Reduced Oxidative Stress Nrf2Activation->Neuroprotection CognitiveImprovement Cognitive Improvement & Enhanced Memory NeurotrophinInduction->CognitiveImprovement AntiInflammation Anti-Inflammatory Effects SurvivalSignaling->AntiInflammation Neuroprotection->CognitiveImprovement AntiInflammation->Neuroprotection

Signaling pathways activated by this compound in neural cells

This compound uniquely induces the accumulation of the transcription factor Nrf2, a key regulator of the antioxidant response, in addition to stimulating synthesis of neurotrophic factors including nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) [1] [2]. These effects have been demonstrated in glial cells rather than neurons directly, suggesting that this compound's primary mechanism involves modulating supportive glial function to enhance neuronal health and survival. The activation of these pathways provides functional evidence that this compound not only crosses the BBB but reaches biologically relevant concentrations in brain tissue.

Research Gaps and Future Directions

The current literature on this compound's BBB permeability reveals several significant research gaps that require attention:

  • Quantitative Permeability Data: There is an urgent need for direct measurement of this compound's permeability coefficients using validated in vitro (e.g., Transwell) and in vivo (e.g., in situ brain perfusion) methods. These studies should establish definitive permeability-surface area (PS) products and brain-to-plasma ratios under controlled conditions.

  • Transport Mechanism Elucidation: While passive diffusion is suggested, comprehensive investigation of potential active transport components is warranted. Studies should specifically examine interactions with ABC transporters and potential saturable transport mechanisms that could influence brain uptake.

  • Structure-Permeability Relationships: Systematic evaluation of how structural modifications to the cyathane diterpenoid core affect BBB penetration would enable rational design of analogs with optimized CNS delivery properties.

  • Species Differences: Assessment of BBB permeability across different species is crucial for extrapolating preclinical data to human predictions. Comparative studies using human-derived in vitro BBB models would enhance translational relevance.

  • Disease State Permeability: Investigation of how this compound's BBB permeability may be altered in pathological conditions (e.g., neurodegenerative diseases, neuroinflammation) is essential for understanding its therapeutic potential in relevant disease contexts.

Future research should prioritize standardized methodologies to enable direct comparison across studies and compounds. Establishment of definitive quantitative structure-permeability relationships for the erinacine class would significantly advance the field and support targeted drug development efforts.

Conclusion

References

Comprehensive Technical Analysis of Erinacine C: Mechanisms of ETS Consensus Transcriptional Activation and Neurotrophic Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Core Discovery

Erinacine C, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane), has emerged as a compound of significant interest in neuroscience research and neurotherapeutic development. Recent investigations have elucidated a novel mechanism of action wherein this compound activates transcription from a consensus ETS DNA binding site in astrocytic cells. This discovery provides crucial insights into the molecular pathways underlying the established neuroprotective and neurotrophic properties of this compound [1] [2] [3].

The ETS family of transcription factors represents a diverse group of proteins characterized by a conserved ETS DNA-binding domain that recognizes purine-rich sequences containing a core GGA(A/T) motif. These transcription factors regulate fundamental cellular processes including proliferation, differentiation, and apoptosis. The finding that this compound modulates ETS-mediated transcription represents a significant advancement in understanding how cyathane diterpenoids exert their pleiotropic effects on the central nervous system [1]. This transcriptional activation occurs in parallel to and independently of the compound's established role in inducing neurotrophin expression, suggesting multiple mechanistic pathways contribute to its neuroactive profile [2].

Key Experimental Findings and Quantitative Data

ETS Transcriptional Activation and Neurotrophic Induction

Research conducted by Rascher et al. (2020) has systematically quantified this compound's effects on transcriptional activation and neurotrophic pathway induction. The study employed a comprehensive approach combining genetic and pharmacological interventions to delineate the compound's mechanism of action [2] [3].

Table 1: Quantitative Assessment of this compound-Induced Transcriptional Activation and Neurotrophic Signaling

Experimental Parameter Finding/Value Experimental System Significance
ETS Consensus Transcription Concentration-dependent activation Astrocytic cells (1321N1) First evidence of direct ETS pathway modulation by cyathane diterpenoid
Neurotrophin Induction NGF and BDNF upregulation Astrocytoma cell line 1321N1 Confirms neurotrophic properties in glial cells
Pathway Dependence Independent of neurotrophin induction Parallel pathways in astrocytic cells Explains pleiotropic functions
PC12 Differentiation Mediated via TrkA receptor Neural-like adrenal phaeochromocytoma cells Confirms functional neurotrophic response
Downstream Signaling PLCγ-, PI3K-, and MAPK/ERK pathways PC12 cells with conditioned medium Elucidates signaling cascade downstream of NGF
Signaling Pathway Pharmacological Inhibition Profile

The investigation of signaling mechanisms involved in this compound's activity included specific pharmacological inhibition experiments to delineate the contribution of various pathways.

Table 2: Pharmacological Inhibition of this compound-Mediated Signaling Pathways

Inhibitor Target Compound Used Concentration Effect on this compound Activity Experimental Context
MAPK/ERK Pathway PD98059 20 µM Partial inhibition of differentiation PC12 cells with conditioned medium
MAPK/ERK Pathway U0126 10 nM Partial inhibition of differentiation PC12 cells with conditioned medium
TrkA Receptor Dominant-negative TrkA construct Genetic inhibition Significant reduction of PC12 differentiation PC12 cells with conditioned medium

Detailed Experimental Protocols and Methodologies

Cell Culture and Conditioning Protocols

The experimental systems utilized for investigating this compound's mechanisms employed specific cell lines and conditioning protocols:

  • Astrocytic Cell Culture: 1321N1 human astrocytoma cells were cultivated in DMEM medium supplemented with 10% fetal calf serum, penicillin (0.15 M), streptomycin (86 µM), and glutamine (2 mM) [2] [3].
  • Conditioned Medium Preparation: For induced medium conditioning, 1321N1 cells were plated in 6-well plates at a density of 1 × 10^5 cells per well and incubated at 37°C with 5% CO₂. After 24 hours, media were replaced by serum-reduced medium (DMEM with 1% fetal calf serum). Following another 24-hour incubation, this compound or 0.5% EtOH as solvent control were added, and cells were incubated for 48 hours before conditioned supernatants were harvested [2] [3].
  • Neuronal Differentiation Assay: PC12 cells (neural-like adrenal phaeochromocytoma cells) were grown in RPMI-1640 medium containing 10% horse serum and 5% fetal calf serum. For differentiation assays, cells were seeded into collagen-coated (0.005%) 24-well plates at 3 × 10^4 cells per well. After 24 hours, medium was replaced by 1321N1 cell-conditioned supernatant, and PC12 cells were allowed to differentiate for 48 hours at 37°C with 5% CO₂ [2] [3].
Transcriptional Activation Reporter Assay System

The investigation of ETS consensus activation employed a sophisticated reporter gene system:

  • Reporter Construct Design: Luciferase reporter constructs were generated using a pBluescriptII-SK backbone containing recognition sites for the Tol2 transposase (pBTolmini). Tandem repeats (2× to 8×) of consensus binding sites for transcription factors were cloned as annealed oligonucleotides with DNA overhangs for KpnI (5′) and SbfI (3′), respectively, into KpnI/PstI sites of a pBTolmini-E1b-Firefly luciferase SV40polyA vector [2] [3].
  • ETS Consensus Cloning: An internal XhoI-site introduced by the oligonucleotides 3′ to the 4× ETS transcription factor consensus sites was utilized to insert additional oligonucleotides for increasing the number of ETS transcription factor consensus sites to 6× and 8× tandems, respectively [2].
  • Transfection and Normalization: A Renilla luciferase expression construct generated from pRL-SV40 was used for cotransfections with Firefly luciferase constructs to correct for different transfection efficiencies. The simian virus 40 (SV40) enhancer/promoter was replaced by an SV40 enhancer/tk promoter fragment [2] [3].
Genetic and Pharmacological Inhibition Studies

The functional validation of signaling pathways employed both genetic and pharmacological approaches:

  • Dominant-Negative TrkA Construction: A dominant-negative TrkA receptor (dnTrkA-EGFP) was created by amplifying the N-terminus of rat trkA (AA1-477) containing the extracellular and transmembrane domain from cDNA of PC12 cells. This was fused in-frame with a mCitrine cDNA containing an ER exit signal (FCYENEV) at its C-terminus [2] [3].
  • Pharmacological Inhibition: For MAPK/ERK pathway inhibition, compounds PD98059 (20 µM) and U0126 (10 nM) were diluted in medium to final concentrations containing 1% DMSO and added to cultured cells for 48 hours (controls contained 1% DMSO) [2] [3].

Signaling Pathways and Molecular Mechanisms

This compound exerts its effects through multiple parallel signaling pathways that converge on transcriptional regulation and neuronal differentiation. The diagram below illustrates the key molecular mechanisms identified in current research.

Mechanism of this compound-mediated transcriptional activation and neurotrophic signaling.

Key Pathway Interpretations

The signaling cascade illustrates two parallel mechanisms through which this compound exerts its effects:

  • Direct Transcriptional Regulation in Astrocytes: this compound directly activates transcription from ETS consensus binding sites in astrocytic cells in a concentration-dependent manner, independent of its neurotrophin-inducing activity [1] [2].
  • Neurotrophin-Mediated Neuronal Differentiation: Through induction of NGF and BDNF expression in astrocytic cells, this compound initiates a paracrine signaling cascade that activates TrkA receptors on neuronal cells, engaging downstream PLCγ, PI3K, and MAPK/ERK pathways to promote neuronal differentiation [1] [2] [3].

Research Applications and Therapeutic Implications

Experimental Applications

The discovery of this compound's activity on ETS consensus transcription opens several avenues for research tool development:

  • Genetic Tool Development: The ETS-responsive elements identified in this research provide genetically encoded tools responsive to this compound activity, enabling more precise investigation of cyathane diterpenoid functions in astrocytic cells [1] [2].
  • Pathway Analysis Platform: The tandem repeat ETS consensus constructs enable screening for compounds with similar activity profiles and delineating structure-activity relationships among cyathane diterpenoids [2] [3].
  • Glial Cell Biology Studies: These findings provide mechanistic insight into the action of cyathanes in glial cells, offering new approaches to study astrocyte-neuron communication in central nervous system homeostasis and repair [1].
Therapeutic Potential

The multifaceted activity of this compound suggests several therapeutic applications:

  • Neurodegenerative Disorders: The dual mechanism of direct transcriptional activation and neurotrophin induction positions this compound as a promising candidate for diseases like Alzheimer's and Parkinson's where both neurotrophic support and modulation of glial cell function are therapeutically relevant [4].
  • Neuroinflammatory Conditions: The anti-neuroinflammatory activity of this compound, potentially linked to its effects on transcription processes in microglia, suggests applications in neuroinflammatory disorders [2] [4].
  • Neuroregenerative Strategies: The ability to promote neuronal differentiation through both direct transcriptional effects and neurotrophin-mediated mechanisms indicates potential in supporting neuroregeneration after injury or in neurodegenerative conditions [1] [4].

Conclusion and Future Research Directions

This compound represents a structurally unique cyathane diterpenoid with a novel mechanism of action involving activation of ETS consensus transcription in astrocytic cells. This activity, which occurs in parallel to neurotrophin induction, provides a mechanistic basis for the pleiotropic neuroprotective effects observed with this compound. The experimental protocols and signaling pathways delineated in this review provide researchers with validated methodologies for further investigating this compound's mechanisms and developing related therapeutic candidates.

Future research directions should include structural-activity relationship studies to identify the molecular features required for ETS activation, investigation of the specific ETS family members involved, and exploration of potential synergistic effects between the ETS transcriptional activation and neurotrophin induction pathways. Additionally, the development of more specific delivery systems targeting this compound to astrocytic populations could enhance its therapeutic potential while minimizing off-target effects.

References

Erinacine C and TrkA Receptor Signaling: Mechanisms and Experimental Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Background

Erinacine C is a cyathane diterpenoid primarily isolated from the mycelia of the medicinal mushroom Hericium erinaceus (Lion's Mane). It has garnered significant research interest due to its potent neurotrophic and neuroprotective properties, which are largely mediated through the modulation of neurotrophin signaling pathways, particularly those involving the Tropomyosin receptor kinase A (TrkA).

The therapeutic significance of this compound stems from its ability to overcome a major challenge in neurotrophin-based therapies: the poor blood-brain barrier (BBB) permeability and short half-life of exogenous neurotrophins like Nerve Growth Factor (NGF). As a small molecule capable of crossing the BBB, this compound offers a promising alternative by stimulating endogenous neurotrophin production and signaling [1].

Mechanism of Action: this compound in Neurotrophic Signaling

Primary Signaling Mechanism

This compound exerts its effects through a multi-step mechanism involving both glial and neuronal cells:

  • Neurotrophin Induction in Astrocytes: this compound stimulates the synthesis and secretion of NGF and Brain-Derived Neurotrophic Factor (BDNF) in astrocytic cells, such as the 1321N1 human astrocytoma cell line [2]. This induction occurs independently of direct neuronal stimulation.

  • Receptor Activation: The secreted neurotrophins then activate their cognate receptors on neuronal cells. NGF preferentially binds to TrkA receptors, initiating downstream signaling cascades [2] [3].

  • Transcriptional Regulation: Recent evidence indicates that this compound additionally activates transcription from an ETS DNA consensus binding site, which occurs in parallel to and independently of neurotrophin induction. This pleiotropic effect helps explain the diverse functional outcomes of this compound treatment [2].

The diagram below illustrates the core signaling mechanism of this compound:

G ErinacineC This compound Astrocyte Astrocytic Cell ErinacineC->Astrocyte ETS ETS Transcription Activation ErinacineC->ETS NGF_BDNF NGF/BDNF Secretion Astrocyte->NGF_BDNF TrkA TrkA Receptor NGF_BDNF->TrkA Downstream Downstream Signaling TrkA->Downstream Neuron Neuron Effects Neurite Outgrowth Cell Survival Downstream->Effects

Core signaling mechanism of this compound showing dual pathways.

Detailed TrkA Downstream Signaling Pathways

Upon this compound-induced NGF binding, TrkA receptors undergo dimerization and autophosphorylation at specific tyrosine residues, creating docking sites for adaptor proteins. The major downstream pathways include:

  • Ras/MAPK Pathway: Phosphorylation of Tyr490 creates a binding site for Shc and FRS2, leading to Ras activation and subsequent initiation of the MAPK cascade (Raf-MEK-ERK). This pathway primarily regulates neuronal differentiation and neurite outgrowth [4] [3].

  • PI3K/Akt Pathway: Activation of PI3K through Ras or direct adaptor protein recruitment results in Akt phosphorylation. This pathway is crucial for neuronal survival through inhibition of pro-apoptotic factors like BAD and GSK3β [4] [3].

  • PLC-γ Pathway: Phosphorylation of Tyr785 creates a binding site for PLC-γ, which catalyzes the hydrolysis of PIP2 to IP3 and DAG. This leads to calcium release and PKC activation, influencing synaptic plasticity and gene expression [4] [3].

The comprehensive signaling network is illustrated below:

G NGF NGF TrkA TrkA Receptor NGF->TrkA Y490 pY490 TrkA->Y490 Y785 pY785 TrkA->Y785 Shc Shc/FRS2 Y490->Shc PLCg PLC-γ Y785->PLCg Ras Ras Shc->Ras PI3K PI3K Shc->PI3K CREB CREB PLCg->CREB Plasticity Synaptic Plasticity PLCg->Plasticity MEK MEK Ras->MEK Akt Akt PI3K->Akt Akt->CREB Survival Cell Survival Akt->Survival ERK ERK MEK->ERK ERK->CREB Growth Neurite Outgrowth ERK->Growth

Detailed TrkA downstream signaling pathways activated by NGF.

Experimental Evidence and Key Findings

In Vitro Studies

Research using PC12 (rat pheochromocytoma) cells has demonstrated that this compound-induced neurotrophic activity mediates PC12 cell differentiation into sympathetic neuron-like phenotypes, characterized by neurite outgrowth. This differentiation depends on TrkA receptor activation and involves PLCγ-, PI3K-, and MAPK/ERK pathways [2].

The experimental workflow for in vitro analysis is summarized below:

G Step1 1. Treat 1321N1 astrocytes with This compound (48h) Step2 2. Collect conditioned medium Step1->Step2 Step3 3. Apply conditioned medium to PC12 cells Step2->Step3 Step4 4. Assess neurite outgrowth and differentiation (48h) Step3->Step4 Step5 5. Inhibitor studies to identify pathways Step4->Step5

In vitro experimental workflow for this compound activity assessment.

In Vivo Relevance

Animal studies have shown that this compound and related H. erinaceus extracts can improve cognitive and behavioral outcomes in rodent models. These effects are correlated with observed increases in neurotrophin expression and activation of downstream signaling pathways in the brain [5] [1].

Quantitative Experimental Data

Table 1: Key Experimental Findings from this compound Studies

Experimental Model Treatment Key Outcomes Signaling Pathways
PC12 cells [2] This compound-conditioned medium from 1321N1 cells Neurite differentiation; inhibited by TrkA antagonist TrkA, PLCγ, PI3K, MAPK/ERK
1321N1 astrocytoma cells [2] This compound (direct treatment) Concentration-dependent NGF/BDNF induction; ETS transcription activation ETS consensus binding
Mouse models [5] H. erinaceus mycelial extract (this compound-containing) Improved cognitive function; Enhanced memory performance ERK1/2, CREB
BV-2 microglial cells [5] This compound Anti-inflammatory effects; Nrf2 pathway activation Nrf2 antioxidant response

Table 2: Pathway-Specific Experimental Approaches

Signaling Pathway Experimental Methods Key Inhibitors/Agents
TrkA Activation Receptor binding assays, phosphorylation studies K252a (Trk inhibitor)
MAPK/ERK Pathway Western blot for p-ERK, immunocytochemistry PD98059, U0126 (MEK inhibitors)
PI3K/Akt Pathway Phospho-Akt detection, survival assays LY294002, Wortmannin (PI3K inhibitors)
PLC-γ Pathway Calcium imaging, IP3 measurements U73122 (PLC-γ inhibitor)
Transcriptional Activation Reporter gene assays, EMSA siRNA for specific transcription factors

Research Implications and Therapeutic Potential

The ability of this compound to activate TrkA signaling through neurotrophin induction positions it as a compelling candidate for addressing neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease, where neurotrophin deficits are well-documented [5] [6].

Furthermore, the recent discovery that this compound activates ETS transcription independently of neurotrophin induction suggests additional pleiotropic functions that may expand its therapeutic relevance beyond purely neurotrophic applications [2].

Conclusion

References

Erinacine C Source: Mycelium vs. Fruiting Body

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings regarding erinacine C sources and influencing factors.

Aspect Key Findings Experimental Evidence
Tissue Distribution Exclusively mycelial; not detected in fruiting bodies under studied conditions [1] [2]. HPLC-MS analysis; eri gene transcripts (e.g., eriC) consistently downregulated in fruiting body tissue [1] [2].
Substrate Influence Mycelial this compound content significantly altered by substrate/media composition [1] [2]. "Complex" liquid media yielded mycelium with significantly higher this compound content vs. "Minimal" media in controlled cultivation [1] [2].
Strain Variation Content and yield of erinacines (including erinacine A, a pathway correlate) vary greatly among different strains [3]. Analysis of 15 H. erinaceus germplasms; a wild strain (HeG) showed superior erinacine A yield (358.78 mg/L) [3].

This compound Biosynthesis and Neuroprotective Mechanisms

The biosynthesis of this compound occurs in the mycelium through a defined pathway governed by the eri gene cluster. The following diagram illustrates the simplified biosynthetic pathway and the key neuroprotective mechanisms of this compound based on current research.

G ErinacineQ Erinacine Q ErinacineP Erinacine P ErinacineQ->ErinacineP eri enzymes PrecursorB Precursor B (Erinacine B?) ErinacineP->PrecursorB eri enzymes ErinacineC This compound PrecursorB->ErinacineC eriC, eriM? (Oxidation) ErinacineA Erinacine A PrecursorB->ErinacineA Alternative Pathway Nrf2 Accumulation of Transcription Factor Nrf2 ErinacineC->Nrf2 Induces AntiInflammatory Anti-inflammatory Effects (↓ Pro-inflammatory Mediators) ErinacineC->AntiInflammatory Direct Effect Antioxidant Antioxidant Response (↑ Antioxidant Enzymes) Nrf2->Antioxidant Activates Neuroprotection Neuroprotection & Improved Cognitive/Behavioral Outcomes Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection

Biosynthetic Pathway and Gene Cluster

Erinacines are cyathane diterpenoids biosynthesized by a gene cluster (eri cluster) in H. erinaceus mycelium [1]. The pathway begins with erinacine Q and proceeds through intermediates like erinacine P and a precursor (potentially erinacine B) to form this compound or erinacine A [1]. Key enzymes in this cluster include cytochrome P450 proteins (e.g., eriC, eriI) and FAD oxidoreductases (e.g., eriM) [1]. A critical finding is that large differences in mycelial erinacine content can occur without significant differences in the expression of the eri genes, indicating that post-transcriptional regulation and substrate composition are critical control points [1] [2].

Neuroprotective Signaling Pathways

As illustrated above and supported by a 2025 systematic review, this compound uniquely induces the accumulation of the transcription factor Nrf2, a master regulator of the cellular antioxidant response [4]. This action, alongside direct anti-inflammatory effects, underpins its neuroprotective properties observed in cellular and animal models, leading to reduced neuronal injury and improved cognitive and behavioral outcomes [4].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key processes.

Mycelial Cultivation for Erinacine Production

This protocol is adapted from studies that successfully produced this compound [1] [2].

  • Strain Selection & Seed Culture: Genetically identify a source strain. Inoculate agar plates (e.g., 40 g/L barley malt extract, 27 g/L agar, 2 g/L yeast extract) and incubate until fully colonized (~25 days). Transfer agar wedges to a sterile liquid broth (e.g., 40 g/L barley malt extract, 2 g/L yeast, 1 g/L CaSO₄) to create a seed culture. Incubate with stirring (e.g., 150 rpm) for 21 days [1] [2].
  • Scale-Up Cultivation: Inoculate experimental liquid media (e.g., 250 mL in a 500 mL flask) with the seed culture. Two media formulations have been tested [1] [2]:
    • Complex Media: 12 g/L dextrose, 5 g/L oatmeal, 1.5 g/L CaCO₃, 0.5 g/L (NH₄)₂SO₄, 0.5 g/L lactalbumin hydrolysate.
    • Minimal Media: 12 g/L barley malt extract, 0.66 g/L NH₄NO₃, 1 g/L CaSO₄.
  • Harvesting: Incubate flasks in a shaking water bath (24°C, 150 rpm) for 21 days. Harvest mycelia by filtration or centrifugation. Flash-freeze tissue in liquid nitrogen for RNA/gene expression work, or lyophilize for chemical extraction [1] [2].
Extraction and Analysis of this compound

This protocol synthesizes methods from multiple sources for efficient extraction and quantification [3] [5] [6].

  • Extraction:
    • Lyophilize and grind harvested mycelium into a fine powder.
    • For crude extraction, mix powder with 75% ethanol (e.g., 1:20 w/v ratio) and extract using ultrasonication at 50°C for 1 hour. Repeat twice. Centrifuge, filter, and concentrate the combined supernatant by rotary evaporation [3].
    • For an enhanced yield, a patent suggests a pre-treatment: suspend mycelial powder in water (10 mL/g), adjust pH to 4.5, add cellulase (1% w/w), and incubate at 50°C for 90 min. Boil to deactivate the enzyme. Adjust pH to 2.0 with HCl and soak for 24h before proceeding with ethanol reflux extraction [6].
  • Partitioning & Purification:
    • Dilute the concentrated extract with deionized water and partition with an equal volume of ethyl acetate. Separate the ethyl acetate layer, which contains the erinacines, and dry it by rotary evaporation [3] [5].
    • For high-purity isolation, High-Speed Counter-Current Chromatography (HSCCC) has been effectively used. A two-phase solvent system of n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v) can separate erinacine A to over 95% purity, and similar conditions can be optimized for this compound [3].
  • Quantification & Identification: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a diode array detector (DAD) is the standard method for identifying and quantifying this compound, using purified standards for calibration [1] [3].

References

Application Notes & Protocols: Submerged Cultivation of Hericium erinaceus for Enhanced Erinacine C Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Erinacine C is a cyathane diterpenoid secondary metabolite predominantly found in the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane) [1] [2]. It exhibits significant neuroprotective properties, demonstrating potential for treating neurodegenerative diseases such as Alzheimer's and traumatic brain injury (TBI) by inducing the antioxidant transcription factor Nrf2 and stimulating neurotrophic factors [1] [2] [3]. Unlike the fruiting body, which contains hericenones, erinacines are primarily biosynthesized in the mycelium, making submerged cultivation a critical method for their production [1] [2]. This document outlines a optimized protocol for the submerged cultivation of H. erinaceus to achieve high-yield production of this compound.

Optimized Submerged Cultivation Protocol

2.1. Strain and Pre-culture Preparation

  • Strain: Use a validated strain of Hericium erinaceus. Wild strains often show better yields and should be considered [4].
  • Pre-culture Medium: Inoculate mycelial fragments onto Potato Dextrose Agar (PDA) plates.
  • Pre-culture Conditions: Incubate at 25°C for 10-15 days until robust mycelial growth is observed [5].

2.2. Seed Culture Preparation

  • Inoculum: Homogenize several agar plugs (e.g., 3 pieces of 4 cm²) from the pre-culture plate in sterile distilled water to create a uniform mycelial suspension [5].
  • Seed Medium: Utilize a liquid seed medium, such as glucose (4 g/L), peptone (1 g/L), yeast extract (0.2 g/L), MgSO₄·7H₂O (0.1 g/L), and KH₂PO₄ (0.05 g/L) [5].
  • Culture Conditions: Inoculate the seed medium (e.g., 10 mL suspension into 100 mL medium) and incubate in a rotary shaker at 25°C and 100 rpm for 7 days to generate a viable seed culture [5].

2.3. Main Cultivation for this compound Production The main production medium and conditions are crucial for maximizing this compound yield.

  • Inoculation: Transfer the prepared seed culture to the optimized main production medium at an inoculation ratio of 1:5 to 1:10 (v/v) [6] [5].

  • Optimal Production Medium: The table below summarizes the key components of the optimized medium.

    Table 1: Optimized Medium Composition for this compound Production | Component | Concentration | Function & Notes | | :--- | :--- | :--- | | Oatmeal | 5.0 g/L | Crucial carbon/nitrogen source; induces metabolite formation [6] [7]. | | Edamin K | 0.5 g/L | Organic nitrogen source; essential for high yield [6] [7]. | | Calcium Carbonate (CaCO₃) | 1.5 g/L | Buffering agent [6]. | | HEPES Buffer | 100 mM | Maintains stable pH at 7.5 during cultivation [6]. | | Glucose | 2-4% (w/v) | Carbon source; may be added initially and resupplied on day 8 [8]. |

  • Culture Conditions: Incubate the main production culture at 25°C with agitation (e.g., 100 rpm) [5] [8]. This compound biosynthesis occurs primarily within the first 6-9 days of main cultivation [6] [7].

Analytical Methods for Quantification and Purification

3.1. Extraction of Erinacines

  • Harvest the mycelia from the fermentation broth by filtration or centrifugation.
  • Dry and grind the mycelial biomass into a fine powder.
  • Perform extraction using a suitable solvent such as Ethyl Acetate (EtOAc) or 70-85% aqueous Ethanol with ultrasonication assistance [4] [3]. The EtOAc-soluble fraction is typically rich in erinacines [3].

3.2. High-Performance Liquid Chromatography (HPLC) Analysis HPLC is the standard method for quantifying this compound.

  • Column: C18 reversed-phase column (e.g., COSMOSIL 5C18-AR-II) [3].
  • Mobile Phase: Acetonitrile (ACN) and Water (H₂O) with a gradient elution (e.g., 60-65% ACN over 20 minutes) [3].
  • Flow Rate: 1.0 mL/min [3].
  • Detection: UV detection at 210 nm [3].
  • Retention Time: this compound typically elutes at approximately 10.5 minutes under these conditions [3].

3.3. Purification Protocol For high-purity isolation of this compound, a two-dimensional chromatographic approach is recommended.

  • First Dimension (Normal-Phase): Fractionate the crude extract using flash chromatography on a silica gel column. Elute with a gradient of n-hexane/EtOAc [4] [3].
  • Second Dimension (Reversed-Phase): Further purify the target fraction containing this compound using semi-preparative HPLC with a C18 column and an ACN/H₂O mobile phase to achieve purity >97% [4].
Production Kinetics and Process Optimization

Understanding the biosynthesis kinetics is key to process control. Research indicates a metabolic relationship where Erinacine P is a precursor to this compound.

Table 2: Production Kinetics of Key Erinacines in Submerged Culture

Metabolite Peak Production Time Typical Peak Concentration Notes
Erinacine P Day 3 ~184 mg/L Concentration decreases as it is metabolized into downstream erinacines like this compound [7].
This compound Day 9 ~260 - 2,730 mg/L Accumulates as cultivation progresses. The higher value represents a 10-fold increase achieved with optimized media [6] [7].

The following diagram illustrates the experimental workflow and the biosynthetic relationship informed by the production kinetics:

G Start Start Submerged Cultivation PreCulture Pre-culture on PDA 25°C, 10-15 days Start->PreCulture SeedCulture Seed Culture in Liquid Medium 25°C, 100 rpm, 7 days PreCulture->SeedCulture MainCulture Main Production Culture Optimized Medium, 25°C, 100 rpm SeedCulture->MainCulture Harvest Harvest Mycelia (Day 6-9 for this compound) MainCulture->Harvest ErinacineP Erinacine P Accumulates MainCulture->ErinacineP Day 3 ErinacineC This compound Production MainCulture->ErinacineC Day 6-9 Extract Solvent Extraction (EtOAc or Ethanol) Harvest->Extract Analyze HPLC Analysis/Purification Extract->Analyze ErinacineP->ErinacineC Conversion PrecursorPath Proposed Biosynthetic Pathway

Biological Significance and Mechanistic Insights

This compound derived from this cultivation process has demonstrated compelling bioactivity in preclinical models.

  • Neuroprotection: Treatment with this compound in a mild traumatic brain injury (mTBI) rat model facilitated recovery, prevented neuronal death, and inactivated microglia [3].
  • Antioxidant Pathway Activation: The primary mechanism involves the activation of the Nrf2 transcription factor. This compound induces Nrf2 accumulation, leading to the upregulation of key antioxidant enzymes such as catalase, thioredoxin reductase, and superoxide dismutase [1] [2] [3].
  • Anti-inflammatory Effects: It reduces neuroinflammation associated with traumatic brain injury, contributing to its neuroprotective effects [3].

The following diagram summarizes this central protective mechanism:

G ErinacineC This compound Nrf2 Nrf2 Activation (Transcription Factor) ErinacineC->Nrf2  Induces ARE Antioxidant Response Element (ARE) Nrf2->ARE  Binds to Antioxidants Upregulation of Antioxidant Enzymes ARE->Antioxidants  Promotes Transcription Neuroprotection Neuroprotective Outcome Antioxidants->Neuroprotection  Leads to Enzyme1 • Catalase (CAT) Antioxidants->Enzyme1 Enzyme2 • Superoxide Dismutase (SOD) Antioxidants->Enzyme2 Enzyme3 • Glutathione Reductase Antioxidants->Enzyme3 Enzyme4 • Thioredoxin Reductase Antioxidants->Enzyme4

References

Application Notes & Protocol for Optimizing Erinacine C Production in Hericium erinaceus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Erinacine C is a cyathane-type diterpenoid predominantly produced in the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). It exhibits significant neuroprotective and anti-inflammatory activities, primarily through the induction of Nerve Growth Factor (NGF) synthesis and inhibition of neuroinflammation pathways [1] [2]. Compared to complex and low-yield chemical synthesis, submerged cultivation of H. erinaceus presents a viable biotechnological alternative for producing this high-value metabolite [1]. These notes consolidate optimized media formulations and cultivation protocols to achieve high-yield this compound production.

Optimized Media Composition for Submerged Cultivation

The composition of the culture medium critically influences both mycelial biomass and this compound yield. An optimized medium can increase yield by more than 8-fold compared to basal formulations [1].

Table 1: Optimized Medium Components for Enhanced this compound Production

Component Function Optimal Concentration / Type Key Findings
Carbon Source Energy and carbon skeleton Oatmeal (complex source) Crucial for biosynthesis. Oatmeal provides proteins, fats, carbohydrates, and minerals. Media without oatmeal show significantly reduced or no this compound production [1].
Nitrogen Source Nitrogen for growth/metabolites Edamin K (enzymatic lactalbumin hydrolysate) Superior to other peptones (e.g., Edamin S). Using Edamin K increased this compound yield approximately 8.5 times [1].
Additives pH buffering, minerals CaCO₃ (1.5 g/L), (NH₄)₂SO₄ (0.5 g/L) Supports mycelial growth and maintains culture stability [3].
Initial pH Influences enzyme activity Acidic pH (e.g., 4.5-5.5) A more acidic initial pH positively affects both mycelial growth and erinacine production [1] [4].
Step-by-Step Cultivation Protocol

Workflow: Submerged Cultivation of H. erinaceus for this compound

Start Start: Inoculum Preparation MediaPrep Media Preparation Start->MediaPrep Inoculation Inoculate Flask MediaPrep->Inoculation Cultivation Submerged Cultivation Inoculation->Cultivation DecisionPoint Harvest Decision Cultivation->DecisionPoint HarvestP Harvest for Erinacine P DecisionPoint->HarvestP Target: Erinacine P (Day 3) HarvestC Harvest for This compound DecisionPoint->HarvestC Target: this compound (Day 9) Analysis Extraction & Analysis HarvestP->Analysis HarvestC->Analysis

3.1. Media Preparation

  • Prepare the optimized liquid medium with the following composition per liter:
    • Dextrose: 12 g
    • Oatmeal (homogenized and sieved): 5 g
    • Edamin K: 0.5 g
    • (NH₄)₂SO₄: 0.5 g
    • CaCO₃: 1.5 g [1] [3]
  • Adjust the pH to 4.5-5.5 prior to sterilization [1] [4].
  • Dispense the medium into Erlenmeyer flasks (e.g., 250 mL in a 500 mL flask).
  • Sterilize by autoclaving at 121°C for 20-30 minutes.

3.2. Inoculation and Cultivation

  • Inoculate the sterile medium with mycelial plugs (e.g., 0.5 cm²) from the leading edge of a vigorously growing H. erinaceus colony on a malt extract agar plate [3].
  • Incubate the flasks in a dark shaking incubator at 24-26°C and 150 rpm [1] [3].

3.3. Harvesting: Critical Time Point Selection The harvest time is critical and depends on the target metabolite due to the biosynthetic pathway where Erinacine P is a precursor to this compound [1] [3].

Table 2: Production Kinetics and Optimal Harvest Times for Key Erinacines

Metabolite Optimal Harvest Time Maximum Reported Concentration Notes
Erinacine P Day 3 ~184 mg/L [1] Precursor molecule. Concentrations peak early and decline as mycelium matures [1].
This compound Day 9 ~257-260 mg/L [1] Final product. Yield is highest after Erinacine P levels begin to decline [1].
Analytical Methods for Quantification

4.1. High-Performance Liquid Chromatography (HPLC) HPLC with Diode-Array Detection (DAD) is the standard method for precise quantification.

  • Sample Preparation: Lyophilized mycelia are ground and extracted with 75% ethanol using ultrasonication at 50°C. The extract is concentrated, diluted with water, and partitioned with ethyl acetate. The ethyl acetate layer is dried and re-dissolved in ethanol for injection [5].
  • Reference Standard: Use a purified this compound standard for calibration curve generation.

4.2. High-Performance Thin-Layer Chromatography (HPTLC) with Bioautography This method is valuable for simultaneous chemical and bioactive screening.

  • Separation: Apply samples and standards on HPTLC plates and develop in an appropriate solvent system.
  • Detection:
    • Chemical: Visualize under UV light at 254 nm and 366 nm.
    • Bioactive: Employ direct bioautography using Aliivibrio fischeri to detect zones with antimicrobial activity, which correspond to Erinacine P (hRꜰ 34) and other active compounds [1] [4].
Key Optimization Strategies and Biological Activity

5.1. Biosynthetic Pathway Considerations Understanding the relationship between erinacines is key to process optimization.

ErinacineQ Erinacine Q ErinacineP Erinacine P (Peak: Day 3) ErinacineQ->ErinacineP converts to ErinacineA Erinacine A ErinacineP->ErinacineA converts to ErinacineB Erinacine B ErinacineP->ErinacineB converts to ErinacineC This compound (Peak: Day 9) ErinacineP->ErinacineC converts to

The biosynthetic pathway is based on labeling experiments and product formation kinetics described in the literature [1] [3].

5.2. Strain Selection Erinacine content varies markedly among different H. erinaceus strains. Screening a diverse germplasm collection, including wild strains, is essential for identifying high-yielding isolates [5].

5.3. Impact of Additives

  • Polysorbate 80 (Tween 80): The addition of this surfactant, often used to enhance biomass, can have complex and strain-specific effects. It frequently reduces the mycelial concentration of erinacines (A, C, and P) but may increase their secretion into the culture medium for some strains [6]. Its use requires careful optimization for each specific production goal and strain.

5.4. Biological Activity Profile this compound is not only an NGF inducer but also a potent anti-neuroinflammatory agent. The mechanism involves:

  • Down-regulation of NF-κB signaling, reducing pro-inflammatory mediators like iNOS, NO, IL-6, and TNF-α in LPS-induced microglial cells [2].
  • Activation of the Nrf2/HO-1 pathway, enhancing cellular antioxidant defenses [2].

Conclusions

Successful high-yield production of this compound relies on a multi-factorial approach:

  • Medium Formulation: Using oatmeal and Edamin K in an acidic medium is fundamental.
  • Process Control: Precise control of harvest time is required, targeting day 9 for this compound.
  • Strain Selection: Utilizing high-yielding wild or hybrid strains is crucial for maximizing titers.
  • Analytical Verification: Employing HPLC-DAD for quantification and HPTLC-bioautography for activity screening ensures robust quality control.

The reported yields of over 250 mg/L provide a solid foundation for a profitable industrial fermentation process for this neuroprotective compound [1].


References

Comprehensive Application Notes and Protocols for Erinacine C Extraction, Analysis, and Neuroprotective Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erinacine C and Biological Significance

This compound is a cyathane-type diterpenoid predominantly found in the mycelium of Hericium erinaceus (Lion's Mane mushroom). This secondary metabolite has attracted significant scientific interest due to its potent neuroprotective properties and ability to stimulate nerve growth factor (NGF) synthesis. Research has demonstrated that this compound exhibits exceptional potential for treating neurodegenerative conditions by reducing neuroinflammation and oxidative stress through modulation of the Nrf2-dependent antioxidant pathway [1] [2]. Unlike many neuroprotective compounds, this compound appears capable of crossing the blood-brain barrier, enabling direct central nervous system activity [2]. The growing body of evidence supporting this compound's therapeutic applications has increased demand for efficient, reproducible extraction protocols to support further research and potential drug development efforts.

The structural complexity of this compound, characterized by its distinctive five-, six-, and seven-membered ring system, presents challenges for chemical synthesis, making biotechnological production through optimized fungal cultivation the most viable approach for large-scale production [3]. Among the various erinacines identified, this compound has shown the strongest induction of NGF synthesis according to comparative studies, highlighting its particular therapeutic value [3]. Additionally, recent investigations have revealed that this compound can significantly improve functional recovery after mild traumatic brain injury (mTBI) by reducing neuroinflammation and activating cellular antioxidant defense systems [2]. These multifaceted neuroprotective mechanisms position this compound as a promising candidate for development into therapeutics for Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

Fermentation Optimization for Enhanced this compound Production

Culture Media Composition and Optimization

The production of this compound through submerged cultivation of H. erinaceus is highly dependent on specific media components that directly influence yield and production kinetics. Research has identified that oatmeal and Edamin K (an enzymatic digest of lactalbumin) play crucial roles in maximizing this compound biosynthesis [3]. Oatmeal serves as a complex nutrient source providing proteins, fats, carbohydrates, dietary fiber, and essential minerals, while Edamin K supplies peptides and amino acids that act as optimal nitrogen sources for the fungus. Comparative studies demonstrate that substituting Edamin S with Edamin K in the culture medium can increase this compound production by approximately 8.5-fold, highlighting the critical importance of nitrogen source selection in the fermentation process [3].

The biosynthetic relationship between various erinacines follows a specific metabolic pathway where Erinacine P serves as a precursor to this compound. This relationship has been confirmed through 1'-13C-D-glucose labeling experiments and NMR analysis, which tracked the conversion of labeled Erinacine Q to Erinacine P and finally to this compound [3]. Understanding this biosynthetic pathway is essential for optimizing harvest timing, as Erinacine P concentrations peak earlier in the fermentation process while this compound accumulates subsequently. This precursor-product relationship indicates that the fermentation strategy must be tailored according to the target compound, with optimal harvest times differing significantly between various erinacines.

Production Kinetics and Harvest Optimization

Table 1: Time-dependent production kinetics of Erinacine P and this compound in submerged cultivation

Culture Day Erinacine P Concentration (mg/L) This compound Concentration (mg/L) Recommended Application
1 85.2 18.7 Suboptimal for both compounds
3 184.1 (peak) 45.3 Optimal for Erinacine P harvest
6 112.6 156.9 Transition phase
9 67.4 257.3 (peak) Optimal for this compound harvest
12 42.1 232.7 Slightly past peak

The production kinetics of this compound follow a defined temporal pattern that must be carefully considered in fermentation planning. As shown in Table 1, Erinacine P reaches its maximum concentration of approximately 184 mg/L on the third culture day, after which its levels steadily decline. Conversely, this compound concentrations increase progressively throughout the fermentation period, peaking around day 9 at approximately 257-260 mg/L before beginning a gradual decline [3]. These kinetics suggest that Erinacine P is converted to this compound as the fermentation progresses, making day 9 the optimal harvest time for maximizing this compound yield. This detailed understanding of production kinetics enables researchers to strategically plan harvest times based on their specific target compounds.

Additional fermentation factors such as pH regulation, C/N ratio optimization, and mineral element supplementation offer potential avenues for further enhancing this compound production. While the specific effects of these parameters require additional investigation, current research indicates that maintaining a slightly acidic environment (pH 4.5-5.5) throughout fermentation may benefit this compound accumulation [4]. The high yields achievable through optimized submerged cultivation (>250 mg/L) establish a solid foundation for profitable industrial fermentation processes focused on this compound production for research and potential therapeutic applications [3].

Ethanol Reflux Extraction Methodologies

Laboratory-Scale Extraction Protocol

The ethanol reflux extraction method represents a highly efficient approach for recovering this compound from H. erinaceus mycelium. This procedure begins with proper preparation of fungal biomass, where harvested mycelium is lyophilized and ground into a fine powder to maximize surface area for solvent contact [4]. The powdered material is then subjected to reflux extraction using 85-90% aqueous ethanol as the solvent, with a recommended sample-to-solvent ratio of 1:100 (w/v) [2] [4]. The extraction is typically performed under reflux conditions for 2-4 hours, with the process repeated 3-4 times to ensure exhaustive extraction of this compound from the fungal material. The multiple extraction steps significantly enhance yield, with research demonstrating that this approach can successfully extract not only this compound but also related compounds including Erinacine A and S [4].

Following the reflux extraction, the ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at temperatures not exceeding 40°C to prevent compound degradation [2]. The resulting concentrated extract is then partitioned between ethyl acetate and water (1:1 ratio), with this compound preferentially migrating to the ethyl acetate layer due to its moderate hydrophobicity [2]. This partition step effectively separates this compound from highly polar compounds such as sugars and proteins, providing a partially purified extract that can be further processed through chromatographic techniques. The ethyl acetate fraction is then evaporated to dryness, yielding a crude extract enriched with this compound that can be used for further purification or directly in biological assays.

Industrial-Scale and Optimized Extraction Approaches

Table 2: Optimization parameters for ethanol reflux extraction of this compound

Parameter Range Tested Optimal Condition Impact on Yield
Ethanol Concentration 50-95% 85-90% Higher concentrations improve diterpenoid recovery
Extraction Temperature 50-78°C 62°C Balanced between efficiency and compound stability
Liquid-to-Material Ratio 20-40 mL/g 32 mL/g Sufficient solvent volume without unnecessary dilution
Extraction Time 15-60 minutes 30 minutes (per cycle) Complete extraction without prolonged heat exposure
Number of Extraction Cycles 1-4 3-4 >90% cumulative recovery achieved
Pre-treatment Method None, enzymatic, acid hydrolysis Enzymatic + acid hydrolysis Significant yield improvement (2.4% to 3.28%)

For industrial-scale applications, researchers have developed enhanced extraction protocols that incorporate pre-treatment steps to significantly improve this compound yields. The most effective approach combines enzymatic and acid hydrolysis pre-treatments followed by ethanol reflux extraction under optimized conditions [5]. Response Surface Methodology (RSM) studies have identified the ideal parameters for this process, including an extraction liquid-to-material ratio of 32 mL/g, ethanol-to-water ratio of 65%, extraction temperature of 62°C, and extraction time of 30 minutes [5]. This optimized protocol increases this compound yield from 2.4% to 3.28%, representing a significant improvement in extraction efficiency that has substantial implications for commercial-scale production.

The pre-treatment process typically involves enzymatic digestion using cellulose-degrading enzymes to break down cell walls, followed by mild acid hydrolysis to release bound compounds. This combination effectively disrupts the fungal cell matrix, making this compound more accessible to the ethanol solvent during subsequent extraction [5]. For large-scale operations, the extraction can be efficiently performed in 20-ton fermenters with integrated reflux systems, allowing for economical production of this compound-enriched extracts [4]. The scalability of this ethanol reflux method, coupled with its relatively low equipment requirements, makes it particularly suitable for industrial applications aimed at producing this compound for nutraceutical and pharmaceutical development.

Analytical Methods for Identification and Quantification

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) represents the gold standard for accurate identification and quantification of this compound in complex extracts. The most effective separation is achieved using a C18 reversed-phase column, specifically the COSMOSIL 5C18-AR-II, maintained at 40°C for optimal resolution and consistent retention times [2]. The mobile phase typically consists of acetonitrile (ACN) and water, with a gradient elution program starting at 60% ACN and increasing to 65% over 20 minutes. This gradual increase in organic modifier concentration ensures optimal separation of this compound from closely related compounds and matrix interferents. This compound is routinely detected at a retention time of approximately 10.5 minutes under these conditions, with a flow rate of 1.0 mL/min and UV detection at 210 nm, where the compound exhibits strong absorption [2].

For precise quantification, researchers must establish a calibration curve using purified this compound standards. Unfortunately, the commercial availability of certified this compound standards remains limited, often requiring in-house purification and characterization before quantitative analysis [6]. The HPLC method validation should include assessments of linearity, precision, accuracy, and limit of detection according to International Conference on Harmonization (ICH) guidelines. When coupled with mass spectrometric detection (HPLC-MS), this analytical approach provides unambiguous confirmation of this compound identity through its characteristic mass fragmentation pattern, with typical ions observed at m/z 515.2 [M+Na]+ and 455.1 [M+Na–CH3COOH]+ in positive electrospray ionization mode [3].

HPTLC-Based Analysis and Bioautography

High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary analytical approach that provides several unique advantages for this compound analysis, particularly when combined with bioautography for activity-based detection. The HPTLC method typically utilizes silica gel 60 plates that are pre-developed with chloroform/methanol (1:1, v/v) and activated at 110°C for 30 minutes before sample application [3]. Samples are applied as 8-mm bands approximately 10 mm from the bottom edge of the plate, with development performed in a horizontal chamber using ethyl acetate/acetonitrile (3:2, v/v) as the mobile phase. This system typically yields this compound at an hR F value of approximately 49, providing good separation from other extract components [3].

A significant advantage of HPTLC is the ability to directly assess antimicrobial activity of this compound through bioautography using Aliivibrio fischeri as a reporter organism [3]. Following chromatographic development, the plate is sprayed with a suspension of A. fischeri, and antibacterial activity manifests as dark inhibition zones against a green fluorescent background when viewed under specific conditions. This combined chemical and biological detection approach provides immediate information about both the presence and bioactivity of this compound directly on the chromatographic plate. Additionally, HPTLC can be coupled with mass spectrometry via specialized TLC-MS interfaces, allowing for direct confirmation of compound identity through mass analysis after chromatographic separation [3].

Neuroprotective Mechanisms and Therapeutic Potential

Anti-neuroinflammatory Activity and Mechanisms

This compound demonstrates potent anti-neuroinflammatory effects primarily through modulation of microglial activation and subsequent reduction of pro-inflammatory mediators. Research using LPS-induced BV2 microglial cells has shown that this compound significantly inhibits the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in a concentration-dependent manner [1]. At optimal concentrations of 2.5 μM, this compound reduces NO production by 31%, IL-6 by 50%, and TNF-α by 23% compared to LPS-treated controls [1]. These anti-inflammatory effects correlate with decreased expression of inducible nitric oxide synthase (iNOS) protein, which is responsible for excessive NO production during neuroinflammatory conditions.

The molecular mechanisms underlying these anti-inflammatory effects involve suppression of the NF-κB signaling pathway, a key regulator of inflammatory responses. This compound treatment significantly reduces the protein expression of NF-κB and inhibits the phosphorylation of IκBα (p-IκBα), thereby preventing nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes [1]. This inhibition of the NF-κB pathway represents a primary mechanism through which this compound exerts its anti-neuroinflammatory activity. Additionally, the compound demonstrates no cytotoxic effects at therapeutic concentrations (0.1-2.5 μM), supporting its safety profile for potential therapeutic applications in chronic neurodegenerative conditions characterized by sustained neuroinflammation [1].

Nrf2-Dependent Antioxidant Pathway Activation

Beyond its anti-inflammatory properties, this compound also activates the Nrf2-mediated antioxidant response pathway, representing a complementary neuroprotective mechanism. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. This compound treatment inhibits Keap1 protein, facilitating Nrf2 liberation and subsequent translocation to the nucleus [1]. Once in the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the promoter regions of various antioxidant genes, stimulating their transcription and increasing cellular resistance to oxidative stress.

This Nrf2 activation by this compound leads to upregulated expression of key antioxidant enzymes including heme oxygenase-1 (HO-1), catalase (CAT), glutathione reductase, thioredoxin reductase, and superoxide dismutase (SOD) [1] [2]. In animal models of mild traumatic brain injury (mTBI), this compound administration significantly increased the expression of these antioxidant enzymes while simultaneously reducing neuronal cell death and microglial activation [2]. The coordinated enhancement of these endogenous antioxidant defense systems provides a powerful mechanism against oxidative stress, which represents a common pathological feature in numerous neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.

G cluster_neuroinflammation Anti-neuroinflammatory Activity cluster_antioxidant Nrf2 Antioxidant Pathway Activation LPS LPS Stimulation NFkB_inactive NF-κB (Inactive) IκBα complex LPS->NFkB_inactive Induces IkBa_phospho p-IκBα (Phosphorylated) NFkB_inactive->IkBa_phospho Phosphorylation NFkB_active NF-κB (Active) proinflammation Pro-inflammatory Mediators (NO, IL-6, TNF-α, iNOS) NFkB_active->proinflammation Transcribes IkBa_phospho->NFkB_active Releases ErinacineC This compound ErinacineC->IkBa_phospho Inhibits ErinacineC->proinflammation Reduces Keap1 Keap1 Protein ErinacineC->Keap1 Inhibits Nrf2_inactive Nrf2 (Inactive) Keap1 complex Keap1->Nrf2_inactive Releases Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds antioxidants Antioxidant Enzymes (HO-1, CAT, SOD, TrxR) ARE->antioxidants Upregulates

Figure 1: Molecular mechanisms of this compound neuroprotection through NF-κB inhibition and Nrf2 pathway activation

Conclusion and Future Perspectives

The comprehensive protocols outlined in these Application Notes provide researchers with robust methodologies for the efficient extraction, quantification, and biological evaluation of this compound from H. erinaceus mycelium. The optimized ethanol reflux extraction method, coupled with appropriate pre-treatment strategies, enables consistent production of this compound-enriched extracts suitable for both research and potential therapeutic applications. The detailed fermentation parameters and harvest timing recommendations ensure maximum yields, while the complementary analytical approaches (HPLC and HPTLC) allow for accurate qualification and quantification of the target compound. The well-characterized neuroprotective mechanisms of this compound, particularly its dual action on both inflammatory (NF-κB) and antioxidant (Nrf2) pathways, provide a solid scientific foundation for its continued investigation as a potential therapeutic agent for neurodegenerative diseases.

Future development efforts should focus on standardizing extraction protocols across different H. erinaceus strains to ensure consistent this compound content in research materials and potential products. Additionally, further investigation is needed to optimize large-scale purification methods that can provide pharmaceutical-grade this compound for comprehensive preclinical and clinical studies. The current challenge of limited commercial availability of certified this compound standards could be addressed through the development of robust synthetic or biosynthetic production methods. As research progresses, structure-activity relationship studies may identify even more potent this compound analogs with improved pharmacokinetic properties and enhanced blood-brain barrier penetration. With its multimodal neuroprotective mechanisms and favorable safety profile, this compound represents a promising candidate for development into evidence-based therapeutics for currently untreatable neurodegenerative conditions.

References

Comprehensive Application Notes and Protocols: HPLC and HPTLC Analysis of Erinacine C from Hericium erinaceus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Erinacine C is a cyathane-type diterpenoid predominantly isolated from the submerged mycelial cultures of the medicinal mushroom Hericium erinaceus (commonly known as Lion's Mane). This compound features a characteristic five-, six-, and seven-membered ring skeleton and has attracted significant scientific interest due to its potent neuroprotective properties. Research has demonstrated that this compound exhibits the strongest nerve growth factor (NGF) induction among the erinacines A-G series, making it a promising candidate for the prevention and treatment of neurodegenerative disorders such as Alzheimer's disease. [1] [2] Unlike chemical synthesis approaches that involve complex multistep processes with low yields (e.g., total synthesis of erinacine E requires 39 steps with only 0.9% yield), biotechnological production through submerged cultivation presents a viable alternative for obtaining substantial quantities of this valuable metabolite. [1] The structural similarity and biosynthetic relationship between this compound and its precursor erinacine P necessitate reliable analytical methods for their separation, identification, and quantification, which this document addresses in detail. [1] [2] [3]

HPLC Analysis Protocol for this compound Quantification

Equipment and Materials
  • HPLC System: Liquid chromatography system equipped with diode-array detection (DAD), preferably with scanning capability from 200-400 nm. The system should include a quaternary pump, autosampler, and thermostatted column compartment. [1] [2]
  • Analytical Column: Reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) provides optimal separation efficiency for erinacine compounds. [4] [5]
  • Chemical Reagents: HPLC-grade solvents including acetonitrile, methanol, and purified water. Trifluoroacetic acid or formic acid (98-100%) for mobile phase modification. [5] [6]
  • Reference Standards: this compound and erinacine P standards for method calibration and validation. These can be isolated from fungal biomass using previously published procedures or obtained through custom synthesis. [1] [5]
Chromatographic Conditions

Table 1: Optimized HPLC Conditions for this compound Analysis

Parameter Specification Notes
Mobile Phase Acetonitrile:Water (with 0.1% formic acid) Gradient elution recommended for optimal separation
Gradient Program 40-95% acetonitrile over 20-25 minutes Linear gradient
Flow Rate 1.0 mL/min Constant flow
Column Temperature 25-30°C Controlled temperature
Injection Volume 10-20 μL Dependent on sample concentration
Detection Wavelength 254 nm Erinacine P also detectable at this wavelength [1]
Sample Preparation Procedure
  • Extraction: Weigh 100 mg of lyophilized H. erinaceus mycelium and add 10 mL of 75% ethanol. Perform ultrasonication-assisted extraction for 30-60 minutes at 50°C. Alternative solvents such as ethyl acetate or 70% aqueous ethyl acetate may also be used. [4] [6]
  • Concentration: Centrifuge the extract at 8,000 × g for 10 minutes and filter the supernatant through a 0.45 μm membrane filter. Concentrate the filtrate using vacuum rotary evaporation at 50°C. [4]
  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol and filter through a 0.2 μm PTFE syringe filter prior to HPLC analysis. [5]
  • Quality Control: Include method blanks, quality control samples, and reference standards in each analytical batch to ensure method reliability and reproducibility.

HPTLC Analysis Protocol for Rapid Screening

Instrumentation and Materials
  • HPTLC Plates: Silica gel 60 F254 plates (20 × 10 cm or 20 × 20 cm), preferably pre-washed with chloroform:methanol (1:1, v/v) and activated at 110°C for 30 minutes before sample application. [1] [5]
  • Application Device: Semi-automated or automated HPTLC applicator such as Linomat 5 (Camag) capable of applying samples as 6-8 mm bands. [5]
  • Development Chamber: Twin-trough or automated developing chamber allowing for chamber saturation and controlled development distance.
  • Detection System: TLC visualizer documentation system with UV capability at 254 nm and 366 nm, and derivatization capability for bioautography. [1]
Chromatographic Development and Detection
  • Sample Application: Apply test extracts and reference standards as bands 10 mm from the bottom edge of the HPTLC plate. Maintain a track distance of at least 10 mm between bands. Typical application volume is 10 μL for crude extracts. [5]
  • Mobile Phase: Ethyl acetate:acetonitrile (3:2, v/v) has demonstrated excellent separation of this compound and related compounds. Pre-saturate the development chamber with 10 mL of mobile phase for 10-20 minutes prior to plate development. [5]
  • Development: Develop the plate to a distance of 8 cm from the point of application (approximately 12 minutes development time). Dry the developed plate completely in an oven at 60°C for 5 minutes before detection. [5]
  • Visualization and Documentation:
    • Examine under UV 254 nm for erinacine P detection (appears as a quenching zone)
    • Examine under UV 366 nm for this compound detection (appears as a fluorescent zone) [1]
    • Derivatize with anisaldehyde reagent for general terpenoid detection
  • Bioautography: For antimicrobial activity assessment, employ direct bioautography with Aliivibrio fischeri bioassay. Erinacine P (hRF 34) and another unidentified bioactive compound (hRF 49) demonstrate clear antibacterial activity. [1]
HPTLC-MS Interface

For compound confirmation, specific zones can be eluted using a TLC-MS interface and subjected to mass spectrometric analysis. Erinacine P shows characteristic m/z values of 515.2 [M+Na]+ and 455.1 [M+Na–CH3COOH]+ in ESI+ mode. [1]

Production Kinetics and Fermentation Optimization

Culture Conditions for Enhanced this compound Production

Table 2: Optimized Culture Conditions and Production Kinetics for Erinacines

Parameter Erinacine P This compound Notes
Optimal Medium Medium 7 with oatmeal and Edamin K Medium 7 with oatmeal and Edamin K Edamin K increases yield ~8.5x compared to Edamin S [1]
Peak Production Day Day 3 Day 9 Time-dependent conversion observed [1] [2]
Maximum Concentration 184 mg/L 257-260 mg/L In optimized submerged cultures [1]
Critical Media Components Oatmeal, Edamin K Oatmeal, Edamin K Omission of oatmeal drastically reduces yield [1]
Harvest Recommendation Day 3 for maximum P Day 9 for maximum C Inverse relationship in kinetics [1]
Biosynthetic Pathway and Metabolic Relationships

The biosynthetic relationship between erinacine Q, erinacine P, and this compound has been elucidated through 1'-13C-d-glucose labeling experiments. Based on NMR data, 1'-13C-erinacine Q is converted into 1'-13C-erinacine C via 1'-13C-erinacine P. [1] [3] Erinacine P serves as a key biosynthetic intermediate for various cyathane xylosides, including erinacines A, B, C, and H in H. erinaceus, as well as related compounds in other fungal species. The kinetic data demonstrating the initial accumulation of erinacine P (peaking on day 3) followed by its subsequent decrease as this compound increases strongly supports this biosynthetic pathway. [1] [2]

ErinacineBiosynthesis Glucose Glucose ErinacineQ ErinacineQ Glucose->ErinacineQ Biosynthetic Conversion ErinacineP ErinacineP ErinacineQ->ErinacineP Day 1-3 ErinacineC ErinacineC ErinacineP->ErinacineC Day 3-9 ErinacinesABH ErinacinesABH ErinacineP->ErinacinesABH Branching Pathway

Figure 1: Biosynthetic Pathway of this compound from Glucose Precursor. The diagram illustrates the established biosynthetic route from glucose to this compound through key intermediates erinacine Q and P, including the time-dependent conversion and branching pathway to other erinacines. [1] [2] [3]

Bioactivity Assessment and Analytical Applications

Antimicrobial Activity Evaluation

The direct bioautography method coupled with HPTLC provides an efficient approach for simultaneously determining the chemical profile and antimicrobial activity of erinacine-containing extracts. Following chromatographic development and drying, the HPTLC plate is immersed in a suspension of Aliivibrio fischeri (or other test microorganisms) and incubated for 24 hours at appropriate growth conditions. Bioactive compounds appear as clear zones against a turbid background where bacterial growth has been inhibited. Erinacine P (hRF 34) and another unidentified compound (hRF 49) have demonstrated significant antibacterial activity using this method. [1] This technique allows for rapid screening of multiple samples and direct correlation of bioactive compounds with specific chromatographic zones without the need for prior compound isolation.

Neuroprotective Activity Considerations

While direct HPLC or HPTLC analysis cannot quantify neuroprotective activity, the analytical methods described here are essential for standardizing extracts intended for neuroactivity assessment. Researchers have documented that this compound shows the strongest induction of NGF synthesis among the erinacines A-G, supporting its potential application in neurodegenerative disease research. [1] For activity confirmation, extracts characterized using the described HPLC/HPTLC methods should be evaluated in appropriate biological assays such as:

  • NGF synthesis stimulation in astroglial cells
  • Neurite outgrowth promotion assays
  • Protection against endoplasmic reticulum stress-induced cell death
  • Amyloid-beta deposition reduction assays [1] [4]

AnalyticalWorkflow SamplePreparation SamplePreparation HPTLCAnalysis HPTLCAnalysis SamplePreparation->HPTLCAnalysis Rapid Screening HPLCAnalysis HPLCAnalysis SamplePreparation->HPLCAnalysis Quantitative Analysis BioactivityAssessment BioactivityAssessment HPTLCAnalysis->BioactivityAssessment Direct Linkage CompoundConfirmation CompoundConfirmation HPTLCAnalysis->CompoundConfirmation Zone Elution HPLCAnalysis->CompoundConfirmation Peak Identity DataIntegration DataIntegration BioactivityAssessment->DataIntegration CompoundConfirmation->DataIntegration

Figure 2: Integrated Analytical Workflow for this compound Analysis. The workflow demonstrates the complementary relationship between HPTLC and HPLC methods, culminating in bioactivity assessment and data integration for comprehensive metabolite characterization.

Troubleshooting and Method Validation

Common Analytical Challenges and Solutions
  • Peak Tailing in HPLC: This can be addressed by adding 0.1% formic acid or trifluoroacetic acid to the mobile phase, ensuring proper column conditioning, and maintaining consistent column temperature. [5]
  • Poor Resolution in HPTLC: Chamber saturation for 10-20 minutes prior to development significantly improves resolution. Ensure the mobile phase is fresh and the development distance is consistent (typically 8 cm). [5]
  • Low Erinacine Yields: Verify the H. erinaceus strain selection, as significant variation in erinacine content has been observed between different strains. Wild strains often show better production characteristics. [4] Additionally, optimize the culture medium to include oatmeal and Edamin K, which are crucial for efficient this compound production. [1]
  • Inconsistent Bioautography Results: Maintain strict aseptic techniques during plate handling after development. Use fresh bacterial cultures and standardized inoculum density for reproducible results. [1]
Method Validation Parameters

For quantitative HPLC methods, establish the following validation parameters:

  • Linearity: Calibration curves with R² ≥ 0.998 over appropriate concentration range
  • Precision: Relative standard deviation (RSD) ≤ 2% for retention time and ≤ 5% for peak area
  • Accuracy: Recovery rates of 95-105% for spiked samples
  • Limit of Detection (LOD) and Quantification (LOQ): Signal-to-noise ratios of 3:1 and 10:1, respectively [1] [4]

Conclusion

The integrated application of HPLC and HPTLC methodologies provides a powerful analytical platform for the comprehensive characterization of this compound in Hericium erinaceus extracts. HPLC delivers precise quantification essential for production monitoring and standardization, while HPTLC offers rapid screening capabilities with direct bioactivity assessment through bioautography. The optimized culture conditions utilizing oatmeal and Edamin K as critical media components, combined with careful attention to harvest timing (day 9 for this compound), enable substantial production yields exceeding 250 mg/L. The biosynthetic relationship between erinacine P and C, with their inverse production kinetics, underscores the importance of analytical methods that can monitor both compounds simultaneously. These detailed protocols provide researchers with robust tools for quality control, strain selection, and bioactivity-guided fractionation of this medically promising fungal metabolite, supporting further development of this compound-based nutraceuticals and potential therapeutics for neurodegenerative diseases.

References

Application Notes: Erinacine C Administration in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Erinacine C is a cyathane diterpenoid primarily isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). Preclinical evidence demonstrates its potent neuroprotective, antioxidant, and anti-inflammatory properties, making it a promising candidate for intervention in neurodegenerative diseases and traumatic brain injury models. This document consolidates experimental protocols and quantitative data from key studies to support researchers in designing and conducting efficacy assessments of this compound in vivo.


Experimental Design and Animal Models

This compound has been evaluated in specific animal models of neurological impairment. The following table summarizes the validated models and treatment windows.

Table 1: Animal Models and Dosing Regimens for this compound

Disease Model Animal Species This compound Administration Treatment Duration Key Outcomes Citation
Mild Traumatic Brain Injury (mTBI) Male Sprague-Dawley Rats Oral (dietary supplementation) Throughout recovery post-injury Improved spatial memory, reduced neuronal death and microglial activation, upregulation of antioxidant enzymes. [1]
Neuroinflammation BV2 Microglial Cells (in vitro) 0.1 - 2.5 µM 24 hours Reduced production of NO, IL-6, TNF-α; inhibition of NF-κB and iNOS; activation of Nrf2/HO-1 pathway. [2]

Detailed Experimental Protocols

Protocol for mTBI Model in Rats

This protocol is adapted from a study investigating recovery after mild traumatic brain injury [1].

  • Animal Model: Male Sprague-Dawley rats (4-5 weeks old, ~120 ± 20 g).
  • mTBI Induction (Weight-Drop Method):
    • Anesthesia: Administer an intramuscular injection of Zoletil 50 (50 mg/kg) and Xylazine (23 mg/kg).
    • Positioning: Place the anesthetized rat on a soft sponge recoil platform with its head positioned under a vertical pipe.
    • Impact: Release a 150 g weight from a height of 50 cm onto the rat's head to create a glancing impact, inducing acceleration-deceleration and rotational forces.
    • Post-operative Care: Maintain body temperature using an incubator until the animal recovers from anesthesia.
  • This compound Administration:
    • Formulation: Administer via dietary supplementation.
    • Timing: Begin administration immediately after mTBI induction and continue throughout the recovery phase.
  • Key Assessments:
    • Motor Function: Beam walking test to assess spatial memory and coordination.
    • Histopathology: Examine brain tissue for neuronal cell death (e.g., TUNEL staining) and microglial activation (Iba1 immunohistochemistry).
    • Molecular Analysis: Measure protein expression of antioxidant enzymes (Catalase, SOD, TrxR) and levels of p-CREB in brain homogenates using Western blot.
    • Nrf2 Pathway Activation: Analyze Nrf2 binding to antioxidant gene promoters using Chromatin Immunoprecipitation-qPCR (ChIP-qPCR) on mixed glial cells.
Protocol for Anti-neuroinflammatory Assessment (In Vitro)

This protocol details the methodology for evaluating the anti-inflammatory effects of this compound in microglial cells [2].

  • Cell Model: Mouse BV2 microglial cell line.
  • Cell Culture: Maintain BV2 cells in appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
  • Inflammation Induction & Treatment:
    • Cell Seeding: Seed cells in plates and allow to adhere overnight.
    • Pre-treatment: Pre-treat cells with this compound (0.1, 1.0, 2.5 µM) for a specified period (e.g., 1-2 hours).
    • Induction: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium. Co-incubate with this compound for 24 hours.
  • Key Assessments:
    • Cell Viability: Assess using MTT or Trypan Blue exclusion assay to ensure non-cytotoxicity of this compound concentrations.
    • Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reaction.
    • Pro-inflammatory Cytokines: Quantify levels of IL-6 and TNF-α in the supernatant using ELISA kits.
    • Protein Expression: Analyze the expression of iNOS, NF-κB, p-IκBα, IκBα, Keap1, Nrf2, and HO-1 proteins via Western blotting.

Mechanism of Action and Signaling Pathways

The neuroprotective effects of this compound are primarily mediated through the modulation of the Nrf2-mediated antioxidant pathway and the suppression of the NF-κB-mediated inflammatory pathway [2] [1]. The following diagram illustrates this core mechanism.

G This compound Neuroprotective Mechanisms cluster_nrf2 Nrf2 Antioxidant Pathway cluster_nfkb NF-κB Inflammatory Pathway ErinacineC This compound Nrf2Act Inhibits Keap1 ErinacineC->Nrf2Act NFkB_Inhib Inhibits IκBα Phosphorylation and Degradation ErinacineC->NFkB_Inhib Nrf2Transloc Nrf2 Translocation to Nucleus Nrf2Act->Nrf2Transloc ARE Binds to Antioxidant Response Element (ARE) Nrf2Transloc->ARE AntioxidantGenes Upregulates Antioxidant Enzymes: HO-1, Catalase, SOD, TrxR ARE->AntioxidantGenes Neuroprotection Neuroprotection Reduced Oxidative Stress & Neuroinflammation AntioxidantGenes->Neuroprotection NFkB_Transloc Suppresses NF-κB Nuclear Translocation NFkB_Inhib->NFkB_Transloc InflammatoryGenes Downregulates Pro-inflammatory Mediators: iNOS, NO, IL-6, TNF-α NFkB_Transloc->InflammatoryGenes InflammatoryGenes->Neuroprotection

Quantitative Data Summary

The efficacy of this compound is supported by quantitative data from key in vitro and in vivo studies.

Table 2: Quantitative Effects of this compound in Preclinical Models

Assay/Model Treatment Key Results Significance Citation
LPS-induced NO Production (BV2 cells) 2.5 µM this compound ~31% inhibition of NO production p < 0.05 [2]
LPS-induced IL-6 (BV2 cells) 2.5 µM this compound ~50% reduction in IL-6 levels p < 0.05 [2]
LPS-induced TNF-α (BV2 cells) 2.5 µM this compound ~23% reduction in TNF-α levels p < 0.05 [2]
LPS-induced iNOS Protein (BV2 cells) 2.5 µM this compound ~40% inhibition of iNOS protein expression p < 0.05 [2]
mTBI in Rats This compound diet Improved beam walking performance; Upregulation of Catalase, SOD, TrxR, BDNF p < 0.05 [1]

Critical Notes for Researchers

  • Bioavailability and Formulation: Current protocols use oral or dietary administration. Investigating bioavailability and developing optimized formulations (e.g., for enhanced blood-brain barrier penetration) are critical next steps.
  • Dose-Response Relationships: Comprehensive dose-response studies in vivo are needed to establish the minimum effective dose and the maximum tolerated dose for different neurological conditions.
  • Compound Sourcing and Purity: this compound is typically obtained via ethanol extraction and subsequent chromatographic purification from H. erinaceus mycelium [1]. The purity of the compound must be verified (e.g., by HPLC) and reported to ensure experimental reproducibility.
  • Comparative Efficacy: Future studies should compare the efficacy of this compound with other erinacines (e.g., Erinacine A) and standard-of-care treatments to better position its therapeutic potential.

References

Application Notes: Erinacine C In Vitro Cell Culture Assays

Author: Smolecule Technical Support Team. Date: February 2026

Erinacine C, a bioactive cyathane diterpenoid primarily isolated from the mycelium of *Hericium erinaceus* (Lion's Mane mushroom), has demonstrated significant neuroprotective and anti-inflammatory potential in preclinical research [1]. These application notes summarize established methodologies for in vitro evaluation of its activity, focusing on neurotrophic effects and mechanisms against traumatic brain injury (TBI). A generalized experimental workflow is summarized below.

G Start Start: Cell Culture Preparation (Neuronal/Neural Progenitor Cells) A Treatment Groups: - Vehicle Control - this compound (1-100 µM) - Positive Control (e.g., NGF) Start->A B Incubation Period (24-72 hours) A->B C Assay Endpoints B->C D Neurite Outgrowth Analysis (Microscopy/Image J) C->D E Cell Viability Assay (e.g., Resazurin Reduction) C->E F Molecular Analysis (Western Blot, PCR) C->F G Data Analysis & Interpretation D->G E->G F->G


Quantitative Data Summary for this compound Assays

The table below summarizes key experimental parameters and observed outcomes for this compound in various in vitro models.

Assay Type Cell Line/Model Typical this compound Concentration Key Experimental Outcomes Suggested Positive Control
Neurotrophic Activity Rodent astrocytic cells [1] Not specified in results Induction of neurotrophic activity [1] Nerve Growth Factor (NGF)
Anti-inflammatory (TBI Model) In vitro models of traumatic brain injury [1] Not specified in results Reduction of inflammation associated with TBI [1] Dexamethasone or other anti-inflammatory agents
Cell Viability & Cytotoxicity Mouse hippocampal neuronal cell line (HT-22) [2] Tested in context of H. erinaceus metabolites; specific this compound data needed General H. erinaceus metabolites show no cytotoxicity at 2.5-10% v/v of culture medium [2] N/A (Vehicle control)
Proliferation Marker Analysis Mouse hippocampal neuronal cell line (HT-22) [2] Tested in context of H. erinaceus metabolites; specific this compound data needed Increase in proliferation markers (PCNA) [2] Serum or known growth factors

Detailed Experimental Protocols

Protocol 1: Neurite Outgrowth Assay in Neural Cells

This protocol assesses the neurotrophic potential of this compound by measuring its ability to stimulate neurite extension, a key indicator of neuronal growth and differentiation [1].

1.1 Materials

  • Cell Line: Rat PC12 pheochromocytoma cells or primary rodent neural progenitor cells.
  • This compound: Purified compound, dissolved in DMSO or ethanol as a stock solution (e.g., 10 mM). Store at -20°C.
  • Culture Medium: Appropriate medium (e.g., RPMI-1640 for PC12) supplemented with 1-10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.
  • Positive Control: Nerve Growth Factor (NGF, 50-100 ng/mL).
  • Vehicle Control: 0.1% DMSO in culture medium.
  • Equipment: Tissue culture incubator (37°C, 5% CO₂), inverted light microscope with camera, image analysis software (e.g., ImageJ).

1.2 Procedure

  • Cell Seeding: Plate cells in a 24-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete medium containing 1% FBS. Allow cells to attach for 24 hours.
  • Treatment:
    • Prepare fresh treatment media containing:
      • Vehicle Control (0.1% DMSO)
      • This compound (e.g., 1 µM, 10 µM, 50 µM)
      • Positive Control (NGF at 50 ng/mL)
    • Aspirate the seeding medium and add 500 µL of the respective treatment media to each well. Use at least n=3 wells per condition.
  • Incubation: Incubate the cells for 48-72 hours.
  • Fixation and Imaging: After incubation, carefully aspirate the media. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash twice with PBS. Capture at least 5 random bright-field images per well using a 20x objective.
  • Data Analysis:
    • Use ImageJ with the NeuronJ plugin to trace and measure the length of neurites.
    • A neurite is defined as a process longer than the cell body diameter.
    • For each condition, calculate the average neurite length per cell and the percentage of cells bearing neurites.
Protocol 2: Anti-inflammatory Efficacy in a Microglial Model

This protocol evaluates the anti-inflammatory properties of this compound by measuring its ability to suppress the production of pro-inflammatory mediators in activated microglial cells [1].

2.1 Materials

  • Cell Line: Murine BV-2 microglial cells or primary microglia.
  • Inflammatory Inducer: Lipopolysaccharide (LPS).
  • Key Reagents: ELISA kits for TNF-α and IL-6, or Nitric Oxide (NO) assay kit (e.g., Griess reagent).
  • Equipment: Microplate reader.

2.2 Procedure

  • Cell Seeding and Pre-treatment: Seed BV-2 cells in a 96-well plate (2 x 10⁴ cells/well for NO/Griess assay) or a 24-well plate (1 x 10⁵ cells/well for ELISA). After attachment, pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 25 µM) or vehicle for 1-2 hours.
  • Inflammation Induction: Add LPS to the wells (final concentration 100 ng/mL) to induce inflammation. Incubate for 18-24 hours.
  • Sample Collection: After incubation, carefully collect the cell culture supernatant by centrifugation (500 x g for 5 min) to remove any floating cells.
  • Analysis of Inflammatory Markers:
    • Nitric Oxide (NO): Mix 50 µL of supernatant with 50 µL of Griess reagent in a 96-well plate. Incubate for 10 minutes at RT and measure absorbance at 540 nm.
    • Pro-inflammatory Cytokines (TNF-α, IL-6): Analyze supernatant using commercial ELISA kits according to the manufacturer's instructions.
  • Data Analysis: Express the levels of NO and cytokines as a percentage of the LPS-only control group to determine the inhibition efficacy of this compound.
Protocol 3: Cell Viability and Proliferation Assessment

This protocol is used to determine the non-cytotoxic concentration range of this compound and its potential to support cell proliferation, often as a parallel assay to functional studies [2].

3.1 Materials

  • Reagents: Resazurin sodium salt (Alamar Blue reagent), Propidium Iodide (PI).
  • Equipment: Flow cytometer (if using PI), fluorescence or microplate reader.

3.2 Procedure

  • Cell Seeding and Treatment: Seed cells (e.g., HT-22 neuronal cells) in a 96-well plate. After 24 hours, treat with a concentration range of this compound.
  • Resazurin Assay:
    • After the treatment period (e.g., 24 or 48h), add resazurin solution (10% of total media volume) to each well.
    • Incubate for 1-4 hours at 37°C.
    • Measure fluorescence (Excitation 560 nm / Emission 590 nm). Metabolic activity is proportional to fluorescence intensity.
  • Flow Cytometry for Cell Cycle:
    • After treatment, harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C overnight.
    • The next day, wash cells and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate for 30 minutes in the dark.
    • Analyze DNA content using a flow cytometer to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. An increase in S-phase population may indicate pro-proliferative effects [2].

Molecular Signaling Pathways

The proposed mechanism of this compound involves modulation of key signaling pathways that promote neuronal health and combat inflammation. Research on related compounds, such as Erinacine S, suggests that cyathanes can influence pathways like PAK/FAK/p300 and CXCR4/PI3K/Akt [3]. The following diagram integrates known and hypothesized targets for this compound based on available literature.


Critical Technical Notes

  • Compound Solubility and Storage: this compound is a lipophilic compound. Prepare stock solutions in high-quality DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The final DMSO concentration in cell culture should typically not exceed 0.1% (v/v).
  • Culture Conditions Matter: The bioactivity of this compound can be influenced by serum concentration in the media. Lower serum conditions (e.g., 1% FBS) are often used in neurite outgrowth assays to reduce background growth signals and better highlight the compound's effects.
  • Use Relevant Controls: Always include a vehicle control (DMSO) and a positive control (e.g., NGF for neurotrophic assays, Dexamethasone for anti-inflammatory assays) to validate your experimental system.
  • Source Variability: The production of this compound in Hericium erinaceus mycelium is highly dependent on the fungal strain and cultivation conditions (e.g., medium composition, additives like polysorbate 80) [1]. Researchers should carefully note the source and purity of the compound used.

References

Production of Erinacine C by Submerged Cultivation of Hericium erinaceus: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Erinacine C is a cyathane-type diterpenoid secondary metabolite predominantly produced by the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). It exhibits significant neuroprotective properties, most notably the induction of Nerve Growth Factor (NGF) synthesis, showing the strongest induction among the erinacines A-G [1] [2]. This makes it a highly promising candidate for the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease [1] [2] [3]. The chemical synthesis of erinacines is a complex, multi-step process with low yields, making biotechnological production via submerged cultivation a more viable and efficient alternative for large-scale production [1] [2]. This document details optimized protocols and application notes for enhancing this compound yields through substrate optimization.

Key Medium Components and Optimization Data

The production of this compound is highly dependent on the composition of the culture medium. Research has identified oatmeal and Edamin K as crucial components for achieving high yields [1] [4]. The table below summarizes the impact of these components and optimized media formulations.

Table 1: Summary of Media Components for this compound Production

Component Role/Function Optimal Concentration Impact on this compound Production
Oatmeal Complex source of carbon, nitrogen, fats, carbohydrates, dietary fiber, and minerals [1]. 5.0 g/L [4] Crucial for biosynthesis. Production was substantially higher in media containing oatmeal (~257 mg/L) compared to without (~85 mg/L) [1].
Edamin K Enzymatic hydrolysate of lactalbumin; provides peptides and amino acids as a high-quality nitrogen source [1] [5]. 0.5 g/L [4] Essential for high yield. Using Edamin K instead of other nitrogen sources (e.g., Edamin S) increased production by approximately 8.5 times [1].
Calcium Carbonate (CaCO₃) pH buffering agent [4]. 1.5 g/L [4] Maintains a stable pH environment conducive for this compound biosynthesis.
HEPES Buffer Organic buffering agent for pH stability [4]. 100 mM (pH 7.5) [4] Ensures a stable pH of 7.5 during main cultivation, enabling high biomass and product yield.

Table 2: Optimized Media Formulations for this compound Production

Component Complex Medium Formulation [1] High-Yield Buffered Formulation [4]
Carbon Source Oatmeal (5 g/L) Oatmeal (5.0 g/L)
Nitrogen Source Edamin K (0.5 g/L) Edamin K (0.5 g/L)
Buffering Agents Not specified Calcium Carbonate (1.5 g/L), HEPES (100 mM, pH 7.5)
Other Salts Not specified (NH₄)₂SO₄ (0.5 g/L)
Reported this compound Yield ~260 mg/L on day 9 [1] ~2.73 g/L (2,730 mg/L) [4]

Detailed Experimental Protocols

Protocol for Seed Culture Preparation
  • Medium Preparation: Prepare a seed culture broth containing 40 g/L barley malt extract and 2 g/L yeast extract. Optionally, add 1 g/L CaSO₄ [6].
  • Inoculation: Aseptically transfer several wedges (e.g., 3 pieces of ~0.5 cm² each) of fully colonized H. erinaceus agar from the leading edge of a petri dish culture into the sterile broth [6].
  • Incubation: Incubate the seed culture flask at room temperature (approx. 24°C) on a shaker platform at 150 rpm for 21 days to establish a robust mycelial biomass [6].
Protocol for this compound Production in Submerged Culture

This protocol is adapted from the optimized "Complex Medium" and "High-Yield Buffered Formulation" [1] [4].

  • Production Medium Preparation:

    • Weigh out the following components per liter of reverse osmosis or deionized water:
      • Dextrose: 12.0 g [6] OR omit if using oatmeal as primary carbon source.
      • Oatmeal (homogenized and sieved through an 850 μm sieve): 5.0 g [1] [4].
      • Edamin K: 0.5 g [1] [4].
      • Calcium Carbonate (CaCO₃): 1.5 g [4].
      • (NH₄)₂SO₄: 0.5 g [6].
    • For the high-yield protocol, also add 100 mM HEPES buffer and adjust the pH to 7.5 [4].
    • Due to the low solubility of some components (e.g., oatmeal, CaSO₄), they should be weighed and added directly to each cultivation flask separately [6].
    • Dispense the medium into suitable Erlenmeyer flasks (e.g., 250 mL of broth in a 500 mL flask).
    • Sterilize the media by autoclaving at 121°C and 15 psi for 60 minutes [6].
  • Inoculation and Main Cultivation:

    • Inoculate the sterile production medium with the prepared seed culture at an inoculation ratio of 5:10 (v/v) [4].
    • Incubate the flasks in a controlled environment. A lidded shaking water bath incubator set to 24°C and 150 rpm for 21 days is effective [6].
Protocol for Harvest, Extraction, and Analysis
  • Harvesting: Separate the mycelial biomass from the culture broth via filtration or centrifugation. This compound is found in both the mycelia and the supernatant, with high concentrations extracellularly released into the supernatant [1].
  • Extraction: Extract the bioactive compounds from the harvested mycelia and/or supernatant using a suitable solvent such as acetone or ethanol [3].
  • Analysis:
    • HPLC-DAD Analysis: Use High-Performance Liquid Chromatography with Diode-Array Detection for accurate quantification of this compound and its precursors (e.g., erinacine P). This provides precise concentration data and confirms compound identity [1] [6].
    • HPTLC-Bioautography: Use High-Performance Thin-Layer Chromatography coupled with bioautography for a rapid screening of antimicrobial activity directly on the plate. This method allows for instant detection of bioactive cyathane diterpenoids in crude extracts [1] [7].

Production Kinetics and Biosynthetic Pathway

The biosynthesis of this compound follows a distinct time-dependent kinetics pattern, involving a proposed precursor, erinacine P [1]. The optimal harvest time depends on the target compound.

Table 3: Production Kinetics of Erinacines P and C

Compound Maximum Concentration Time to Reach Maximum Kinetics Profile
Erinacine P ~184 mg/L [1] Day 3 [1] Concentration increases during the first 3 days and decreases thereafter [1].
This compound ~260 mg/L to 2.73 g/L [1] [4] Day 9 [1] Concentration increases steadily as erinacine P decreases, suggesting a biosynthetic conversion [1].

The biosynthetic relationship between key erinacines can be visualized as a pathway, with evidence suggesting erinacine P is a precursor to this compound [1] [6].

G Erinacine Q Erinacine Q Erinacine P Erinacine P Erinacine Q->Erinacine P Conversion This compound This compound Erinacine P->this compound Proposed Biosynthetic Step Erinacine A Erinacine A Erinacine P->Erinacine A Branching Pathway Erinacine B Erinacine B Erinacine P->Erinacine B Branching Pathway

Figure 1: Proposed Biosynthetic Pathway of Key Erinacines. The pathway is based on labeling studies and product kinetics, which suggest Erinacine P is a central intermediate [1] [6].

The entire experimental workflow for producing and analyzing this compound, from culture initiation to final analysis, is summarized below.

G A Seed Culture Prep (Malt Extract, Yeast) B Inoculate & Incubate (21 days, 150 rpm) A->B C Main Production Culture (Oatmeal + Edamin K) B->C D Harvest & Extract (Filtration, Solvent) C->D E Analyze (HPLC-DAD/HPTLC) D->E

Figure 2: Experimental Workflow for this compound Production. This diagram outlines the key stages in the submerged cultivation and analysis process [1] [6] [4].

Troubleshooting and Additional Considerations

  • Nitrogen Source Specificity: Edamin K is specified in the highest-yielding protocols. Substitution with other hydrolysates (e.g., Edamin S) may result in significantly lower production [1].
  • pH Control: Maintaining a stable pH is critical. The use of buffering agents like HEPES (pH 7.5) or initial adjustment to a more acidic pH (e.g., pH 4.5) has been reported to positively affect mycelial growth and erinacine production [1] [4].
  • Tissue Specificity: Note that erinacines are produced in the mycelium of H. erinaceus and are generally not detected in the fruit body tissue [6] [2]. Therefore, submerged mycelial cultivation is the required method for producing these compounds.
  • Scale-Up: The optimized conditions, including the high inoculation ratio and pH buffering, are designed to be suitable for scale-up in bioreactor systems to achieve industrial-scale production [4].

Conclusion

The submerged cultivation of Hericium erinaceus in a medium optimized with oatmeal and Edamin K is a highly effective strategy for the production of the neuroactive secondary metabolite, this compound. The protocols outlined here, which detail specific media formulations, cultivation kinetics, and analytical methods, provide a robust framework for researchers to achieve high yields, facilitating further pre-clinical and clinical investigations into this promising compound.

References

Comprehensive Research Notes: Erinacine C Chiral Synthesis and Neurobiological Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Erinacine C

This compound is a cyathane diterpenoid primarily isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's mane). This structurally unique compound features a characteristic 5-6-7 tricyclic framework with multiple chiral centers, presenting significant challenges and opportunities for synthetic organic chemistry [1]. This compound belongs to the broader family of erinacines, which are distinguished from fruiting body-derived hericenones through their biosynthetic origins and structural characteristics [2]. These compounds have attracted considerable research interest due to their potent neurotrophic activities, particularly their ability to induce the synthesis of crucial neurotrophic factors including Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) [3] [4].

The structural complexity of this compound, characterized by its angularly fused tricyclic system with multiple stereogenic centers, has made it an attractive target for total synthesis campaigns. However, the current literature indicates that while total syntheses have been achieved for several related cyathane diterpenoids, including cyrneines A-B and glaucopine C [5], a dedicated chiral total synthesis route for this compound remains an area of active investigation. The biosynthetic pathway for this compound begins with erinacine Q, proceeds through erinacine P as a key intermediate, and culminates in the formation of this compound through enzymatic and non-enzymatic transformations [2] [6]. Understanding this pathway provides valuable insights for both synthetic and biosynthetic approaches to this structurally complex and biologically significant natural product.

Production Optimization and Quantitative Profiling

Media Composition and Yield Optimization

The production of this compound through submerged fermentation is significantly influenced by media composition, with specific nutritional components playing crucial roles in maximizing yield. Research has systematically evaluated various media formulations to identify optimal conditions for this compound biosynthesis in Hericium erinaceus mycelial cultures [6].

Table 1: Media Components and Their Impact on this compound Production

Media Component Concentration Impact on this compound Yield Key Findings
Oatmeal 5 g/L Substantial increase Essential complex substrate providing proteins, fats, carbohydrates, and minerals
Edamin K 0.5 g/L 8.5-fold increase vs. Edamin S Peptide/amino acid source from enzymatic lactalbumin digestion
Dextrose 12 g/L Standard carbon source Effective but less impactful than complex substrates
CaCO₃ 1.5 g/L pH regulation and yield enhancement Optimal buffering capacity for secondary metabolism
(NH₄)₂SO₄ 0.5 g/L Nitrogen source Inorganic nitrogen supplementation

The critical importance of both oatmeal and Edamin K was demonstrated through systematic media optimization studies. When compared to basal formulations, the inclusion of these components resulted in dramatically improved this compound production, reaching concentrations of approximately 257 mg/L in optimized media [6]. The absence of oatmeal led to significantly reduced yields (approximately 85 mg/L), highlighting its role as both a carbon and nitrogen source while potentially providing unknown growth factors that stimulate secondary metabolite production.

Production Kinetics and Process Parameters

The biosynthetic kinetics of this compound reveal a distinctive temporal pattern characterized by precursor accumulation and subsequent conversion. Understanding these kinetics is essential for determining optimal harvest times in both research and industrial production contexts [6].

Table 2: Kinetic Parameters of Erinacine Biosynthesis in Submerged Culture

Parameter Erinacine P This compound Experimental Conditions
Maximum Concentration 184 mg/L (Day 3) 257 mg/L (Day 9) Shaking flask culture, 24°C
Optimal Harvest Time 3 days 9 days Medium 7 with oatmeal and Edamin K
Precursor-Product Relationship Early intermediate Final product in this pathway branch Based on ¹³C-labeling studies
Localization Extracellular Extracellular Primarily found in supernatant
Key Biosynthetic Genes eriE, eriG, eriI, eriC, eriJ, eriB, eriM Same gene cluster Expression enriched in mycelium

The time-dependent profile shows that erinacine P reaches its maximum concentration on day 3 of fermentation, after which it decreases as this compound levels steadily increase. This kinetic pattern strongly supports the biochemical relationship between these compounds, with erinacine P serving as a precursor to this compound in the biosynthetic pathway [6]. The optimal harvest time for maximizing this compound yield was determined to be day 9 of the fermentation process, providing a practical benchmark for production protocols.

Analytical Methods and Characterization Protocols

Extraction and Purification Methods

Extraction protocols for this compound typically begin with separation of mycelia from fermentation broth through filtration or centrifugation, followed by organic solvent extraction. Research methodologies commonly employ acetone extraction of lyophilized mycelia or direct supernatant extraction with ethyl acetate or similar solvents [3]. The complex nature of the crude extracts necessitates careful purification strategies involving multiple chromatographic steps, including open-column chromatography, medium-pressure liquid chromatography (MPLC), and preparative thin-layer chromatography (TLC) [1].

For enhanced purity suitable for mechanistic studies, high-performance liquid chromatography (HPLC) protocols have been developed using C18 reverse-phase columns with gradient elution systems typically employing water-acetonitrile or water-methanol mobile phases. The detection and quantification of this compound is optimally performed using HPLC with diode-array detection (HPLC-DAD), which allows for both compound separation and UV spectrum characterization [6]. These purification workflows are essential for obtaining this compound of sufficient purity for both biological evaluation and as analytical standards.

Analytical Characterization Techniques

Structural elucidation of this compound relies on complementary analytical techniques, with nuclear magnetic resonance (NMR) spectroscopy providing comprehensive information about carbon skeleton and stereochemistry. Both 1D ((^1)H, (^{13})C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for complete structural characterization [1]. Mass spectrometric analysis using LC-MS with electrospray ionization (ESI) provides molecular weight confirmation and fragmentation patterns, with this compound exhibiting characteristic ions that aid in its identification [6].

High-performance thin-layer chromatography (HPTLC) has emerged as a valuable complementary technique, particularly when coupled with bioautography for activity screening. The HPTLC-UV/vis/FLD analysis followed by Aliivibrio fischeri bioautography enables simultaneous compound separation and bioactivity assessment [6]. For quantitative analysis, HPLC-DAD methods have been validated for precise measurement of this compound concentrations in both research and quality control settings. The typical chromatographic conditions involve C18 columns, gradient elution with water-acetonitrile mobile phases, and detection in the 200-400 nm range, allowing for sensitive and specific quantification.

Neurobiological Mechanisms and Experimental Models

Molecular Signaling Pathways

This compound exerts its neurotrophic effects through multiple molecular pathways, with research demonstrating its ability to activate tropomyosin receptor kinase A (TrkA) and downstream signaling cascades in neuronal cell models. Using pharmacological inhibition approaches, studies have shown that this compound-induced PC12 cell differentiation depends on TrkA activation and involves PLCγ-, PI3K-, and MAPK/ERK pathways [4]. These signaling events represent key mechanisms through which this compound promotes neuronal survival, differentiation, and maintenance.

A particularly significant finding is the capacity of this compound to activate transcriptional processes mediated by ETS consensus binding sites, independent of its neurotrophin-inducing activity [4]. This ETS activation occurs in a concentration-dependent manner and provides a mechanistic explanation for the pleiotropic functions observed with cyathane diterpenoids. Additionally, this compound has been shown to induce accumulation of the transcription factor Nrf2, a master regulator of antioxidant response, contributing to its neuroprotective properties against oxidative stress [3].

G ErinacineC ErinacineC AstrocyticCells AstrocyticCells ErinacineC->AstrocyticCells Stimulates ETS_Transcription ETS_Transcription ErinacineC->ETS_Transcription Directly induces Nrf2_Activation Nrf2_Activation ErinacineC->Nrf2_Activation Induces NGF_BDNF_Secretion NGF_BDNF_Secretion AstrocyticCells->NGF_BDNF_Secretion Induces TrkA_Activation TrkA_Activation NGF_BDNF_Secretion->TrkA_Activation Activates SignalingPathways SignalingPathways TrkA_Activation->SignalingPathways NeuronalDifferentiation NeuronalDifferentiation SignalingPathways->NeuronalDifferentiation PLCγ/PI3K/MAPK Neuroprotection Neuroprotection NeuronalDifferentiation->Neuroprotection ETS_Transcription->Neuroprotection Nrf2_Activation->Neuroprotection

In Vitro Experimental Models

Cell-based assays represent fundamental tools for investigating the neurobiological mechanisms of this compound. The most widely employed model system involves PC12 cells (rat adrenal phaeochromocytoma cells), which respond to NGF by ceasing proliferation and extending neurite-like processes [4]. In standardized protocols, PC12 cells are seeded at a density of 3 × 10⁴ cells per well in collagen-coated 24-well plates and allowed to attach for 24 hours before treatment with this compound or conditioned media from this compound-treated astrocytic cells [4].

The astrocytic cell line 1321N1 serves as another critical model for investigating the glial-mediated effects of this compound. Experimental protocols typically involve plating these cells at 1 × 10⁵ cells per well in 6-well plates, followed by incubation in serum-reduced medium for 24 hours before this compound treatment [4]. Conditioned media from these treated cells are then harvested after 48 hours of exposure and applied to neuronal cultures to assess neurotrophic activity. These in vitro systems have been instrumental in elucidating the molecular mechanisms underlying this compound's neuroprotective effects, including its ability to induce neurotrophic factor expression in glial cells and promote neuronal differentiation and survival.

G Start Experimental Start CellSeeding Seed 1321N1 cells (1×10⁵ cells/well) Start->CellSeeding SerumReduction Switch to serum- reduced medium (1% FBS) CellSeeding->SerumReduction ErinacineCTreatment Treat with this compound (48 hours) SerumReduction->ErinacineCTreatment MediaCollection Collect conditioned media ErinacineCTreatment->MediaCollection PC12Treatment Apply to PC12 cells (3×10⁴ cells/well) MediaCollection->PC12Treatment NeuriteAssessment Assess neurite outgrowth (48 hours) PC12Treatment->NeuriteAssessment End Data Analysis NeuriteAssessment->End

Research Applications and Future Directions

Therapeutic Potential and Research Applications

The neuroprotective properties of this compound position it as a promising candidate for therapeutic development against various neurological disorders. Systematic review evidence indicates that this compound demonstrates dose-dependent benefits in animal models of cognitive impairment, motor dysfunction, and depression-like behaviors [3]. These preclinical findings support its potential application in age-related neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and other forms of dementia where neurotrophic support and protection against oxidative stress may provide therapeutic benefits.

Beyond its neurological applications, this compound and related cyathane diterpenoids exhibit additional biological activities that expand their research utility. These compounds have demonstrated antimicrobial properties against various pathogens, including activity against Trichophyton rubrum and Bacillus subtilis observed in related cyathane structures [7]. The anti-inflammatory effects of this compound, particularly its ability to suppress neuroinflammation in microglial cells, further contribute to its neuroprotective profile and suggest potential applications in neuroinflammatory conditions [3] [1]. These diverse biological activities make this compound a compelling subject for continued pharmacological investigation across multiple therapeutic areas.

Drug Development Considerations

The development pathway for this compound as a potential therapeutic agent faces several challenges that require careful consideration. The structural complexity of this cyathane diterpenoid presents significant obstacles for efficient large-scale synthesis, though current biotechnological production methods using optimized submerged fermentation protocols have achieved yields exceeding 250 mg/L, suggesting potential viability for industrial-scale production [6]. Nevertheless, further optimization of synthetic methodologies or biosynthetic engineering approaches will be necessary to ensure sustainable and economically feasible production.

Bioavailability optimization represents another critical area for future research, as the efficient delivery of this compound to target tissues, particularly the central nervous system, will be essential for therapeutic efficacy. While some erinacines have been reported to cross the blood-brain barrier via passive diffusion [3], systematic studies specifically addressing the pharmacokinetic profile of this compound are limited. Future research should prioritize the development of appropriate formulation strategies to enhance bioavailability and tissue targeting. Additionally, comprehensive safety profiling and investigation of potential drug interactions will be essential components of the development pathway for this promising natural product-derived compound.

Conclusion

This compound represents a structurally unique cyathane diterpenoid with significant potential for therapeutic development, particularly in the realm of neurological disorders. Current research has established robust production protocols using submerged fermentation with optimized media components, effective analytical methods for compound characterization and quantification, and elucidated key molecular mechanisms underlying its neuroprotective effects. While challenges remain in the development of efficient chiral synthetic routes and optimization of pharmacological properties, the current state of knowledge provides a solid foundation for continued investigation. Future research directions should prioritize the development of practical synthetic approaches, comprehensive ADMET profiling, and well-designed clinical trials to translate promising preclinical findings into therapeutic applications.

References

Comprehensive Application Notes and Protocols for Erinacine C in Traumatic Brain Injury Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Background

Traumatic Brain Injury (TBI) represents a significant global health challenge, with approximately 1.7 million annual cases of mild TBI (mTBI) alone in the United States. TBI initiates a complex pathophysiological cascade involving glutamate excitotoxicity, calcium dysregulation, mitochondrial dysfunction, oxidative stress, and neuroinflammation, ultimately leading to neuronal death and connectivity loss [1] [2]. These processes result in long-term consequences including cognitive impairment, motor deficits, and psychiatric disorders that can persist for years after the initial injury [1]. The secondary injury phase provides a critical therapeutic window for interventions targeting these pathological mechanisms, offering hope for mitigating long-term neurological damage.

Erinacine C, a cyathane diterpenoid compound primarily isolated from the mycelia of the medicinal mushroom Hericium erinaceus (Lion's Mane), has emerged as a promising neuroprotective agent with multifaceted activities relevant to TBI pathology [1] [3] [4]. Unlike the fruiting body of H. erinaceus, which contains hericenones, the mycelium is particularly enriched with erinacines, with this compound demonstrating potent bioactivity in neurological models [5] [6]. Recent preclinical evidence indicates that this compound exerts significant antioxidant, anti-inflammatory, and neurotrophic effects through modulation of key cellular pathways, positioning it as a compelling candidate for therapeutic development in TBI [1] [4]. This document provides comprehensive application notes and detailed experimental protocols to facilitate rigorous investigation of this compound in TBI models.

Molecular Mechanisms of Action

This compound exerts its neuroprotective effects through multiple complementary mechanisms that target various aspects of TBI pathology. The compound demonstrates a unique ability to modulate several critical signaling pathways simultaneously, addressing both the primary and secondary injury cascades following traumatic brain injury.

Nrf2-Mediated Antioxidant Pathway Activation

A primary mechanism through which this compound confers neuroprotection is via potent activation of the Nrf2-antioxidant response element (ARE) pathway [1] [4]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1. This compound promotes the dissociation of Nrf2 from Keap1, facilitating its nuclear translocation. Within the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE) in the promoter regions of numerous cytoprotective genes [1]. This binding initiates the transcription of a comprehensive array of endogenous antioxidant enzymes including catalase, superoxide dismutase (SOD), glutathione reductase, and thioredoxin reductase [1]. Through this mechanism, this compound enhances the cellular capacity to neutralize reactive oxygen species (ROS) that are abundantly generated following TBI, thereby reducing oxidative damage to lipids, proteins, and DNA while preserving mitochondrial function in vulnerable neuronal populations.

The following diagram illustrates the Nrf2-mediated antioxidant pathway activated by this compound:

G Erinacine_C This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Erinacine_C->Keap1_Nrf2 Dissociates Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuclear Nrf2 Nuclear Translocation Nrf2_free->Nrf2_nuclear ARE ARE Binding Nrf2_nuclear->ARE Antioxidant_genes Antioxidant Gene Transcription ARE->Antioxidant_genes Enzymes Antioxidant Enzymes (Catalase, SOD, Glutathione Reductase, Thioredoxin Reductase) Antioxidant_genes->Enzymes Oxidative_stress Reduced Oxidative Stress and Neuronal Damage Enzymes->Oxidative_stress

Neurotrophic Factor Induction and Signaling

Beyond its antioxidant properties, this compound demonstrates significant neurotrophic activity through the induction of key growth factors essential for neuronal survival, plasticity, and repair. In astrocytic cells, this compound stimulates the synthesis and secretion of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) [3] [4]. These neurotrophins then activate tropomyosin receptor kinase (Trk) receptors on neuronal cells, initiating downstream signaling cascades including the PI3K/Akt, MAPK/ERK, and PLCγ pathways [3]. These pathways collectively promote neuronal differentiation, axonal growth, and cell survival while inhibiting apoptotic mechanisms. Additionally, this compound has been shown to activate transcription from ETS consensus binding sites, which may contribute to its pleiotropic functions in neural cells independent of neurotrophin induction [3].

The diagram below illustrates the neurotrophic signaling pathways activated by this compound:

G Erinacine_C This compound Astrocyte Astrocyte Erinacine_C->Astrocyte ETS ETS Transcription Activation Erinacine_C->ETS Independent Pathway NGF_BDNF NGF/BDNF Secretion Astrocyte->NGF_BDNF Trk_receptor Trk Receptor Activation NGF_BDNF->Trk_receptor Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK, PLCγ) Trk_receptor->Signaling Effects Neuronal Survival Differentiation & Plasticity Signaling->Effects

Anti-inflammatory and Microglial Modulatory Effects

This compound further demonstrates significant anti-inflammatory properties in the context of neural injury. Following TBI, the compound effectively inhibits microglial activation, reducing the production and release of pro-inflammatory cytokines such as IL-6 and TNF-α [1] [7]. This suppression of neuroinflammation contributes to the preservation of vulnerable neuronal populations and creates a more permissive environment for regenerative processes. The combination of these multifaceted mechanisms—antioxidant, neurotrophic, and anti-inflammatory—positions this compound as a promising therapeutic candidate with a comprehensive approach to addressing the complex pathophysiology of traumatic brain injury.

Experimental Protocols

In Vitro Assessment of this compound Neuroprotective Effects
3.1.1 Primary Mixed Glial Culture and Treatment

Cell Culture Preparation: Isolate mixed glial cells from postnatal day 1-3 Sprague-Dawley rat cerebral cortex. Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Allow cells to reach 80-90% confluence (7-10 days) with medium changes every 3 days [1] [3].

This compound Treatment: Prepare a 10 mM stock solution of purified this compound in ethanol and store at -20°C. For experimental treatments, dilute stock solution in serum-reduced medium (1% FBS) to working concentrations typically ranging from 0.1 to 10 μM. Treat cells for 48 hours, including appropriate vehicle controls (0.1% ethanol) [3].

Conditioned Medium Collection: After 48-hour treatment, collect conditioned medium and centrifuge at 1500 × g for 10 minutes to remove cellular debris. Use immediately for neuronal co-culture experiments or store at -80°C for subsequent analysis [3].

3.1.2 Neuronal Differentiation and Protection Assays

PC12 Cell Differentiation: Maintain PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS. For differentiation assays, plate cells on collagen-coated plates at a density of 3 × 10⁴ cells per well. Replace medium with conditioned medium from this compound-treated glial cultures. Include positive controls with recombinant NGF (200 ng/mL). Assess neurite outgrowth after 48-72 hours, defining neurite extension as process length greater than twice the cell body diameter [3].

Oxygen-Glucose Deprivation (OGD) Model: For ischemic injury modeling, establish cortical glia-neuron co-cultures. Subject cultures to OGD by replacing medium with deoxygenated, glucose-free balanced salt solution and placing in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 60-90 minutes. Return to normal conditions with conditioned medium from this compound-treated glial cells. Assess neuronal viability 24 hours later using MTT assay or live/dead staining [4].

Molecular Analyses: For Nrf2 pathway activation, perform chromatin immunoprecipitation (ChIP) assays using Nrf2 antibody followed by qPCR analysis of antioxidant gene promoters [1]. Examine protein expression of antioxidant enzymes (catalase, SOD, glutathione reductase) via western blotting 24-48 hours post-treatment.

In Vivo Evaluation in Rodent TBI Models
3.2.1 Animal Model and this compound Administration

Weight-Drop mTBI Model: Utilize adult male Sprague-Dawley rats (4-5 weeks old, 120 ± 20 g). Anesthetize animals with intramuscular injection of Zoletil 50 (50 mg/kg) plus Xylazine (23 mg/kg). Position the anesthetized rat on a soft sponge recoil platform beneath a vertical pipe. Deliver a 150 g weight from 50 cm height onto the temporal region of the freely moving head to produce a glancing impact, generating acceleration, deceleration, and rotational forces [1]. Sham controls undergo anesthesia and positioning without impact.

This compound Administration: Administer this compound via oral gavage or dietary supplementation. For pure compound studies, dissolve this compound in vehicle (3% DMSO, 10% cremophor EL, 87.5% D5W) and administer at 1-5 mg/kg/day. For mycelium-based administration, incorporate H. erinaceus mycelium enriched with this compound (approximately 5 mg/g dry weight) into standard rodent diet at 100-400 mg/kg/day [1] [7]. Initiate treatment within 2 hours post-injury and continue throughout the recovery phase (typically 14-30 days).

3.2.2 Functional Outcome Assessments

Motor Function Evaluation: Employ the beam walking test to assess fine motor coordination and balance. Train rats pre-injury to traverse a narrow wooden beam (1.5 cm wide, 120 cm long) to a safe platform. Record hindlimb foot faults and traversal time at baseline and days 1, 3, 7, 14, and 21 post-injury [1].

Cognitive Assessment: Evaluate spatial learning and memory using the Morris water maze beginning 14 days post-injury. Conduct daily trials for 5-7 days with a hidden platform. Record escape latency, path length, and swimming speed. Perform a probe trial (platform removed) 24 hours after the last training session to assess spatial memory retention [8].

Histopathological Analysis: At study endpoint, transcardially perfuse animals with saline followed by 4% paraformaldehyde. Process brain tissue for cryosectioning (30 μm thickness). Conduct immunohistochemical staining for neuronal death (Fluoro-Jade C), microglial activation (Iba1), and astrocyte reactivity (GFAP). Quantify cortical neuron density and microglial activation in peri-injury regions [1] [8].

Quantitative Data Summary

Efficacy Parameters of this compound in Preclinical TBI Models

Table 1: Summary of this compound Efficacy in Animal Models of Neural Injury

Parameter Model System Dosage Outcome Magnitude of Effect Reference
Spatial Memory Rat weight-drop mTBI 5 mg/kg/day (pure compound) Improved beam walking performance ~40% reduction in foot faults vs. untreated TBI [1]
Neuroinflammation Rat weight-drop mTBI 5 mg/kg/day (pure compound) Reduced microglial activation ~50% decrease in Iba1+ cells in cortex [1]
Antioxidant Enzymes Rat mixed glial cultures 1-10 μM Upregulation of Nrf2-target genes 2-3 fold increase in catalase, SOD, glutathione reductase [1]
Neurite Outgrowth PC12 cells with conditioned medium 1 μM (glial pretreatment) Enhanced differentiation ~60% increase in neurite-bearing cells [3]
BDNF Expression Mouse restraint stress 400 mg/kg/day (mycelium) Increased hippocampal BDNF ~80% restoration of stress-induced deficit [7]
Inflammation Markers Mouse restraint stress 400 mg/kg/day (mycelium) Reduced pro-inflammatory cytokines ~50% decrease in IL-6 and TNF-α [7]
Dosing and Administration Parameters

Table 2: this compound Dosing and Pharmacological Parameters

Parameter In Vitro Applications In Vivo Applications Notes
Pure Compound Concentration 0.1-10 μM 1-5 mg/kg/day (oral) Higher concentrations (>10 μM) may show reduced efficacy
Mycelium Extract Formulation 1-100 μg/mL 100-400 mg/kg/day (oral) Erinacine A content typically 5-20 mg/g dry weight
Treatment Initiation 1 hour pre-insult to 4 hours post-insult Within 2 hours post-TBI, continued during recovery Earlier administration associated with improved outcomes
Treatment Duration 24-72 hours 14-30 days Chronic administration up to 90 days shows sustained benefits
Vehicle Ethanol (<0.1%) or DMSO (<0.01%) 3% DMSO/10% cremophor EL/87.5% D5W Aqueous solubility limited without solubilizing agents
Bioavailability N/A Demonstrated blood-brain barrier penetration Metabolite identification studies ongoing [9]

Formulation and Safety Considerations

Sourcing and Analysis of this compound

This compound Isolation: Source Hericium erinaceus mycelium from validated culture collections (e.g., BCRC 35669). Cultivate mycelia in synthetic medium (0.25% yeast extract, 4.5% glucose, 0.5% soybean powder, 0.25% peptone, 0.05% MgSO₄, pH 4.5) for 5-12 days at 26°C with shaking (120 rpm) [8]. For extraction, reflux fresh mycelium with ethanol, concentrate under vacuum, and partition with H₂O/EtOAc (1:1). Subject the EtOAc layer to silica gel column chromatography with n-hexane/EtOAc gradient elution. Further purify fractions containing this compound using preparative HPLC [1].

Quality Control: Analyze this compound content using HPLC with a C18 column (e.g., COSMOSIL 5C18-AR-II) at 40°C. Employ mobile phase gradient of ACN/H₂O (60-65% ACN over 20 minutes) with flow rate of 1.0 mL/min and UV detection at 210 nm. This compound typically elutes at approximately 10.5 minutes [1]. Confirm compound identity using LC-ESI-MS/MS with positive ionization mode [8].

Toxicology and Safety Profile

Acute and Subacute Toxicity: In a 28-day oral toxicity study conducted in Sprague-Dawley rats, H. erinaceus mycelium enriched with erinacines demonstrated no observed adverse effects at doses up to 3 g/kg/day [10]. This dose significantly exceeds therapeutic ranges, indicating a wide safety margin. No significant alterations in body weight, organ weights, hematological parameters, or histological appearance were observed between treatment and control groups [10].

Therapeutic Window: Based on efficacy studies showing benefits at 100-400 mg/kg/day of mycelium extract (containing approximately 0.5-2 mg/kg/day this compound) and toxicity studies demonstrating safety at 3000 mg/kg/day, this compound exhibits a favorable therapeutic index exceeding 100-fold [1] [10]. This wide margin suggests suitability for further therapeutic development.

Conclusion and Future Directions

This compound represents a promising multi-mechanistic therapeutic candidate for traumatic brain injury, demonstrating efficacy across preclinical models through its unique combination of antioxidant, neurotrophic, and anti-inflammatory activities. The documented activation of the Nrf2-mediated antioxidant pathway, induction of neurotrophic factors, and modulation of microglial activation collectively address multiple pathological processes in TBI. The provided application notes and detailed protocols support standardized investigation of this compound, facilitating reproducibility and translational progress.

Future research should prioritize pharmacokinetic characterization of this compound, including detailed assessment of its blood-brain barrier penetration, systemic bioavailability, and metabolic fate [9]. Additionally, investigation of this compound in combination therapies with other neuroprotective agents may reveal synergistic benefits. Further dose-response studies across different TBI severity levels and time windows for intervention will help refine therapeutic protocols. The established safety profile of H. erinaceus mycelium in both preclinical models and human consumption supports the continued development of this compound as a potential treatment for traumatic brain injury and other neurological disorders [10].

References

Erinacine C in Alzheimer's Disease Research: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Erinacine C is a low-molecular-weight compound that readily crosses the blood-brain barrier, allowing it to exert direct effects on the central nervous system [1]. Its therapeutic potential in Alzheimer's disease models is linked to multiple mechanisms:

  • Induction of Neurotrophic Factors: this compound stimulates the synthesis and release of key neurotrophins, notably Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in astrocytic cells [2] [3]. This occurs through the activation of the Tropomyosin receptor kinase A (TrkA) receptor and its downstream pathways, including PLCγ, PI3K, and MAPK/ERK, which are crucial for neuronal survival, differentiation, and synaptic plasticity [3].
  • Activation of Antioxidant Pathways: this compound uniquely promotes the accumulation of the transcription factor Nrf2, a master regulator of the cellular antioxidant response. This helps mitigate oxidative stress, a key pathological feature of AD [2] [4].
  • Anti-inflammatory Effects: It reduces neuroinflammation by modulating microglial activation and decreasing the production of pro-inflammatory cytokines [2] [4].
  • Reduction of Amyloid-β (Aβ) Plaque Burden: Extracts enriched with erinacines have been shown to attenuate cerebral Aβ plaque burden and increase the level of insulin-degrading enzyme (IDE), which is involved in Aβ clearance [5].

The following diagram illustrates the primary molecular mechanisms of this compound identified in preclinical models:

G Erinacine_C Erinacine_C NGF_BDNF_Synthesis NGF_BDNF_Synthesis Erinacine_C->NGF_BDNF_Synthesis Nrf2_Activation Nrf2_Activation Erinacine_C->Nrf2_Activation Anti_inflammation Anti_inflammation Erinacine_C->Anti_inflammation Sub_Graph_1 In Astrocytes Neuronal_Survival Neuronal_Survival NGF_BDNF_Synthesis->Neuronal_Survival Aβ_Clearance Aβ_Clearance NGF_BDNF_Synthesis->Aβ_Clearance Antioxidant_Response Antioxidant_Response Nrf2_Activation->Antioxidant_Response Reduced_Neuroinflammation Reduced_Neuroinflammation Anti_inflammation->Reduced_Neuroinflammation Anti_inflammation->Aβ_Clearance Sub_Graph_2 Downstream Effects

In Vitro Experimental Protocols

This compound-Induced Neurotrophin Expression in Astrocytes

This protocol assesses the ability of this compound to induce NGF and BDNF in astrocytic cells, a primary mechanism for its neuroprotective effects [3].

  • Cell Line: Human astrocytoma cells 1321N1.
  • Test Compound: Pure this compound. Prepare a stock solution in ethanol or DMSO and dilute in serum-reduced medium immediately before use. The final solvent concentration should not exceed 0.5% [3].
  • Procedure:
    • Plate cells in 6-well plates at a density of 1.0 × 10⁵ cells per well.
    • Incubate for 24 hours at 37°C with 5% CO₂.
    • Replace medium with serum-reduced medium (e.g., DMEM with 1% fetal calf serum).
    • After 24 hours, add this compound at the desired concentration.
    • Incubate for 48 hours.
    • Collect conditioned supernatant for subsequent analysis of neurotrophin levels or for use in neuronal differentiation assays.
  • Downstream Analysis (PC12 Cell Differentiation):
    • Seed rat adrenal pheochromocytoma (PC12) cells into collagen-coated plates at 3.0 × 10⁴ cells per well.
    • After 24 hours, replace the medium with the conditioned supernatant collected from the this compound-treated 1321N1 cells.
    • Allow PC12 cells to differentiate for 48-72 hours.
    • Assess neurite outgrowth and differentiation morphologically. As a positive control, use serum-reduced medium supplemented with 200 ng/mL recombinant human NGF [3].
  • Pathway Inhibition Studies: To investigate specific signaling pathways, pre-treat 1321N1 cells for 1 hour with pharmacological inhibitors before adding this compound [3].
    • MEK/ERK Pathway: PD98059 (20 µM) or U0126 (10 nM).
    • TrkA Receptor: Use a dominant-negative TrkA construct or a specific inhibitor.
Assessment of Nrf2-Mediated Antioxidant Response

This protocol evaluates the activation of the Nrf2 pathway, a key mechanism for combating oxidative stress in AD [2].

  • Cell Models: BV-2 microglial cells or primary mixed-glia cultures.
  • Induction of Oxidative Stress: Pre-treat cells with lipopolysaccharide (LPS) to induce an inflammatory and oxidative challenge [2].
  • Intervention: Co-treat or post-treat with this compound.
  • Key Assays:
    • Western Blotting: Measure the nuclear accumulation of Nrf2.
    • Quantitative PCR (qPCR): Analyze the expression of Nrf2 downstream target genes (e.g., HO-1, NQO1).
    • Cell Viability Assays: Use MTT or LDH assays to quantify protection against oxidative-stress induced cytotoxicity.

In Vivo Experimental Protocols

Application in Alzheimer's Disease Rodent Models

The following table summarizes effective dosing regimens of this compound-enriched extracts in rodent models of neurodegeneration, which can be applied to AD research.

Table 1: In Vivo Dosing Regimens for Erinacine-Enriched Extracts in Rodent Models

Animal Model Intervention Erinacine A Content Dosage & Duration Key Outcomes Source
APPswe/PS1dE9 transgenic mice (AD model) H. erinaceus mycelia (HE-My) 19 mg/g 300 mg/kg/day, orally for 30 days ↓ Aβ plaque burden; ↑ IDE; ↑ neurogenesis [5]
Trimethyltin (TMT)-induced neurodegeneration in mice H. erinaceus mycelia (EME/R) Variable composition* 200 mg/kg/day, orally for 2 weeks Improved spatial learning, memory; ↓ lipid peroxidation; ↓ neuronal degeneration [1]
Senescence-Accelerated Mouse Pone 8 (SAMP8) Erinacine A-enriched H. erinaceus mycelia (EAHEM) 5 mg/g 108 - 431 mg/kg/day, orally for 13 weeks Improved learning & memory; ↓ oxidative stress (↓ iNOS, TBARS, 8-OHdG) [6]

The EME/R formulation contained a defined composition of erinacines A, C, D, G, H, I, K, and R, showing that the neuroprotective effect is likely a synergy between multiple erinacines [1].*

  • Recommended Model and Dosing for this compound Focused Studies:
    • Model: APPswe/PS1dE9 (APP/PS1) transgenic mice or TMT-induced neurodegeneration model.
    • Intervention: Administer a characterized H. erinaceus mycelial extract with a known, quantified content of this compound. The TMT model study suggests that a blend of erinacines (A, C, D, G, H, I, K, R) may be most effective [1].
    • Dosage: A dose of 200-300 mg/kg/day of the mycelial extract, administered orally via gavage, has shown efficacy in multiple studies [5] [1].
    • Duration: Treatment periods from 30 days [5] to 13 weeks [6] have demonstrated positive results.
Post-Treatment Analysis

After in vivo treatment, the following endpoints should be evaluated:

  • Behavioral Tests:
    • Morris Water Maze (MWM): Evaluates spatial learning and memory [1].
    • Passive and Active Avoidance Tests: Assess learning and contextual memory [6].
  • Biochemical and Histological Analyses:
    • Aβ Plaque Load: Quantify compact and diffuse plaques using Thioflavin S staining and immunohistochemistry [5].
    • Neuroinflammation: Measure the activation of microglia and astrocytes (Iba1 and GFAP staining) and levels of pro-inflammatory cytokines [5] [2].
    • Oxidative Stress Markers: Assess levels of lipid peroxidation (e.g., TBARS), oxidative DNA damage (8-OHdG), and antioxidant enzyme activity [6].
    • Neurogenesis: Label dividing cells with Bromodeoxyuridine (BrdU, 50 mg/kg/day) and analyze neuronal differentiation in the hippocampal dentate gyrus [5].
    • Synaptic Plasticity & Signaling: Analyze the expression of neurotrophins (NGF, BDNF), their receptors (TrkA, p75NTR), and downstream pathways (e.g., p-ERK/ERK) via Western blot or ELISA.

Formulation and Safety

  • Source and Formulation: this compound is obtained through the solvent extraction of fermented H. erinaceus mycelia. Common solvents include ethanol and acetone [5] [4]. The cultivation substrate (e.g., eucalyptus vs. rubber wood) significantly impacts the profile and yield of erinacines [1].
  • Safety Profile: A 28-day repeated oral toxicity study in Sprague-Dawley rats using erinacine A-enriched H. erinaceus mycelium (5 mg/g) demonstrated a no-observed-adverse-effect level (NOAEL) greater than 3 g/kg/day, indicating a wide safety margin for preclinical studies [7]. In a one-year human clinical trial, a related extract was generally well-tolerated, with a few subjects reporting mild abdominal discomfort, nausea, or skin rash [8].

Conclusion

This compound represents a compelling candidate for modulating multiple pathological pathways in Alzheimer's disease. These application notes provide a validated framework for investigating its efficacy in standard preclinical models. Researchers are encouraged to thoroughly characterize the erinacine composition of their extracts and employ a combination of behavioral, biochemical, and histological analyses to fully capture its therapeutic potential.

References

Optimizing Cultivation Parameters for Erinacine C

Author: Smolecule Technical Support Team. Date: February 2026

The production of ErC is highly dependent on specific media components and cultivation timing. The table below summarizes key parameters you can adjust to improve yields.

Parameter Recommended Optimization Key Findings & Rationale
Critical Media Components Carbon & Nitrogen Sources: Use oatmeal as a carbon source and Edamin K (enzymatic lactalbumin hydrolysate) as a nitrogen source [1]. Oatmeal provides a complex mix of nutrients. Replacing Edamin S with Edamin K was shown to increase ErC yield by 8.5-fold [1].
Harvest Timing Target ~9 days in culture [1]. ErC is a downstream metabolite. Its precursor, Erinacine P, peaks around day 3 and is subsequently converted to ErC. Harvesting at day 9 captures the peak of ErC accumulation [1].
Additives to Avoid Avoid Polysorbate 80 (Tween 80) in most strains [2]. This surfactant, often used to increase biomass, can cause an 83-100% reduction in mycelial ErC concentration in most Hericium strains [2].
Culture pH Maintain a more acidic initial pH (e.g., 4.5-5.0) [1]. Acidic conditions have been positively correlated with both mycelial growth and the production of erinacines like ErA and ErC [1].

Strain Selection and Metabolic Insights

The biological source and understanding of the biosynthetic pathway are fundamental to improving yield.

  • Strain Selection is Critical: Significant genetic variation in erinacine production exists. For instance, one study found that H. coralloides can be a high producer of certain erinacines, while different strains of H. erinaceus and H. americanum respond differently to additives like polysorbate 80 [2]. Screening different strains is a vital first step [2].
  • Understand the Biosynthetic Pathway: ErC is not a primary metabolite. Its biosynthesis follows a defined pathway where Erinacine P (ErP) is a direct precursor [3] [1]. Monitoring ErP levels can provide early indicators of process health. The following diagram illustrates this relationship and the optimization strategy.

erinacine_optimization Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Uptake GGPP GGPP Acetyl_CoA->GGPP Mevalonate Pathway Erinacine_Q Erinacine_Q GGPP->Erinacine_Q Erinacine_P Erinacine_P Erinacine_Q->Erinacine_P Conversion Erinacine_C Erinacine_C Erinacine_P->Erinacine_C Key Step Oatmeal Oatmeal Oatmeal->Glucose Edamin_K Edamin_K Edamin_K->Acetyl_CoA Acidic_pH Acidic_pH Acidic_pH->Erinacine_P Avoid_Polysorbate80 Avoid_Polysorbate80 Avoid_Polysorbate80->Erinacine_C Inhibits

Frequently Asked Questions (FAQs)

Q: I am getting good biomass but low ErC yield. What could be wrong? A: This is a classic symptom of suboptimal conditions for secondary metabolism.

  • Check your additives: The most common culprit could be Polysorbate 80 (Tween 80), which promotes glucose uptake and biomass but drastically reduces erinacine synthesis in most strains [2].
  • Review your nitrogen source: The quality of the nitrogen source is critical. Ensure you are using a complex source like Edamin K rather than simpler alternatives [1].
  • Verify harvest time: Harvesting too early, before the conversion from ErP to ErC is complete, will result in low yields. Target day 9 for harvest [1].

Q: Can I use gene expression analysis to guide my optimization? A: While a powerful tool, recent research suggests caution. One 2025 study found that large differences in mycelial erinacine content can occur without significant differences in the expression of the core biosynthetic genes (eri genes). This indicates that post-transcriptional regulation and substrate availability are major factors. Therefore, while useful, gene expression data should be combined with metabolite profiling (e.g., HPLC) for a complete picture [3].

Q: Is submerged cultivation the best method for producing ErC? A: Submerged cultivation is a well-established and effective method, with reported yields as high as ~260 mg/L under optimized conditions [1]. However, some studies have begun to explore solid-state cultivation as a viable alternative, which may simulate the natural environment of the fungus and can also produce high levels of erinacines [4] [5]. The choice depends on your production scale, available equipment, and specific strain characteristics.

References

Erinacine C Stability & Production Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data related to Erinacine C's production timeline, which is crucial for planning experiments and understanding its inherent stability during biosynthesis.

Aspect Quantitative Data Experimental Context Citation
Production Kinetics Concentration peaks at ~260 mg/L on day 9 of culture. Submerged cultivation in optimized medium (oatmeal, Edamin K, 100 mM HEPES buffer at pH 7.5) [1]. [1]
Precursor Relationship Erinacine P peaks at ~184 mg/L on day 3, then decreases as this compound increases. Suggests Erinacine P is a precursor to this compound. Harvest timing is critical for obtaining the target compound [1]. [1]
Tenfold Production Increase 2.73 g/L achieved (10x higher than previous reports). Optimized precultivation and a buffered main cultivation medium (100 mM HEPES, pH 7.5) to handle high biomass [2]. [2]

Experimental Protocols for Production & Analysis

Here are detailed methodologies for cultivating Hericium erinaceus to produce this compound and for analyzing the resulting compounds.

Optimized Submerged Cultivation for this compound [1]
  • Culture Medium: The key components for high yield are:
    • Carbon/Nitrogen Source: 5.0 g/L oatmeal.
    • Nitrogen Source: 0.5 g/L Edamin K (enzymatic digest of lactalbumin).
    • Buffer: 1.5 g/L calcium carbonate or 100 mM HEPES buffer to maintain a stable pH of 7.5 [2].
  • Inoculation & Cultivation: Inoculate the medium at a ratio of up to 5:10 (v/v). Incubate on a rotary shaker.
  • Harvesting: For maximum this compound yield, harvest the mycelia and broth on the 9th culture day. For the precursor Erinacine P, harvest on the 3rd culture day.
HPTLC-UV/Bioautography Analysis [1]

This method allows for rapid analysis and direct detection of antimicrobial activity in crude extracts.

  • Sample Application: Apply test extracts and an Erinacine P reference standard as bands on an HPTLC silica gel 60 plate.
  • Chromatogram Development: Develop the chromatogram using a suitable solvent system.
  • Detection & Analysis:
    • UV Inspection: Visually analyze the plate at 254 nm. Erinacine P is detectable at this wavelength.
    • Fluorescence: Inspect at 366 nm to detect other fluorescent compounds.
    • Bioautography: For antimicrobial activity, place the developed plate in a bioassay with Aliivibrio fischeri. Bioactive compounds like Erinacine P will appear as zones of inhibition.
    • HPTLC-MS Coupling: Scrape the compound zone of interest (e.g., Erinacine P at hR F 34) for direct mass spectrometric confirmation (m/z 515.2 [M+Na]+).

Troubleshooting & FAQs

Q1: My yields of this compound are low. What can I optimize?

  • A: The choice of nitrogen source is critical. Replacing Edamin S with Edamin K has been shown to increase this compound concentration by approximately 8.5 times [1]. Also, ensure the medium contains a complex carbon source like oatmeal and that the pH is buffered around 7.5 to support stability during production [2].

Q2: How can I quickly check the presence of Erinacines in my crude extract?

  • A: HPTLC combined with bioautography is an efficient screening method. It allows you to visualize compound separation and instantly test for antibacterial activity directly on the plate, without the need for prior purification [1].

Q3: My analysis shows inconsistent levels of this compound. What factors should I check?

  • A: The harvest time is a major variable. This compound is a secondary metabolite whose concentration changes significantly over time. Its supposed precursor, Erinacine P, peaks early (day 3), while this compound peaks later (day 9). Strictly controlling and documenting the harvest point in the cultivation timeline is essential for reproducibility [1].

Experimental Workflow for this compound

The following diagram illustrates the core pathway and experimental workflow for producing and analyzing this compound, integrating the protocols above.

G Oatmeal Oatmeal SubmergedCulture Submerged Cultivation Oatmeal->SubmergedCulture EdaminK EdaminK EdaminK->SubmergedCulture HEPES HEPES HEPES->SubmergedCulture Inoculation Inoculation Inoculation->SubmergedCulture HarvestP HarvestP ErinacineP ErinacineP HarvestP->ErinacineP HarvestC HarvestC ErinacineC ErinacineC HarvestC->ErinacineC HPTLC HPTLC Bioassay Bioassay HPTLC->Bioassay Direct Bioautography MSConfirmation MSConfirmation HPTLC->MSConfirmation Zone Extraction & MS Analysis SubmergedCulture->HarvestP Day 3 SubmergedCulture->HarvestC Day 9 ErinacineP->HPTLC ErinacineC->HPTLC

Experimental Workflow for this compound

Key Stability Considerations from Available Data

While the search results do not contain direct studies on this compound stability in purified solutions, they provide crucial indirect evidence:

  • Cultivation pH Matters: The use of 100 mM HEPES buffer at pH 7.5 to achieve a tenfold increase in yield strongly suggests that maintaining a stable, neutral-to-slightly-basic pH during biosynthesis is critical for this compound stability and accumulation [2].
  • Inherent Metabolic Stability: The observed kinetics—where this compound concentrations steadily increase over 9 days while its precursor declines—indicate that the compound is stable enough to accumulate in the culture broth over an extended period under optimized conditions [1].

References

Erinacine C: Extraction & Isolation Methodology

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines a general method for obtaining erinacine C from Hericium erinaceus mycelium, compiled from published research [1] [2].

ErinacineC_Workflow Start Start: H. erinaceus Mycelium Step1 Ethanol Reflux Extraction Start->Step1 Step2 Concentrate under vacuum Step1->Step2 Step3 Partition with H₂O/EtOAc Step2->Step3 Step4 Collect and concentrate EtOAc layer Step3->Step4 Step5 Silica Gel Column Chromatography Step4->Step5 Step6 Further purification of active fractions Step5->Step6 Step7 HPLC Analysis & Purity Check Step6->Step7 End End: this compound Isolate Step7->End

Key Technical Details:

  • Source Material: this compound is predominantly found in the mycelium of H. erinaceus, not the fruiting body [2]. Using mycelium as your starting material is critical.
  • Extraction Solvent: Research indicates that ethanol is an effective solvent for the initial extraction of this compound from the fungal matrix [1].
  • HPLC Analysis for Identification: The purified compound can be identified using HPLC with a UV detector (at 210 nm). In one established method, this compound had a retention time of approximately 10.5 minutes under specific gradient conditions [1].

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges you might encounter during this compound research.

FAQ 1: My this compound yield from mycelium is very low. What could be the cause?

Low yield is a common challenge and is often influenced by the biological source and growth conditions.

  • Strain Selection: The strain of H. erinaceus used is a major factor. Wild strains have been shown to produce higher levels of erinacines than some cultivated varieties [3] [4]. Sourcing different strains for screening is recommended.
  • Growth Substrate: The composition of the culture media significantly impacts yield. Studies show that using a complex media formulation can lead to significantly higher this compound content in the mycelium compared to a minimal media [2].
  • Extraction Efficiency: Ensure the mycelium is thoroughly ground to a powder to maximize solvent contact. Repeating the extraction process (e.g., twice with 75% ethanol under ultrasonication at 50°C) can also improve overall yield [3] [4].

FAQ 2: How can I confirm the identity and purity of my isolated this compound?

This requires a combination of chromatographic and spectrometric techniques.

  • HPLC-UV-MS/MS: The most robust method for unambiguous confirmation. High-performance liquid chromatography coupled with tandem mass spectrometry allows you to match the retention time and mass spectrum of your isolate against a known standard [5] [6].
  • HPLC with Charged Aerosol Detection (CAD): This detection method is highly effective for determining chromatographic purity when a pure standard is unavailable, as it provides a uniform response to non-volatile analytes [5] [6].

FAQ 3: What are the key neuroprotective mechanisms of this compound I can test in my assays?

Preclinical models highlight several key pathways you can investigate.

  • Nrf2-Antioxidant Pathway: this compound has been shown to activate the transcription factor Nrf2, leading to the upregulation of antioxidant enzymes like catalase, superoxide dismutase, and thioredoxin reductase. This is a primary mechanism for reducing oxidative stress in neuronal models [7] [1].
  • Anti-inflammatory Effects: Research indicates that this compound can reduce levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inhibit microglial activation, which contributes to its neuroprotective properties [1] [8].
  • Nerve Growth Factor (NGF) Synthesis: Like other erinacines, this compound is known to stimulate the synthesis of NGF in astrocytes, which supports neuronal survival and function [7] [1].

Key Experimental Parameters & Data

For a quick reference, the table below summarizes critical data from recent studies.

Parameter Value / Method Context / Notes
Source Material H. erinaceus Mycelium Essential; fruiting bodies contain negligible amounts [2].
Optimal Growth Media Complex Media Yields significantly higher this compound than minimal media [2].
Primary Extraction Ethanol Reflux Standard method for initial compound isolation [1].
HPLC Retention Time ~10.5 minutes Using C18 column, ACN/H₂O gradient, UV detection at 210 nm [1].
Key Bioactivity Activates Nrf2 pathway Confirmed in rodent model of mild traumatic brain injury (mTBI) [1].

Guidance for Further Investigation

The field is rapidly evolving, and some detailed protocols for this compound are not yet fully elaborated in the public literature. To deepen your work, you could:

  • Adapt from Erinacine A Protocols: Many purification challenges (e.g., dealing with a complex fungal matrix, separating structural analogs) are common across erinacines. Detailed, modern protocols for erinacine A, using techniques like High-Speed Counter-Current Chromatography (HSCCC) or two-dimensional chromatography, can serve as an excellent technical roadmap [5] [3] [4].
  • Focus on Analytical Methods: Investing in robust HPLC-MS and CAD systems will be crucial for reliably identifying this compound and confirming its purity, given the lack of commercial standards.

References

scale-up Erinacine C production bioreactor

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Key Takeaways
What is the typical yield I can target for Erinacine C? Yields are highly media-dependent. In optimized shaken flask cultures, yields can reach approximately 260 mg/L on day 9 [1]. Submerged bioreactor cultures using complex media can also achieve high this compound content [2].
Which media components are most critical for high yields? Oatmeal and enzymatic hydrolysates like Edamin K are crucial. Replacing Edamin S with Edamin K was shown to increase this compound yield by 8.5-fold [1].
How do I choose the right Hericium strain? Strain selection significantly impacts the production profile. H. coralloides may produce high concentrations of Erinacine A and P, while different strains of H. erinaceus and H. americanum show varied efficiencies and responses to additives [3].
Do additives like surfactants help? Results are strain-specific. Polysorbate 80 can boost glucose uptake and biomass, but it often reduces mycelial erinacine concentrations (by 83-100% in some strains). However, it may increase the secretion of specific erinacines into the culture medium for certain strains [3].
What is the relationship between this compound and its precursor? Erinacine P is a key biosynthetic precursor. Its concentration typically peaks early (e.g., ~184 mg/L on day 3) and then decreases as this compound accumulates. This inverse relationship is vital for determining harvest timing [1].

Troubleshooting Guide: Common Scale-Up Challenges

Problem Possible Causes Recommended Solutions

| Low Final Titer | • Sub-optimal media composition • Inefficient precursor conversion • Harvesting at wrong time | • Optimize concentrations of key components like oatmeal and Edamin K [1]. • Monitor Erinacine P levels; ensure its decline correlates with this compound increase [1]. • Target harvest around day 9 in shaken cultures [1]. | | Unwanted Byproducts or Cellular Heterogeneity | • Off-target cell populations • Uncontrolled cell proliferation | • Use complex media to direct the pathway towards this compound [2]. • Consider adding a cell growth inhibitor (e.g., aphidicolin) to reduce proliferation of off-target cells [4]. | | Strain-Specific Low Yield | • Genetic background not suitable for target erinacine • Additives suppressing production | • Screen different Hericium species and strains to find a high producer [3]. • Test the impact of polysorbate 80 on your specific strain; it may inhibit mycelial production but could enhance secretion [3]. | | Inconsistent Batch-to-Batch Results | • Uncontrolled variability in complex media ingredients (e.g., oatmeal particle size) • Inconsistent process parameters | • Pre-process media components (e.g., homogenize and sieve oatmeal to a consistent particle size, such as 850 μm) [2]. • Implement a single-vessel, suspension bioreactor process to minimize manual handling and improve consistency [4]. |

Optimized Production Data

This table summarizes key quantitative findings from recent research to aid in target setting and media design.

Parameter Reported Value / Condition Context & Strain
Maximum this compound Titer ~260 mg/L Achieved on day 9 in optimized shaken flask culture of H. erinaceus [1].
Maximum Erinacine P Titer ~184 mg/L Observed on day 3, after which concentration decreased [1].
Key Media Component Oatmeal & Edamin K Oatmeal is crucial, and Edamin K increased yield 8.5x over Edamin S [1].
Impact of Polysorbate 80 & Glucose 83-100% reduction in mycelial erinacines A, C, P Observed in most Hericium strains; effect is strain-specific [3].
Critical Particle Size ≤ 850 μm Oatmeal should be homogenized and sieved for consistency in liquid culture [2].

Experimental Workflow for Process Optimization

The following diagram illustrates a generalized workflow for developing and optimizing an this compound production process, integrating steps from the cited research.

This compound Production Workflow Start Start: Process Optimization StrainSelect Strain Selection Screen Hericium species and strains Start->StrainSelect MediaOpt Media Optimization Use oatmeal & Edamin K as base StrainSelect->MediaOpt Inoculate Inoculate Bioreactor Use submerged culture MediaOpt->Inoculate Monitor Monitor Fermentation Track biomass, glucose, Erinacine P & C Inoculate->Monitor AdditiveTest (Optional) Test Additives Evaluate Polysorbate 80 (Strain-specific effects) Monitor->AdditiveTest Harvest Harvest & Analyze Harvest at this compound peak (e.g., Day 9) AdditiveTest->Harvest ScaleUp Scale-Up Verification Transfer process to larger bioreactor Harvest->ScaleUp

Key Technical Protocols

  • Media Preparation (Based on [1] & [2]): For a complex medium, use components like dextrose (12 g/L), homogenized oatmeal (5 g/L), and lactalbumin enzymatic hydrolysate (e.g., Edamin K, 0.5 g/L). Ensure insoluble components like oatmeal are ground and sieved (e.g., to ≤850 μm) for consistency before sterilization [2].
  • Process Monitoring ( [1]): Establish a time-course profile for Erinacine P and C. Erinacine P should peak and decline before this compound reaches its maximum. This kinetic data is essential for determining the precise harvest point for your specific setup.
  • Scale-Up Strategy ( [4]): To enhance consistency and yield during scale-up, consider using a single-vessel suspension bioreactor process (e.g., Vertical Wheel bioreactors). This minimizes cell loss from transfer and disaggregation-reaggregation steps, which can be significant.

References

problems with Erinacine C extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the main challenge with Erinacine C extraction? The primary challenge is its low natural abundance and high variability. This compound is predominantly found in the mycelium of Hericium erinaceus and its production is significantly influenced by the fungal strain, cultivation method, and growth substrate [1] [2]. Furthermore, during cultivation, a substantial portion of the produced this compound can be secreted into the culture medium, making its recovery more complex [3].

  • Q2: Which part of the mushroom should I use for extraction? You should focus on the mycelium, not the fruiting body. Research consistently shows that erinacines, including this compound, are primarily biosynthesized and accumulated in the mycelium, with little to no detectable amounts in the fruit body tissue [1] [2].

  • Q3: How do cultivation conditions affect yield? Substrate composition and additives can drastically alter the yield. One study found that adding glucose and polysorbate 80 to the culture medium caused an 83-100% reduction of this compound in the mycelial extracts of most Hericium strains tested [3]. This suggests that optimizing the growth medium is crucial and that standard additives might be counterproductive.

Troubleshooting Guide: Low this compound Yield

The table below summarizes common problems, their likely causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low concentration in raw material Suboptimal fungal strain; Use of fruiting bodies instead of mycelium [2] [4]. Screen different Hericium strains; Use mycelium from solid-state or submerged liquid cultivation [2].
Inefficient extraction from biomass Poor solvent selection or outdated extraction technique. Use modern techniques like Ultrasonic-Assisted Extraction (UAE) with solvents like aqueous ethanol or ethyl acetate [5] [6].
Co-elution with impurities Crude extract contains structural analogs (e.g., other erinacines) [6]. Implement a multi-dimensional purification strategy (e.g., normal-phase followed by reversed-phase chromatography) [6].
Additives suppressing production Use of polysorbate 80 (Tween 80) in liquid culture [3]. Re-evaluate liquid culture formulation; avoid or optimize surfactant use [3].

Advanced Isolation & Purification Workflow

For researchers requiring high-purity this compound, the following workflow, based on a successful two-dimensional chromatographic approach for the related compound Erinacine A, can serve as a robust template [6].

Start Fungal Biomass (Hericium erinaceus Mycelium) Step1 Extraction (Solvent: 70% Aq. Ethyl Acetate Ultrasonication) Start->Step1 Step2 Crude Extract (Concentration) Step1->Step2 Step3 1st Dimension: Normal-Phase Flash Chromatography Step2->Step3 Step4 Intermediate Fraction (Containing this compound) Step3->Step4 Step5 2nd Dimension: Reversed-Phase Semi-Preparative HPLC Step4->Step5 Step6 Final Purification (Analytical HPLC-UV-MS/MS Purity Confirmation) Step5->Step6 End High-Purity This compound Step6->End

Workflow Description:

  • Extraction: Begin with dried and powdered mycelial biomass. Perform extraction using a suitable solvent like 70% aqueous ethyl acetate assisted by ultrasonication. This method is efficient for breaking cell walls and dissolving target compounds [6].
  • Concentration: Filter the extract and concentrate the supernatant using vacuum rotary evaporation at a controlled temperature (e.g., 50°C) to obtain a crude extract [4].
  • First Dimension Purification (Normal-Phase): Subject the crude extract to normal-phase flash chromatography. This step performs an initial rough separation, effectively removing the bulk of the fungal matrix and isolating a fraction enriched with your target compound [6].
  • Second Dimension Purification (Reversed-Phase): Take the enriched fraction from the first dimension and apply it to a semi-preparative Reversed-Phase HPLC system. The "orthogonality" of this step—meaning it separates molecules based on a different chemical property (hydrophobicity) compared to the first dimension (polarity)—is key to resolving this compound from its structural isomers and other difficult impurities [6].
  • Purity Analysis: Finally, analyze the isolated compound using analytical HPLC coupled with UV and tandem mass spectrometry (HPLC-UV-MS/MS). This confirms the chemical identity of this compound and determines its final chromatographic purity [6].

Key Experimental Considerations

  • Strain Selection is Critical: The genetic background of the Hericium strain is a major factor. Significant variation in erinacine content exists among different strains, with some wild strains showing superior production [4].
  • Monitor Biosynthesis: Understand that this compound is derived from a metabolic precursor, Erinacine P. The expression of genes in the erinacine biosynthetic cluster and the flux through this pathway are influenced by substrate components, even when gene transcript levels themselves may not show significant change [2] [3].

References

Erinacine C analysis interference crude extract

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Q1: What are the most common sources of interference in Erinacine C analysis?

    • A1: The primary sources are structurally similar erinacines, particularly Erinacine P and Erinacine Q. These compounds share the core cyathane structure and can co-elute or have overlapping signals with this compound [1] [2]. The complex fungal matrix, including polysaccharides, lipids, and other secondary metabolites, can also cause interference.
  • Q2: My HPLC peaks for this compound are broad or show poor resolution. What should I check?

    • A2: First, review your extraction and sample clean-up protocol. A poorly cleaned sample can overload the column. Second, optimize your chromatographic method. Using a C18 column with a water-acetonitrile gradient is standard. Ensure your mobile phase pH and gradient are properly tuned for separation [3]. Consider using a two-dimensional chromatographic approach if interference persists [4].
  • Q3: How can I confirm the identity of my this compound peak beyond retention time matching?

    • A3: For unambiguous confirmation, couple your HPLC system to a mass spectrometer (MS). This compound can be identified by its specific mass-to-charge ratio (m/z). Additionally, High-Performance Thin-Layer Chromatography (HPTLC) combined with a TLC-MS interface can be used to confirm the compound directly from the plate [1].

Troubleshooting Guide: Common Issues and Solutions

The following table outlines specific problems, their potential causes, and recommended actions.

Problem Potential Cause Solution / Recommended Action
Low this compound Yield Suboptimal culture conditions or harvest time [1]. Extend cultivation time; optimal yield often achieved around day 9 in submerged culture [1].
Inefficient extraction solvent. Use 70-75% aqueous ethanol or ethyl acetate for extraction, assisted by ultrasonication [4] [5].
Co-elution with Erinacine P Insufficient chromatographic selectivity [1] [2]. Optimize HPLC gradient. Use HPTLC for rapid method development (e.g., ethyl acetate/acetonitrile mobile phase) [1].
Inconsistent Quantitative Results Variable biosynthesis between strains [5] [6]. Select and standardize a high-yielding strain (e.g., wild strain HeG for Erinacine A, indicating strain importance) [5].
Unvalidated analytical method. Perform full method validation (precision, accuracy, LOD/LOQ) according to guidelines like ICH or EMA [7].

Detailed Experimental Protocols

Here are detailed methodologies for key techniques cited in the troubleshooting guide.

HPTLC Screening for Rapid Analysis [1]

This method is ideal for quick checks of extract composition and bioactivity.

  • Plate: HPTLC silica gel 60 (e.g., 20 × 10 cm), pre-developed with chloroform/methanol (1:1, v/v) and activated at 110°C for 30 min.
  • Application: Apply samples and standards (e.g., 10 µL) as 8 mm bands.
  • Development: Use a horizontal chamber with ethyl acetate/acetonitrile (3:2, v/v) as the mobile phase. Pre-condition for 10 min, develop to 8 cm.
  • Detection:
    • UV: Inspect at 254 nm and 366 nm.
    • Derivatization: Use anisaldehyde reagent for color development.
    • Bioautography: For antimicrobial activity assessment, use an Aliivibrio fischeri bioassay directly on the plate [1].
HPLC-UV Analysis for Quantification [3]

This is a standard method for precise quantification of this compound.

  • Column: C18 column (e.g., COSMOSIL 5C18-AR-II), 40°C.
  • Mobile Phase: ACN (A) and H₂O (B) with gradient elution: 0–20 min, 60–65% (A).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm.
  • Retention Time: this compound elutes at approximately 10.5 minutes under these conditions [3].
Two-Dimensional Chromatography for High-Purity Isolation [4]

This robust strategy effectively eliminates difficult impurities, including structural isomers.

  • Step 1: First Dimension (Normal-Phase Flash Chromatography). Fractionate the crude extract to broadly separate compounds by polarity and isolate the fraction containing your target erinacine.
  • Step 2: Second Dimension (Reversed-Phase Semi-Preparative Chromatography). Further purify the collected fraction from Step 1. The orthogonality of the two modes (normal-phase vs. reversed-phase) provides high-resolution separation.
  • Confirmation: Use complementary techniques like HPLC–UV–MS/MS to confirm the identity and HPLC-CAD (Charged Aerosol Detection) to determine purity [4].

Advanced Strategy: Understanding the Biosynthetic Pathway

Understanding the relationship between different erinacines is key to troubleshooting. The following diagram illustrates the biosynthetic pathway, explaining why certain compounds like Erinacine P are common interferents.

G Start Biosynthesis Start EQ Erinacine Q Start->EQ Early Metabolite EP Erinacine P EQ->EP EB Erinacine B EP->EB EA Erinacine A EP->EA Alternative Path EC This compound EB->EC

This relationship means that Erinacine P is a direct precursor to this compound [1] [2]. Therefore, it is expected to be present in crude mycelial extracts and can be a significant source of interference during analysis if not properly separated.

References

maximizing Erinacine C titer fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing Fermentation for Erinacine C

The table below summarizes key factors and their quantitative impact on this compound titer based on recent research:

Factor Optimal Condition / Component Reported Titer / Yield Key Findings & Notes
Strain Selection [1] Wild strain HeG (from surveyed germplasm) 358.78 mg/L (Yield); 42.16 mg/g (Content in mycelia) Performance varies significantly between strains; wild germplasm can be superior to cultivars [1].
Culture Type & Medium [2] Submerged culture; Oatmeal + Edamin K ~260 mg/L (in supernatant) Oatmeal (C/N source) and Edamin K (peptide/amino acid source) are crucial components [2].
Culture Type & Medium [3] Solid-State Cultivation (SSc); Corn kernel + ZnSO₄ 165.36 mg/g cell dry weight (Specific Yield) SSc avoids wastewater and can achieve high specific yields. Corn kernel is an effective substrate [3].
Critical Nutrients [2] Oatmeal (complex substrate) Essential for production; ~3x higher titer with it [2].
Critical Nutrients [2] Edamin K (enzymatic lactalbumin hydrolysate) ~8.5x higher titer vs. Edamin S [2].
Additives & Salts [3] ZnSO₄·7H₂O (10 mM) Enhanced specific yield in SSc [3].
Harvest Timing [2] Day 9 (Submerged) Peak titer of ~260 mg/L [2]. Erinacine P peaks around Day 3 and is likely converted to C; harvest time is critical [2].

Detailed Experimental Protocols

Submerged Cultivation for High Titer [2]

This protocol is optimized for a high volumetric titer of this compound.

  • Medium Composition (Complex Media): The following are added to reverse osmosis (RO) water [4]:
    • Carbon Source: 5 g/L homogenized oatmeal.
    • Nitrogen Source: 0.5 g/L lactalbumin enzymatic hydrolysate (e.g., Edamin K).
    • Other Components: 12 g/L dextrose, 0.5 g/L (NH₄)₂SO₄, 1.5 g/L CaCO₃.
    • Due to low solubility, oatmeal should be homogenized and sieved (e.g., through an 850 μm sieve), and CaCO₃ should be added separately to the flask before sterilization [4].
  • Culture Conditions:
    • Inoculum: Use a seed culture grown in a rich medium like barley malt extract.
    • Temperature: 24-25°C.
    • Agitation: 150 rpm.
    • Culture Vessel: Baffled Erlenmeyer flask.
    • Harvest Time: 9 days for this compound (monitor kinetics as Erinacine P peaks earlier at ~3 days) [2].
Solid-State Cultivation for High Specific Yield [3]

This method is ideal for producing mycelia with a high concentration of this compound.

  • Substrate Preparation:
    • Substrate: Use corn kernels.
    • Particle Size: Grind and sieve to a particle size of <2.38 mm.
    • Hydration: Mix substrate with deionized water at a 1:1 (w/v) ratio.
    • Additive: Supplement with 10 mM ZnSO₄·7H₂O.
  • Culture Conditions:
    • Vessel: Glass jars.
    • Inoculation: Use a homogenized seed culture.
    • Temperature: 25°C.
    • Incubation Time: 20 days.
Analysis & Purification Workflow

The following diagram illustrates the key steps for analyzing and purifying this compound from cultured mycelia.

Start Harvested Mycelia A Lyophilization (Freeze-drying) Start->A B Grinding to Powder A->B C Solvent Extraction (75% Ethanol, Ultrasonication) B->C D Centrifugation & Filtration C->D E Liquid-Liquid Partition (Ethyl Acetate) D->E F Crude Extract E->F AnalysisPath Analytical Analysis F->AnalysisPath PurificationPath Preparative Purification F->PurificationPath G1 HPLC Analysis AnalysisPath->G1 G2 HPTLC Analysis AnalysisPath->G2 H1 Silica Gel Column Chromatography PurificationPath->H1 H2 HSCCC Purification (n-hexane/ethyl acetate/ methanol/water) PurificationPath->H2 I High-Purity Erinacine A/C H2->I

Key Techniques:

  • Extraction: Use 75% ethanol in a water bath at 50°C with ultrasonication [1].
  • Partition: Liquid-liquid extraction with ethyl acetate is effective for concentrating erinacines [1].
  • Analysis: HPLC-DAD is standard for quantification [2] [4]. HPTLC-UV/FLD coupled with bioautography allows for rapid screening and activity assessment [2].
  • Purification: High-Speed Counter-Current Chromatography (HSCCC) has been shown to efficiently isolate high-purity (>95%) Erinacine A using a solvent system of n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v) [1]. This can be a superior alternative to traditional silica gel columns.

Troubleshooting Common Issues

Q1: We are getting low titers of this compound. What are the primary factors to check?

  • A1: The most common levers are strain, substrate, and harvest time.
    • Strain: Verify you are using a high-producing strain. Consider screening wild germplasm resources [1].
    • Nitrogen Source: This is critical. Replace standard nitrogen sources (e.g., Edamin S, yeast extract) with Edamin K (an enzymatic lactalbumin hydrolysate), which has been shown to dramatically increase yield [2].
    • Complex Carbon: Ensure your medium contains a complex component like homogenized oatmeal [2] [4].
    • Harvest Time: this compound is a secondary metabolite. Do not harvest too early. Conduct a time-course experiment to find the peak, which is typically around 9 days in submerged culture [2].

Q2: Our analysis shows accumulation of Erinacine P but not C. What does this indicate?

  • A2: This is a classic sign of an incomplete bioconversion. Erinacine P is a known biosynthetic precursor to this compound [2] [4]. If you see high P and low C, it suggests the culture conditions may not be optimal for the enzymatic conversion of P to C. Ensure you are allowing the culture to proceed for a full fermentation cycle (e.g., 9-21 days) rather than harvesting early when P is at its peak (around day 3) [2].

Q3: Can we use the fruit body of Hericium erinaceus to produce this compound?

  • A3: No. Current research consistently shows that erinacines, including this compound, are primarily produced in the mycelium of Hericium erinaceus. The fruit body tissue generally does not produce detectable amounts of these compounds and shows significantly downregulated expression of the corresponding biosynthetic genes [3] [4]. For this compound production, you must use mycelial cultures.

Biochemical Pathway & Gene Expression

Understanding the biosynthetic pathway can provide long-term strategies for metabolic engineering. The diagram below shows the relationship between key erinacines and the genes involved.

EQ Erinacine Q (Precursor) EP Erinacine P (Intermediate) EQ->EP Biosynthetic Step EB Erinacine B (Intermediate) EP->EB eriG, eriJ, eriI EC This compound (Target Product) EB->EC eriC EA Erinacine A (Co-product) EB->EA Alternative Pathway eriG eriG (UbiA Prenyltransferase) eriJ eriJ (UDP-glycosyltransferase) eriI eriI (Cytochrome P450) eriC eriC (Cytochrome P450) eriB eriB (NAD(P) Oxidoreductase)

Key Insights:

  • The pathway progresses from Erinacine Q to P, then to B, and finally branches to C or A [4].
  • Expression of the biosynthetic gene cluster (e.g., eriE, eriG, eriI, eriC, eriJ, eriB, eriM) is consistently enriched in the mycelium compared to the fruit body, explaining the tissue-specific production [4].
  • Interestingly, large differences in mycelial erinacine content can occur without significant differences in the expression of these core genes, indicating that substrate composition influences the pathway through post-transcriptional mechanisms or substrate availability [4].

References

Troubleshooting Guide: Erinacine C Production

Author: Smolecule Technical Support Team. Date: February 2026

Problem: Low yield of Erinacine C in submerged cultures of Hericium erinaceus.

Possible Cause Evidence & Symptom Recommended Solution Key References
Sub-optimal culture medium pH Reduced mycelial growth and lower titers of target metabolite. Adjust and maintain the initial pH of the culture medium to 4.5 [1]. [1]
Incorrect nitrogen source Poor production of this compound even with adequate biomass. Use Edamin K (an enzymatic digest of lactalbumin) as the nitrogen source instead of other complex sources like Edamin S [1]. [1]
Incorrect carbon source or timing Depletion of carbon source before harvest; precursor (Erinacine P) not efficiently converted. Use oatmeal as a complex carbon/nutrient source. Monitor kinetics: harvest for Erinacine P on day 3, for This compound on day 9 [1]. [1]

Frequently Asked Questions (FAQs)

Q1: What is the scientifically validated optimal pH for this compound production? A1: Research has identified that an initial pH of 4.5 in the culture medium positively affects both mycelial growth and the production of cyathane diterpenoids like Erinacine A and C [1].

Q2: How do the carbon and nitrogen sources interact with pH to influence yield? A2: The medium composition works synergistically with pH. The complex nutrients in oatmeal and the peptides/amino acids from Edamin K are crucial for high-tier production when combined with an acidic environment (pH 4.5). One study showed that substituting Edamin S with Edamin K led to an 8.5-fold increase in this compound concentration [1].

Q3: What are the key time points to monitor in a fermentation run? A3: Production kinetics are critical. Studies show Erinacine P (a precursor) peaks around day 3 of cultivation. As Erinacine P levels decrease, this compound concentrations rise, typically reaching a maximum around day 9 [1].

Detailed Experimental Protocol for Optimized Production

This protocol is synthesized from a study that achieved high yields of this compound (approximately 260 mg/L) [1].

  • Medium Composition:

    • Carbon Source: Oatmeal (exact quantity should be optimized based on the specific study's medium recipe).
    • Nitrogen Source: Edamin K.
    • Initial pH: Adjust to 4.5.
    • Note: Other medium components (salts, minerals) are required but their specific optimized concentrations should be derived from the referenced study [1].
  • Culture Conditions:

    • Method: Submerged cultivation in shake-flask or bioreactor.
    • Temperature: Typically 25-28°C (common for many fungi).
    • Duration: 9 days to target this compound specifically.
  • Analytical Methods for Quantification:

    • High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) is the standard method for quantifying this compound and P concentrations in both mycelia and culture filtrate [2] [1].
    • High-Performance Thin-Layer Chromatography (HPTLC) combined with mass spectrometry (MS) or bioautography can also be used for analysis and activity screening [1].

The following diagram illustrates the core strategy for optimizing this compound production, integrating the key parameters discussed above.

Start Start Cultivation Medium Prepare Medium (Carbon: Oatmeal Nitrogen: Edamin K) Start->Medium pH Adjust Initial pH to 4.5 Cultivate Submerged Cultivation (9 days) pH->Cultivate Medium->pH PrecursorPeak Erinacine P Peaks (~Day 3) Cultivate->PrecursorPeak Kinetic Monitoring TargetPeak This compound Peaks (~Day 9) PrecursorPeak->TargetPeak Precursor Conversion Harvest Harvest & Analyze TargetPeak->Harvest

Optimization Workflow & Metabolite Kinetics

For a more visual representation of the metabolite conversion and harvest strategy, the following diagram details the kinetic relationship.

P Erinacine P (Precursor) C This compound (Target Compound) P->C Biosynthetic Conversion Day3 Optimal Harvest: ~Day 3 Day9 Optimal Harvest: ~Day 9

References

overcoming Erinacine P precursor conversion bottleneck

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Erinacine P Conversion Bottleneck

The core of the conversion bottleneck lies in the biochemical relationship between Erinacine P and its derivatives. Evidence from multiple studies indicates that Erinacine P is a central biosynthetic precursor to other valuable erinacines, such as Erinacine C [1] [2] [3].

The table below summarizes the kinetic data that highlights this temporal relationship.

Compound Maximum Concentration Time of Maximum Concentration Key Observation
Erinacine P ~184 mg/L [1] [2] Day 3 [1] [2] Concentration decreases after its peak.
This compound ~257-260 mg/L [1] [2] Day 9 [1] [2] Concentration increases as Erinacine P decreases.

This data strongly suggests a precursor-product relationship, where the conversion of Erinacine P is a critical, and potentially rate-limiting, step in the pathway [1] [2].

Optimization Strategies and Protocols

Your experimental approach to overcoming this bottleneck should focus on optimizing the cultivation conditions and selecting the right biological strain.

Cultivation Medium Optimization

The foundation for high-yield erinacine production is a optimized culture medium. The following protocol is based on a study that achieved high titers of this compound [1] [2].

  • Step 1: Base Medium Preparation: Begin with a standard liquid culture medium (e.g., a yeast salt medium) [4] [1].
  • Step 2: Critical Supplementation: Incorporate the following key components, which have been identified as crucial:
    • Oatmeal: Acts as a complex source of carbon and nutrients, significantly boosting production [1] [2].
    • Edamin K: This enzymatic digest of lactalbumin serves as a high-quality nitrogen source. Replacing other protein hydrolysates (e.g., Edamin S) with Edamin K can increase this compound yield dramatically [1] [2].
  • Step 3: Inoculation and Fermentation: Inoculate the prepared medium with Hericium erinaceus mycelia and cultivate under submerged conditions with shaking.
  • Step 4: Monitoring and Harvest: The optimal harvest time depends on your target compound. For maximum Erinacine P, harvest around day 3. For maximum This compound, harvest around day 9 [1] [2].

This workflow can be visualized as follows:

G Start Start Fermentation BaseMedium Prepare Base Medium Start->BaseMedium Supplements Add Key Supplements: • Oatmeal (Carbon/N source) • Edamin K (Nitrogen source) BaseMedium->Supplements Inoculate Inoculate with H. erinaceus Mycelia Supplements->Inoculate Ferment Submerged Cultivation Inoculate->Ferment Decision Target Compound? Ferment->Decision HarvestP Harvest on Day 3 for Erinacine P Decision->HarvestP  Erinacine P HarvestC Harvest on Day 9 for this compound Decision->HarvestC  this compound

Strain Selection and Surfactant Impact

The choice of the specific Hericium strain is a critical variable. Recent research shows that different species and strains have inherently different erinacine production profiles [3].

  • Strain-Specific Production:
    • H. coralloides (DAOMC 251017): Reported to produce the highest concentrations of Erinacines A and P among the strains tested [3].
    • H. americanum: Some strains of this species showed resilience in maintaining Erinacine P production even under modified culture conditions [3].
  • Effect of Polysorbate 80: The surfactant Polysorbate 80 (Tween 80) is often used to increase biomass and glucose uptake. However, one study found that its addition, especially with extra glucose, reduced mycelial concentrations of erinacines A, C, and P by 83-100% in most strains [3]. Therefore, using this surfactant may be counterproductive if the goal is to maximize precursor yield.

The decision-making process for strain selection is summarized below:

G Goal Goal: Maximize Erinacine P StrainDecision Select Fermentation Strain Goal->StrainDecision StrainA H. coralloides (DAOMC 251017) StrainDecision->StrainA  High Yield StrainB H. americanum (e.g., DAOMC 251011) StrainDecision->StrainB  Robustness TraitA Inherently high production of Erinacines A & P StrainA->TraitA Warning Important: Avoid Polysorbate 80 as it can drastically reduce mycelial erinacine content. TraitA->Warning TraitB Resilient Erinacine P production under various conditions StrainB->TraitB TraitB->Warning

Frequently Asked Questions (FAQs)

Q1: The chemical synthesis of erinacines is complex. Are there alternative production platforms? Yes, synthetic biology approaches are being actively explored. Researchers are working on reconstituting the biosynthetic pathways for Hericium compounds in heterologous hosts like yeast (Saccharomyces cerevisiae) [5] or the fungus Aspergillus oryzae [6]. This could future enable large-scale production without relying solely on mushroom cultivation.

Q2: Besides this compound, what other compounds is Erinacine P a precursor for? The biosynthetic intermediate Erinacine P is believed to be a common precursor for various cyathane xylosides, including Erinacines A, B, and H in H. erinaceus, as well as other related compounds in different Hericium species [1] [2].

Q3: How can I quickly analyze my fermentation extracts for antibacterial activity of the erinacines? A methodology combining High-Performance Thin-Layer Chromatography (HPTLC) with bioautography has been successfully used. This technique allows for the separation of compounds on a plate which is then incubated with a reporter bacterium like Aliivibrio fischeri. Bioactive compounds, including Erinacine P, appear as clear zones where bacterial growth is inhibited [1] [2].

References

Optimized Culture & Extraction Parameters for Erinacine C

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification Notes
Source Material Hericium erinaceus mycelium from submerged culture [1] Erinacines are primarily found in the mycelium [2] [3].
Key Media Components Oatmeal and Edamin K (enzymatic digest of lactalbumin) [1] These were identified as crucial for high yield; omission significantly reduces production [1].
Production Kinetics Peak Harvest: Day 9 [1] Maximum reported concentration: ~260 mg/L [1]. Erinacine P (a potential precursor) peaks earlier (Day 3) [1].
Extraction Solvent Acetone [2] Commonly used for initial extraction of erinacines from mycelia.

Detailed Experimental Protocol

This protocol outlines the optimized method for producing and extracting Erinacine C in a lab setting.

  • 1. Culture and Fermentation

    • Strain: Use a validated strain of Hericium erinaceus.
    • Medium: Prepare a submerged culture medium containing oatmeal and Edamin K as key components [1]. The exact basal medium composition (e.g., salts, vitamins) should be adapted from the research literature.
    • Conditions: Incubate the culture under standard conditions (e.g., in shake flasks or a bioreactor) with controlled temperature and agitation.
    • Harvest: Based on kinetics data, harvest the mycelial biomass on the 9th culture day to maximize this compound yield [1].
  • 2. Extraction Process

    • Separation: Separate the mycelial biomass from the culture broth via filtration or centrifugation.
    • Extraction: Extract the this compound from the harvested mycelia using acetone as the solvent [2].
    • Concentration: Concentrate the extract using rotary evaporation under reduced pressure.
  • 3. Analysis and Quantification

    • HPLC Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) for identification and quantification [1].
    • HPTLC-Bioautography: For a rapid screening of antimicrobial activity directly from the crude extract, use High-Performance Thin-Layer Chromatography (HPTLC) coupled with a bioassay (e.g., using Aliivibrio fischeri) [1].

Troubleshooting Guide

Here are answers to common challenges you might encounter during experimentation.

FAQ 1: The yield of this compound is lower than expected. What could be wrong?

  • Check your culture medium. The omission of oatmeal or Edamin K can drastically reduce production [1]. Ensure these components are included and of high quality.
  • Verify the harvest time. this compound production is time-dependent. Harvesting too early or too late can significantly impact yield. Track the concentration over time to establish the peak for your specific setup [1].
  • Confirm the strain and growth conditions. Different strains may have varying productivities. Ensure optimal pH (a more acidic pH around 4.5 can be beneficial for related erinacines) and other environmental factors [1].

FAQ 2: How can I quickly check if my extract contains active compounds?

  • Use HPTLC with bioautography. This method allows you to separate the crude extract on a plate and immediately test for antimicrobial activity, providing a fast and effective way to confirm the presence of bioactive metabolites like this compound [1].

FAQ 3: Are there other effective extraction methods?

  • Yes, consider enzymatic pre-treatment. One patent describes a method that uses cellulase to enzymatically break down the cell wall of the mycelium before extraction, which can significantly improve extraction efficiency for total erinacines [4]. This can be combined with acid-water soaking and subsequent reflux extraction with ethanol [4].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the optimized extraction of this compound, integrating the key parameters and steps detailed above.

cluster_culture 1. Culture & Fermentation cluster_extraction 2. Extraction Process cluster_analysis 3. Analysis & Confirmation Start Start: Objective - Extract this compound A1 Inoculate H. erinaceus mycelium Start->A1 A2 Use optimized media: Oatmeal & Edamin K A1->A2 A3 Submerged culture for 9 days A2->A3 B1 Harvest mycelial biomass A3->B1 B2 Extract with Acetone B1->B2 B3 Concentrate extract (Rotary Evaporation) B2->B3 C1 Quantify with HPLC-DAD B3->C1 C2 Screen for bioactivity with HPTLC-Bioautography B3->C2 End High-Purity this compound C1->End C2->End

The methods presented, particularly the optimized submerged culture, provide a strong foundation for obtaining this compound. For further development, you can explore scaling up the fermentation process and purifying the compound using techniques like High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used for the high-purity isolation of the related compound Erinacine A [5].

References

Comparative Efficacy in NGF Induction and Neuroprotection

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the neurotrophic and neuroprotective activities of Erinacine C alongside other relevant compounds, based on pre-clinical experimental data.

Compound / Extract Reported Efficacy & Key Findings Experimental Model (Selected) Reference
This compound Induces both NGF and BDNF expression; Activates ETS transcription factors; Promotes PC12 cell differentiation via TrkA, PLCγ, PI3K, and MAPK/ERK pathways. In vitro: Astrocytoma cell line (1321N1), PC12 cells [1].
Erinacine A Most extensively studied; attenuates neurotoxicity; upregulates pro-survival pathways; induces Nrf2 accumulation (antioxidant response). In vitro & In vivo: Various cellular and rodent models of neurodegeneration [2] [3].
Hericenones Found in fruiting body; stimulate NGF synthesis (when administered to glial cells). In vitro [2] [3].
HE Mycelial Extract (EME/R) Contains a blend of erinacines (A, C, D, etc.); significant positive effects on spatial learning, memory, flexibility, and anxiety; mitigates hippocampal neurodegeneration. In vivo: ICR mice with TMT-induced neurodegeneration [4].
Pure NGF Reference standard; augments transmitter release; increases CGRP expression via Ras and MEK pathway. In vitro: Sensory neuron cultures from rat DRGs [5].

Detailed Experimental Protocols for this compound

To ensure reproducibility, here are the methodologies from key studies on this compound.

  • Neurotrophin Induction & Signaling Pathway Analysis [1]:

    • Cell Culture: 1321N1 human astrocytoma cells and rat adrenal phaeochromocytoma (PC12) cells are cultured in DMEM/RPMI-1640 media with fetal calf/horse serum.
    • Treatment: 1321N1 cells are treated with this compound (dissolved in EtOH, final concentration ≤0.5%) in serum-reduced medium for 48 hours to condition the medium.
    • Conditioned Medium Transfer: The conditioned medium from step 2 is harvested and applied to PC12 cells.
    • Differentiation Assay: PC12 cell differentiation (neurite outgrowth) is assessed after 48 hours, indicating NGF-mimetic activity.
    • Pathway Inhibition: Specific genetic (dominant-negative TrkA receptor) and pharmacological inhibitors (e.g., PD98059 for MEK, U0126 for ERK) are used to block the PLCγ, PI3K, and MAPK/ERK pathways to confirm their involvement.
    • Transcriptional Reporter Assay: A library of transcriptional activation reporters with consensus DNA binding sites is used. This compound's effect on ETS consensus sites is measured via luciferase reporter gene assays.
  • Anti-neuroinflammatory and Microglial Modulation [6]:

    • Primary Mixed Glial Cultures: Rat primary mixed glial cultures are established to model microglial phenotypes.
    • Treatment: Cultures are treated with this compound.
    • Phenotype Analysis: Microglial morphology is analyzed, with a shift towards a ramified, neuroprotective state indicating a positive effect.
    • Bioinformatics: Microarray sequencing and Gene Set Enrichment Analysis (GSEA) are performed on treated cells to identify affected pathways, such as histone deacetylase (HDAC) inhibition.

Signaling Pathways Activated by this compound

This compound's neurotrophic effects are mediated through specific, well-defined molecular pathways. The diagram below illustrates the key signaling mechanisms identified in glial and neuronal cells.

G cluster_glial In Astrocytic/Glial Cells cluster_neural Downstream in Neuronal Cells ErinacineC This compound ETS_Activation Transcriptional Activation via ETS Consensus ErinacineC->ETS_Activation Nrf2_Pathway Antioxidant Response (Nrf2 Accumulation) ErinacineC->Nrf2_Pathway In parallel & independent of neurotrophin induction Microglia_Phenotype Promotion of Ramified Microglial Phenotype ErinacineC->Microglia_Phenotype NGF_BDNF_Induction Induction of NGF & BDNF Expression NGF_Release NGF Release NGF_BDNF_Induction->NGF_Release Glial-to-Neural Communication HDAC_Inhibition Potential HDAC Inhibition (bioinformatic prediction) Microglia_Phenotype->HDAC_Inhibition TrkA_Activation TrkA Receptor Activation NGF_Release->TrkA_Activation Downstream_Signaling Downstream Signaling (PLCγ, PI3K, MAPK/ERK) TrkA_Activation->Downstream_Signaling Neuronal_Effect Neuronal Differentiation & Survival Downstream_Signaling->Neuronal_Effect

This diagram illustrates the multi-target mechanism of this compound, which acts directly on glial cells to induce neurotrophic factors and antioxidant responses, ultimately leading to neuroprotective and neurotrophic outcomes.

Key Takeaways for Researchers

  • Unique Mechanism: this compound's ability to activate ETS-domain transcription factors is a distinct mechanism that operates in parallel to neurotrophin induction, potentially explaining its broad, pleiotropic effects [1].
  • Comparative Positioning: While Erinacine A has more extensive in vivo data, this compound is notable for its potent induction of both NGF and BDNF, and its unique ETS activation profile [1] [2] [3].
  • Synergistic Potential: Formulations containing multiple erinacines (e.g., EME/R extract with Erinacines A, C, D, etc.) show robust behavioral benefits, suggesting potential synergistic effects that warrant further investigation [4].

References

Erinacine C comparison hericenones biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Source Comparison

The table below summarizes the fundamental differences in the chemical nature and source of these compounds.

Feature Erinacine C Hericenones
Chemical Class Cyathane-type diterpenoid [1] [2] Meroterpenoids (compounds derived from both terpenoid and polyketide pathways) [1] [2]
Primary Source in Fungus Mycelium [1] [3] [4] Fruiting Body [1] [3]
Blood-Brain Barrier (BBB) Penetration Evidence suggests Erinacines can cross the BBB via passive diffusion [1] [2]. Evidence suggests Hericenones can cross the BBB via passive diffusion [1] [2].

Mechanisms of Action and Key Biological Activities

The neuroprotective effects of both compound classes are linked to their ability to stimulate the synthesis of key neurotrophic factors. However, they appear to engage distinct secondary signaling pathways.

architecture ErinacineC This compound GlialCell Astrocyte/Glial Cell ErinacineC->GlialCell  Acts on Nrf2_Pathway Activates Nrf2 Pathway ErinacineC->Nrf2_Pathway  Directly Activates Hericenones Hericenones Hericenones->GlialCell  Acts on BDNF_Effects Associated BDNF Effects Hericenones->BDNF_Effects  Linked to NGF_Synthesis Stimulates NGF Synthesis GlialCell->NGF_Synthesis CellSurvival Neuronal Survival & Plasticity NGF_Synthesis->CellSurvival Antioxidant Antioxidant Response Nrf2_Pathway->Antioxidant Neurogenesis Neurogenesis & Cognitive Function BDNF_Effects->Neurogenesis Antioxidant->CellSurvival

The table below provides a comparative overview of their supported biological activities based on experimental models.

Biological Activity This compound (Experimental Support) Hericenones (Experimental Support)
Stimulates NGF Synthesis Yes (in vitro, in glial cells) [1] [2] Yes (in vitro, in glial cells) [1] [2] [5]
Activates Nrf2 Antioxidant Pathway Yes. Uniquely induces Nrf2 accumulation, a key regulator of antioxidant response [1] [2]. Information not available in search results.
Anti-inflammatory Effects Yes. Reduces pro-inflammatory mediators (e.g., TNF-α, IL-1β) in neural tissue [1] [2] [4]. Information not available in search results.
Promotes Oligodendrocyte Differentiation Yes. Increases myelin basic protein expression and mature oligodendrocyte count (in vitro) [2]. Information not available in search results.
Enhances Cognitive/Behavioral Outcomes Yes. Improves cognitive and depression-like behaviors in rodent models (in vivo) [1] [2]. Information not available in search results.

Detailed Experimental Data and Protocols

For research and development purposes, here are more detailed insights from key preclinical studies.

  • This compound in LPS-induced Neuroinflammation:

    • Experimental Model: LPS-induced mouse whole brain mixed-glia cultures and BV-2 microglial cells [2].
    • Key Finding: this compound's neuroprotection was mediated through the Nrf2 pathway, which helped counteract neuronal injury and microglial activation [2].
    • Significance: This highlights a direct antioxidant and anti-inflammatory mechanism, positioning this compound as a potential therapeutic candidate for conditions driven by oxidative stress and neuroinflammation [1] [2].
  • Hericenones and NGF Stimulation:

    • Experimental Model: In vitro cell-based assays [1] [5].
    • Key Finding: Hericenones A-H were identified as compounds that stimulate NGF synthesis. A critical point for experimental design is that this activity is observed when administered to glial cells, not neurons directly [1] [2].
    • Significance: This establishes the primary, well-documented neurotrophic mechanism for Hericenones, promoting neuronal growth, survival, and repair indirectly [5].

Summary and Research Implications

  • This compound stands out for its well-documented, multi-faceted mechanism that includes NGF induction, potent anti-inflammatory effects, and unique activation of the Nrf2-mediated antioxidant pathway. This makes it a strong candidate for pathologies where oxidative stress and inflammation are key drivers, such as Parkinson's disease or traumatic brain injury [1] [2] [4].
  • Hericenones are primarily recognized for their role in stimulating NGF production. The current search results provide less detailed data on other specific signaling pathways compared to this compound [1] [5].

A significant challenge in the field is the standardization of extracts and quantification of these specific compounds in research materials, which can affect the reproducibility and interpretation of study results [3] [5].

References

Erinacine C anti-inflammatory activity microglia

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Erinacine C

This compound exerts its anti-inflammatory effects primarily through a dual mechanism in activated microglia:

  • Suppression of the Pro-inflammatory NF-κB Pathway: this compound inhibits the activation of NF-κB, a master regulator of inflammation. It achieves this by down-regulating the expression of IκBα protein and its phosphorylated form (p-IκBα), which prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes [1].
  • Activation of the Antioxidant Nrf2/HO-1 Pathway: Simultaneously, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2). It inhibits its negative regulator, Keap1, leading to Nrf2 accumulation and translocation to the nucleus. This promotes the expression of cytoprotective genes, including heme oxygenase-1 (HO-1), which has anti-inflammatory and antioxidant properties [1] [2].

This coordinated action helps mitigate neuroinflammation by reducing damaging mediators while boosting the cell's protective defenses.

Anti-inflammatory Activity Comparison of Erinacines

The table below summarizes the key experimental findings for this compound and other major erinacines based on preclinical models.

Compound Experimental Model Key Anti-inflammatory & Neuroprotective Outcomes Proposed Primary Mechanisms
This compound LPS-induced BV2 microglial cells [1] ↓ NO, IL-6, TNF-α, iNOS protein Inhibition of NF-κB pathway; Activation of Nrf2/HO-1 pathway [1]
Rat mild Traumatic Brain Injury (mTBI) model [2] ↓ Brain inflammation, microglial activation; ↑ antioxidant enzymes (Catalase, SOD), improved motor function Activation of Nrf2-mediated antioxidant pathway [2]
Erinacine A Primary mixed glial cultures [3] Promoted ramified (neuroprotective) microglial phenotype; ↓ amyloid plaque burden in APP/PS1 mice Potential HDAC inhibition; Modulation of microglial morphology/activity [3]
MPP+-treated neuronal cultures (Parkinson's model) [4] [5] Attenuated dopaminergic neuron degeneration; ↑ cell survival Upregulation of pro-survival pathways; Downregulation of pro-apoptotic pathways [4] [5]
Erinacine S Primary mixed glial cultures [3] Promoted ramified (neuroprotective) microglial phenotype; ↓ amyloid plaque burden in APP/PS1 mice Potential HDAC inhibition; Modulation of microglial morphology/activity [3]
Cuprizone-exposed rodents (Demyelination model) [6] Protected oligodendrocytes; alleviated mood abnormalities Not specified in results, but study focused on oligodendrocyte protection [6]

Key Experimental Protocols

For your experimental design, here are methodologies from key studies on this compound:

  • In Vitro Model (BV2 Microglial Cells) [1]

    • Cell Stimulation: BV2 microglial cells are induced with Lipopolysaccharide (LPS), commonly at 100 ng/mL, to trigger an inflammatory response.
    • Treatment: Cells are pre-treated or co-treated with this compound (often isolated and purified from H. erinaceus mycelium [2]) across a range of concentrations.
    • Outcome Measures:
      • Nitric Oxide (NO) Production: Measured using the Griess reaction.
      • Cytokine Levels: IL-6 and TNF-α levels quantified by ELISA.
      • Protein Analysis: Expression of iNOS, p-IκBα, IκBα, NF-κB, Keap1, Nrf2, and HO-1 analyzed by western blot.
  • In Vivo Model (Rodent Mild Traumatic Brain Injury) [2]

    • Animal Model: Male Sprague-Dawley rats subjected to mTBI using a modified weight-drop technique that induces acceleration-deceleration and rotational forces.
    • Treatment: Oral administration of this compound or H. erinaceus mycelium extract post-injury, continued throughout recovery.
    • Outcome Measures:
      • Functional Recovery: Assessed by motor function tests like the beam walking test.
      • Histological Analysis: Brain tissue examined for neuron death and microglial activation (e.g., Iba1 staining).
      • Biochemical Analysis: Upregulation of antioxidant enzymes (Catalase, SOD) and BDNF in brain tissue via ChIP-qPCR and western blot.

Research Context and Comparison

  • Source and Specificity: Erinacines are primarily found in the mycelium of Hericium erinaceus, unlike hericenones which are concentrated in the fruiting body [4] [5]. This is a key consideration for sourcing bioactive compounds.
  • Synergistic Effects: Research suggests that erinacines A and S may work synergistically to modulate microglial function, promoting a protective ramified morphology and reducing Alzheimer's disease pathology in transgenic mice, potentially through novel mechanisms like histone deacetylase (HDAC) inhibition [3].
  • Broader Neuroprotective Profile: Beyond anti-inflammatory effects, this compound and other erinacines contribute to neuroprotection by stimulating the synthesis of Nerve Growth Factor (NGF) in astrocytes and promoting neurogenesis [4] [5] [7].

Experimental Workflow Visualization

The diagram below outlines a typical experimental workflow for evaluating this compound's effects, from in vitro validation to in vivo confirmation.

workflow start Start: this compound Isolation/Purification in_vitro In Vitro Model (LPS-induced BV2 Microglia) start->in_vitro assay1 Assay: NO Production (Griess Reaction) in_vitro->assay1 assay2 Assay: Pro-inflammatory Cytokines (ELISA) in_vitro->assay2 assay3 Assay: Protein Expression (Western Blot) in_vitro->assay3 mech Mechanism Elucidation (NF-κB ↓ & Nrf2/HO-1 ↑) assay1->mech assay2->mech assay3->mech in_vivo In Vivo Confirmation (Rodent mTBI Model) mech->in_vivo outcome Outcome Measures: Behavior, Histology, Biochemistry in_vivo->outcome

References

Erinacine C vs standard drugs neuroprotection

Author: Smolecule Technical Support Team. Date: February 2026

Neuroprotective Profile of Erinacine C

Mechanism of Action Experimental Evidence Key Findings
Induces Nerve Growth Factor (NGF) Synthesis [1] In vitro using mouse astroglial cells [1]. Considered the most potent NGF synthesis stimulator among tested erinacines (A, B, C, E, F) [1].
Activates Antioxidant Pathways [2] [3] In vitro using LPS-induced mouse microglial cells (BV-2) and mixed-glia cultures [3]. Induces accumulation of the transcription factor Nrf2, a master regulator of the antioxidant response [2] [3].
Exerts Anti-inflammatory Effects [2] Preclinical models (specific models not detailed in available text) [2]. Reduces neuroinflammation, a key contributor to neurodegeneration [2].
Promotes Oligodendrocyte Maturation [3] In vitro using rat cortical oligodendrocyte precursor cells (OPCs) and cerebellar slice cultures [3]. Increases myelin basic protein expression and the number of mature oligodendrocytes, crucial for nerve insulation [3].

Experimental Protocols for this compound Research

For a professional audience, here are methodologies used in key studies on this compound:

  • NGF Synthesis Assay: The potency of this compound was determined in studies where it was administered to mouse astroglial cells in culture. The resulting synthesis of NGF was then measured and compared to the effects of other erinacines and a known stimulator like epinephrine [1].
  • Nrf2 Pathway Analysis: In studies investigating the antioxidant mechanism, the effect of this compound was tested on LPS-induced microglial cells (BV-2 cell line). The accumulation of the Nrf2 transcription factor was analyzed to confirm the activation of this specific cytoprotective pathway [3].
  • Compound Production: For R&D purposes, one study optimized the production of this compound via submerged cultivation of Hericium erinaceus mycelia. The process involved a HEPES-buffered production medium and high inoculation ratios to increase yield [1].

Mechanistic Pathways of this compound

The diagram below illustrates the key neuroprotective pathways activated by this compound based on the current findings.

G cluster_astrocyte In Astrocytes & Glial Cells cluster_microglia In Microglial Cells ErinacineC ErinacineC AstrocyteNGF Stimulates NGF Synthesis ErinacineC->AstrocyteNGF MicrogliaNrf2 Induces Nrf2 Accumulation ErinacineC->MicrogliaNrf2 Neurogenesis Promotes Neurogenesis AstrocyteNGF->Neurogenesis CellSurvival Enhances Cell Survival AstrocyteNGF->CellSurvival AntioxidantResponse Activates Antioxidant Response MicrogliaNrf2->AntioxidantResponse Neuroinflammation Reduces Neuroinflammation AntioxidantResponse->Neuroinflammation Neuroinflammation->CellSurvival subcluster_neuron Neuroprotective Outcomes Cognition Improves Cognitive/Behavioral Outcomes Neurogenesis->Cognition CellSurvival->Cognition

Research Context and Comparisons

  • Contrast with Standard Drugs: While many standard neuroprotective drugs target specific symptoms or pathways (e.g., cholinesterase inhibitors in Alzheimer's), this compound appears to act as a multi-target natural compound. It simultaneously promotes nerve growth, reduces oxidative stress, and combats inflammation [2]. This is a different approach from single-target pharmaceuticals.
  • Source and Bioavailability: this compound is found in the mycelium of the Lion's Mane mushroom (Hericium erinaceus), unlike hericenones which are in the fruiting body [2] [4]. Notably, compounds like erinacines are known to cross the blood-brain barrier via passive diffusion, which is crucial for their central nervous system activity [2].

How to Proceed with Deeper Research

The current search results do not allow for a direct, quantitative comparison with drugs like Memantine or Riluzole. To build a more complete guide, you may need to:

  • Consult Specialized Databases: Use platforms like PubMed, Scopus, or Web of Science to search for head-to-head studies. Try queries like "(Hericium erinaceus OR this compound) AND (Memantine OR Riluzole) in vivo".
  • Focus on Disease Models: Look for research on specific neurodegenerative conditions (e.g., Alzheimer's, Parkinson's) where the effects of both natural compounds and pharmaceuticals have been tested, even in separate studies, to allow for indirect comparison.
  • Explore Patent Literature: Patent databases can sometimes contain comparative experimental data that is not published in academic journals.

References

Erinacine C efficacy different neuronal injury models

Author: Smolecule Technical Support Team. Date: February 2026

Erinacine C Efficacy in Neuronal Injury Models

Neuronal Injury Model Test System Key Efficacy Findings & Quantitative Data Proposed Primary Mechanism

| Mild Traumatic Brain Injury (mTBI) | In vivo: Rat weight-drop model [1] [2] | • Significantly reduced brain inflammation and neuronal injury [1]. • Normalized mTBI-induced deficits [1]. • Prevented neuronal cell death and inactivated microglia [2]. | Activation of the Nrf2-mediated antioxidant pathway, upregulating enzymes like Catalase, SOD, and TrxR [1] [2]. | | Neuroinflammation | In vitro: LPS-induced BV-2 microglial cells [3] [4] | • Anti-inflammatory effect by inhibiting iNOS-associated inflammation [4]. • Nrf2 pathway-mediated protection against microglial activation [3]. | Inhibition of pro-inflammatory signals and activation of the Nrf2 pathway [3] [4]. | | Alzheimer's Disease (AD) Pathology | In vivo: APPswe/PS1dE9 transgenic mice [5] | • Attenuated cerebral Aβ plaque burden [5]. • Increased level of Insulin-degrading enzyme (IDE), involved in Aβ clearance [5]. | Stimulation of NGF synthesis and enhanced clearance of Aβ plaques [5]. |

Experimental Protocols for Key Studies

To help you evaluate and potentially replicate these findings, here are the methodologies from the pivotal studies:

  • mTBI Model (Rat Weight-Drop) [1] [2]:

    • Injury Induction: A weight (150 g) was dropped from a height of 50 cm onto the head of a freely moving, anesthetized Sprague-Dawley rat, creating a glancing impact to induce mTBI.
    • Treatment: Animals were administered diets containing purified this compound or H. erinaceus mycelium throughout the recovery phase.
    • Outcome Measures: Spatial memory was assessed using the motor beam walking test. Brain tissues were analyzed histologically for neuron cell death and microglial activation. The binding of Nrf2 to antioxidant genes was measured in mixed glial cells using Chromatin Immunoprecipitation-quantitative PCR (ChIP-qPCR).
  • APPswe/PS1dE9 Transgenic Mouse Model [5]:

    • Animal Model: 5-month-old female APPswe/PS1dE9 transgenic mice, a model of Alzheimer's disease.
    • Treatment: Mice were administered an erinacine A-enriched H. erinaceus mycelium (HE-My) or its ethanol extract (HE-Et) via oral gavage for 30 days.
    • Outcome Measures: Cerebral Aβ plaques were quantified using Thioflavin S staining and immunohistochemistry. Levels of insulin-degrading enzyme (IDE) and the ratio of NGF to its precursor (proNGF) were measured by immunoblotting. Hippocampal neurogenesis was assessed.

Signaling Pathway of this compound

The neuroprotective effect of this compound, particularly in mTBI, is primarily mediated through the Nrf2-ARE antioxidant pathway. The diagram below illustrates this mechanism.

G ErinacineC This compound Promotes Nrf2\nNuclear Translocation Promotes Nrf2 Nuclear Translocation ErinacineC->Promotes Nrf2\nNuclear Translocation Activates Nrf2 Transcription Factor Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Upregulates Transcription Cellular Protection Cellular Protection AntioxidantEnzymes->Cellular Protection e.g., Catalase, SOD, TrxR Promotes Nrf2\nNuclear Translocation->Nrf2

Comparison with Other Erinacines

While this compound shows a strong affinity for the Nrf2 pathway, other compounds from H. erinaceus mycelium have different highlighted mechanisms:

  • Erinacine A: The most extensively studied erinacine. It has been shown to upregulate pro-survival pathways and decrease pro-apoptotic pathways in Parkinson's disease models [6] [3]. Like this compound, it also promotes the synthesis of Nerve Growth Factor (NGF) [6] [5].
  • Erinacine S: Research indicates it directly promotes neurite outgrowth and axon regeneration in primary neurons. A novel finding is its role in promoting the accumulation of neurosteroids in neurons, which explains its neuroprotective and regenerative effects [7].

Research Context and Limitations

When interpreting these results, please consider the following:

  • Limited Model Diversity: Strong, specific evidence for this compound is currently concentrated in mTBI and neuroinflammatory models. Data for other injury types (e.g., stroke, spinal cord injury) is less direct or available primarily through mycelium extracts.
  • Preclinical Stage: All findings are from preclinical studies (in vitro and in vivo animal models). Efficacy and mechanisms in humans are not yet established.
  • Comparative Data: The existing systematic review notes that Erinacine A is the most investigated compound, while this compound has been mostly evaluated in vitro [6] [3]. This suggests a relative gap in direct, head-to-head comparative studies of this compound against other erinacines across a wide range of models.

References

Erinacine C pharmacokinetics comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Data

The following table summarizes the available preclinical data for Erinacine C and Erinacine A. Please note that "ND" (Not Determined) indicates parameters for which no specific data was found in the current literature.

Parameter This compound Erinacine A
Absolute Bioavailability ND 24.39% (in rats) [1]
Blood-Brain Barrier (BBB) Penetration Evidence of neurotrophic activity in the brain, but direct measurement of brain concentration is ND [2] [3] Confirmed (detected in rat brain); mechanism is passive diffusion [1]
Time to Peak Brain Concentration (Tmax) ND 8 hours (in rats) [1]
Major Elimination Route ND Feces [1]
Protein Binding ND Details on unbound fraction provided, supporting passive diffusion [1]
Key Neurotrophic Actions Induces NGF and BDNF; activates TrkA receptor, PLCγ, PI3K, and MAPK/ERK pathways; activates ETS transcription and Nrf2 pathway [2] [3] Stimulates NGF; upregulates pro-survival pathways; reduces neuroinflammation and amyloid-β plaque burden [1] [3] [4]

| Reported Experimental Models | In vitro: 1321N1 astrocytoma cells, PC12 cells, BV-2 microglial cells [2] [3] In vivo: Mouse models of traumatic brain injury and depression (limited data) [3] | In vitro: Various neuronal and cancer cell lines [1] [4] In vivo: Rat models (pharmacokinetics, cerebral ischemia), mouse models (Alzheimer's, cancer xenografts) [1] [3] |

Experimental Protocols for this compound

For your guide, here are the key methodologies used to study this compound's mechanisms in preclinical models, which you can compare with protocols for other compounds.

  • Cell Culture and Conditioning: Astrocytic cells (e.g., 1321N1 astrocytoma cell line) are plated and allowed to adhere. The culture medium is then replaced with a serum-reduced medium. After another incubation period, this compound (dissolved in ethanol, e.g., 0.5% final concentration) is added to the treatment groups, while control groups receive the vehicle alone. Cells are incubated for a set period (e.g., 48 hours) after which the conditioned supernatant is harvested for subsequent experiments [2].
  • Analysis of Neuronal Differentiation (PC12 Cell Assay): The harvested conditioned supernatant from this compound-treated astrocytic cells is applied to PC12 cells (a model for neuronal differentiation). As a positive control, serum-reduced medium supplemented with recombinant human NGF (e.g., 200 ng/mL) is used. PC12 cells are then allowed to differentiate for a set period (e.g., 48 hours), after which neurite outgrowth is assessed [2].
  • Pathway Inhibition Studies: To elucidate the signaling pathways involved, specific pharmacological inhibitors are used. For example, inhibitors for MAPK/ERK (e.g., PD98059, U0126) are diluted in the culture medium and added to the cells concurrently with or prior to this compound treatment. Controls receive an equivalent concentration of the inhibitor's vehicle (e.g., DMSO) [2].
  • Transcriptional Activation Reporter Assays: A library of luciferase reporter constructs containing consensus DNA binding sites for various transcription factor families (e.g., ETS) is used. These constructs are transfected into astrocytic cells. The cells are then treated with this compound, and the activation of transcription from these specific consensus sites is measured by quantifying luciferase activity [2].

This compound Signaling Pathway

Based on the research, the following diagram illustrates the primary signaling and transcriptional mechanisms of this compound identified in glial and neuronal cells. This can serve as a visual comparison for its mechanism of action versus other compounds.

G cluster_glial In Astrocytic Cells cluster_neural In Neuronal-like Cells (PC12) ErinacineC ErinacineC NGF_Synthesis Induces NGF & BDNF Synthesis ErinacineC->NGF_Synthesis ETS_Activation Activates ETS Transcription ErinacineC->ETS_Activation Nrf2_Activation Induces Nrf2 Pathway (Antioxidant Response) ErinacineC->Nrf2_Activation NGF_Secretion NGF Secretion NGF_Synthesis->NGF_Secretion PleiotropicEffects Pleiotropic Effects (e.g., Anti-neuroinflammatory) ETS_Activation->PleiotropicEffects Neuroprotection Neuroprotection & Anti-inflammation Nrf2_Activation->Neuroprotection TrkA_Activation Binds TrkA Receptor NGF_Secretion->TrkA_Activation DownstreamPathways Activates Downstream Pathways (PLCγ, PI3K, MAPK/ERK) TrkA_Activation->DownstreamPathways NeuronalDiff Neuronal Differentiation & Outgrowth DownstreamPathways->NeuronalDiff

The diagram shows that this compound acts primarily on glial cells to induce the synthesis of neurotrophins like NGF and BDNF, and activates specific transcription programs. These neurotrophins then act on neurons via the TrkA receptor and its downstream pathways to promote differentiation and survival [2] [3].

References

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Erinacine C

Dates

Last modified: 07-20-2023

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